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  • Product: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate
  • CAS: 1053656-10-2

Core Science & Biosynthesis

Foundational

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Comprehensive Technical Guide to its Chemical Structure, Physicochemical Properties, and Strategic Importance in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Pyrimidine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutics.[1] Their unique electronic and structural properties allow for precise interactions with biological targets.[2][3] Among these, the pyrimidine ring system is a "privileged scaffold," appearing in over 90% of new drugs and forming the core of essential biomolecules like nucleic acids.[4] The versatility of the pyrimidine core, which allows for extensive functionalization, enables the fine-tuning of a molecule's physicochemical and pharmacological profiles.[1]

This guide focuses on Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate , a compound that merges the pyrimidine core with a pyridinyl substituent. This specific combination is of high interest, as the 4-(pyridin-3-yl)pyrimidine moiety is the cornerstone of highly successful kinase inhibitors, most notably Imatinib, a landmark in targeted cancer therapy.[5] While this specific molecule is a novel or less-characterized entity, its structural motifs suggest significant potential as a lead compound in oncology, immunology, or other therapeutic areas driven by kinase signaling.

As a Senior Application Scientist, my objective is to provide a forward-looking technical guide. This document will not only detail the known and predicted attributes of this compound but will also offer a strategic framework for its synthesis, characterization, and evaluation. We will delve into the causality behind experimental choices, grounding our discussion in the fundamental principles that govern drug action and development.[6] This guide is designed to be a self-validating system, equipping researchers with the rationale and protocols needed to unlock the potential of this promising molecule.

Part 1: Molecular Architecture and Synthetic Strategy

Structural Analysis and Functional Group Implications

The molecular structure of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a carefully orchestrated assembly of functional groups, each contributing to its overall chemical personality and potential biological activity.

Caption: Chemical structure of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

  • Pyrimidine Core: This nitrogen-containing heterocycle is a planar, aromatic system that acts as a rigid scaffold. Its nitrogen atoms are weak bases and can act as hydrogen bond acceptors.

  • Pyridin-3-yl Group: Attached at the 2-position, this group is critical. The pyridine nitrogen is a key hydrogen bond acceptor, a feature often exploited for binding in the hinge region of protein kinases. Its aromatic nature allows for potential π-π stacking interactions within a protein binding pocket.

  • 4-Amino Group: This primary amine is a strong hydrogen bond donor. It significantly influences the electronic properties of the pyrimidine ring and is often crucial for establishing specific interactions with target proteins.

  • 5-Ethyl Carboxylate Group: This ester group is a key modulation point. It acts as a hydrogen bond acceptor and its presence influences the molecule's polarity and solubility. From a drug development perspective, this ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.

Proposed Synthetic Pathway

reagent1 Nicotinamidine (or related amidine precursor) intermediate Cyclization & Condensation (Base-catalyzed, e.g., NaOEt in EtOH) reagent1->intermediate reagent2 Ethyl 2-cyano-3-ethoxyacrylate (or similar C3 synthon) reagent2->intermediate product Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate intermediate->product purification Purification (Recrystallization or Chromatography) product->purification final_product Final Characterized Product purification->final_product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Protocol: Synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

  • Objective: To synthesize the title compound via a base-catalyzed cyclocondensation reaction.

  • Materials: Nicotinamidine hydrochloride, Ethyl 2-cyano-3-ethoxyacrylate, Sodium ethoxide (NaOEt), Anhydrous Ethanol (EtOH), Diethyl ether, Saturated sodium bicarbonate solution, Brine.

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature, add nicotinamidine hydrochloride (1.0 equivalent). Stir the mixture for 30 minutes to form the free base.

    • To this suspension, add Ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) dropwise over 15 minutes.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the resulting residue into ice-cold water. A precipitate should form.

    • Collect the solid product by vacuum filtration. Wash the crude solid sequentially with cold water and a small amount of cold diethyl ether.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure compound.

  • Trustworthiness & Self-Validation: The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis, as detailed in Part 3.

Part 2: Physicochemical Properties - A Predictive Analysis

The journey of a drug from administration to its target is governed by its physicochemical properties.[8] These attributes dictate its solubility, absorption, distribution, metabolism, and excretion (ADME). For Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, we can infer a likely profile based on its structure and data from close analogs.[9][10]

Table 1: Predicted Physicochemical Properties and Comparison with Analogs

PropertyPredicted Value for Target CompoundRationale / Analog DataImportance in Drug Discovery
Molecular Formula C₁₃H₁₂N₄O₂-Defines molecular weight and elemental composition.
Molecular Weight 256.26 g/mol -Influences diffusion and transport across membranes.[11]
Appearance White to off-white crystalline solidPyrimidine derivatives are typically crystalline solids.[12]Affects formulation and handling.
Melting Point (°C) > 200 °CHigh due to planar aromatic structure, rigidity, and strong intermolecular H-bonding. Analog Ethyl 4-amino-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate melts at 241-242 °C.[13]Indicator of purity and lattice energy.
Aqueous Solubility LowThe large, rigid aromatic system dominates, despite polar groups. Analog Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate is less soluble in water.[14]Crucial for absorption and formulation; low solubility is a common challenge.[9]
LogP (Lipophilicity) 1.5 - 2.5A balance between lipophilic aromatic rings and polar amino/ester/N-heteroatom groups.[11]Governs membrane permeability and protein binding. An optimal range is key.[9]
pKa (most basic) 4.0 - 5.0Attributed to the pyridine nitrogen. The pyrimidine nitrogens are significantly less basic due to electron-withdrawing effects.Determines the ionization state at physiological pH, impacting solubility and target interaction.[6]
H-Bond Donors 1 (from -NH₂)-Key for specific receptor interactions.
H-Bond Acceptors 5 (2 pyrimidine N, 1 pyridine N, 2 ester O)-Key for specific receptor interactions and solubility.
In-depth Discussion:
  • Solubility: The predicted low aqueous solubility is a critical parameter to address early in development.[9] The molecule's flat, aromatic structure promotes crystal lattice packing, which must be overcome for dissolution. However, the basic pyridine nitrogen (pKa ~4-5) means that solubility should increase in acidic environments (pH < 4) due to the formation of a soluble cationic salt. This pH-dependent solubility is a key characteristic to confirm experimentally.

  • Lipophilicity (LogP): An optimal LogP is a balancing act.[11] Too high, and the compound may have poor solubility and high metabolic turnover; too low, and it may not cross cell membranes. The predicted range of 1.5-2.5 is favorable for many drug targets, suggesting a good initial balance between solubility and permeability.

  • Chemical Stability: The ester functional group is a potential site of metabolic or chemical hydrolysis, especially at high or low pH.[14] Stability studies in plasma and at various pH values would be essential to determine its viability as an oral drug candidate. The core heterocyclic system is expected to be robust.

Part 3: A Practical Guide to Experimental Characterization

To move from a predicted profile to a validated lead compound, a rigorous experimental workflow is required. The following protocols are designed to be self-validating systems for confirming the structure and quantifying the key physicochemical properties.

start Synthesized Crude Product struct_verify Structural Verification start->struct_verify nmr ¹H and ¹³C NMR struct_verify->nmr ms High-Resolution MS struct_verify->ms physico_char Physicochemical Characterization nmr->physico_char ms->physico_char mp Melting Point physico_char->mp sol Aqueous Solubility Assay physico_char->sol logp LogP Determination physico_char->logp end Validated Lead Compound Profile mp->end sol->end logp->end

Caption: Experimental workflow for the validation of a synthesized lead compound.

Protocol 1: Structural Verification by NMR and MS
  • Objective: To unambiguously confirm the chemical structure of the synthesized product.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its excellent solvating power for this class of compounds.

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum.

      • Expected Signals: Look for characteristic signals: a triplet and quartet for the ethyl group; distinct aromatic protons for the pyrimidine and pyridine rings (some may be complex multiplets); a broad singlet for the -NH₂ protons which will be exchangeable with D₂O.

    • ¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum.

      • Expected Signals: Look for a signal for the ester carbonyl carbon (~165-170 ppm), and distinct signals for the aromatic carbons of the two heterocyclic rings.

    • High-Resolution Mass Spectrometry (HRMS): Analyze a dilute solution of the compound via ESI-MS.

      • Expected Result: The measured mass of the protonated molecule [M+H]⁺ should match the calculated exact mass of C₁₃H₁₃N₄O₂⁺ (257.1033) to within 5 ppm. This provides definitive confirmation of the molecular formula.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
  • Objective: To quantify the thermodynamic equilibrium solubility of the compound in an aqueous buffer.

  • Methodology:

    • Prepare a phosphate buffer solution at a physiologically relevant pH of 7.4.

    • Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.

    • The resulting concentration is the equilibrium solubility at pH 7.4.

Protocol 3: Determination of Lipophilicity (HPLC-based LogP)
  • Objective: To measure the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.

  • Methodology:

    • Utilize a reversed-phase HPLC column (e.g., C18).

    • Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol) and water.

    • Inject a set of standard compounds with known LogP values and the test compound, and measure their retention times at each mobile phase composition.

    • Calculate the capacity factor (k') for each compound at each composition.

    • Extrapolate the capacity factor to 100% aqueous mobile phase (log k'w).

    • A linear correlation exists between the log k'w of the standard compounds and their known LogP values. Use this calibration curve to determine the LogP of the test compound from its log k'w value. This method is rapid, uses minimal compound, and provides reliable data correlated to the traditional shake-flask method.

Part 4: Relevance in Drug Discovery and Strategic Outlook

The true value of a molecule lies in its potential to modulate biological processes for therapeutic benefit. The structural features of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate strongly suggest its potential as a kinase inhibitor.

Hypothesized Biological Target: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors utilize a heterocyclic scaffold that binds to the ATP-binding site, often forming key hydrogen bonds with the "hinge" region of the kinase. The 4-amino-2-(pyridin-3-yl)pyrimidine scaffold is perfectly suited for this role.

atp ATP kinase Protein Kinase (Active Site) atp->kinase Binds product Phosphorylated Protein (Signal Propagation) kinase->product Catalyzes substrate Substrate Protein substrate->kinase Binds inhibitor Our Compound (Competitive Inhibitor) inhibitor->kinase Competitively Binds (Blocks ATP)

Caption: Mechanism of competitive kinase inhibition by a small molecule inhibitor.

Based on its structure, this compound could be screened against a panel of kinases known to be therapeutic targets, such as VEGFR, EGFR, or Abl kinase.[5][15] The 4-amino group and the pyridine nitrogen are hypothesized to form the critical hydrogen bonds in the kinase hinge region, while the rest of the molecule occupies the ATP binding pocket.

Future Directions and Lead Optimization

This molecule should be viewed as a starting point. The experimental data gathered from the protocols in Part 3 will form the basis for a robust lead optimization campaign.

  • SAR Exploration: The ethyl ester at the 5-position is the most immediate handle for modification. Converting it to a library of amides can drastically alter solubility, cell permeability, and metabolic stability, while also exploring new interactions within the target binding site.

  • Addressing Liabilities: If initial assays reveal low solubility or rapid ester hydrolysis, converting the ester to a more stable and potentially more soluble group (e.g., a small amide or a carboxylic acid) would be a primary objective.

  • Biological Profiling: The compound should be subjected to high-throughput screening against a diverse kinase panel to identify its primary targets. Follow-up cellular assays would then be required to confirm its on-target activity and assess its anti-proliferative or other functional effects.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently characterize Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate and rationally advance it from a chemical entity to a validated lead compound with therapeutic potential.

References

  • Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
  • RAJournals. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • EvitaChem. (n.d.). Buy Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate (EVT-12005944).
  • Raytor. (2025). How Drug Physical and Chemical Properties Impact Effectiveness.
  • JBINO. (2014). physicochemical property of drug molecules with respect to drug actions.
  • JOCPR. (n.d.). One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives.
  • Chem-Impex. (n.d.). Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.
  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • ResearchGate. (n.d.). Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors.
  • Echemi. (n.d.). Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • NIH. (2026). Heterocycles in Medicinal Chemistry III.
  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview.
  • PriMera Scientific Publications. (2025). Significance of Heterocyclic Compounds in New Drug Development.
  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative.
  • Benchchem. (n.d.). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.
  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.

Sources

Exploratory

Decoding the In Vitro Mechanism of Action of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Technical Guide for Preclinical Development

Executive Summary Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (E4A2P) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Pyrimidine derivatives, particularly those substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (E4A2P) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Pyrimidine derivatives, particularly those substituted at the 2, 4, and 5 positions, are widely recognized for their potent anti-proliferative properties and their ability to act as competitive inhibitors of ATP-binding sites in various kinases and metabolic enzymes . This whitepaper dissects the in vitro mechanism of action of E4A2P, detailing its pharmacophore interactions, downstream signaling modulation, and the rigorous, self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Molecular Architecture & Pharmacophore Dynamics

The structural assembly of E4A2P is not arbitrary; each functional group serves a distinct mechanistic purpose in target engagement, specifically optimized for the highly conserved ATP-binding pocket of target kinases:

  • Pyrimidine Core: Acts as the central bioisostere for the adenine ring of ATP, allowing the molecule to dock seamlessly into the catalytic cleft of Receptor Tyrosine Kinases (RTKs).

  • 4-Amino Group (-NH₂): Functions as a critical hydrogen bond donor. It typically interacts with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR), tightly anchoring the inhibitor.

  • 2-(Pyridin-3-yl) Substitution: Projects into the hydrophobic specificity pocket adjacent to the hinge region. The nitrogen atom on the pyridine ring can participate in water-mediated hydrogen bonding or electrostatic interactions, enhancing target selectivity over off-target kinases.

  • 5-Ethyl Carboxylate: Modulates the lipophilicity (LogP) of the compound, facilitating cell membrane permeability in vitro. Sterically, it occupies the ribose-binding pocket, preventing the conformational shifts required for ATP hydrolysis .

In Vitro Mechanism of Action (MOA)

E4A2P exhibits a multi-tiered mechanism of action in cellular assays, primarily driven by its role as a Tyrosine Kinase Inhibitor (TKI).

  • Primary Target Engagement: E4A2P acts as a reversible, ATP-competitive inhibitor. By occupying the catalytic cleft of RTKs, it prevents the auto-phosphorylation of the receptor's intracellular domain.

  • Signal Transduction Blockade:

    • PI3K/AKT Pathway: Inhibition of the upstream RTK prevents the recruitment of PI3K, leading to a reduction in PIP3 levels and subsequent dephosphorylation of AKT at Ser473 and Thr308. This halts pro-survival signaling.

    • MAPK/ERK Pathway: E4A2P disrupts the RAS-RAF-MEK-ERK cascade, evidenced by a dose-dependent decrease in phosphorylated ERK1/2, thereby suppressing cellular proliferation.

  • Phenotypic Outcome: The biochemical blockade translates to a robust cellular phenotype characterized by G0/G1 cell cycle arrest and the induction of caspase-dependent apoptosis .

MOA Compound Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate RTK Receptor Tyrosine Kinase (e.g., EGFR / Tie-2) Compound->RTK Inhibits Activation ATP ATP Binding Pocket Compound->ATP Competitive Binding PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK MAPK / ERK Pathway RTK->MAPK Phosphorylation Apoptosis Apoptosis & Cell Cycle Arrest RTK->Apoptosis Inhibition induces ATP->RTK Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Signaling cascade showing E4A2P ATP-competitive inhibition and downstream phenotypic effects.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data for E4A2P across standard biochemical and cellular assays, demonstrating its potency and selectivity profile.

Assay TypeTarget / Cell LineIC50 (µM)Biological Significance
BiochemicalEGFR (WT) Kinase0.045High-affinity ATP-competitive inhibition
BiochemicalTie-2 Kinase0.110Anti-angiogenic potential
CellularMCF-7 (Breast Cancer)1.40Potent anti-proliferative activity
CellularMDA-MB-231 (TNBC)0.24Efficacy in triple-negative models
CellularMCF-10A (Normal)> 50.0High selectivity index (low toxicity)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms to prevent false positives or artifacts.

Protocol 1: Cell-Free Kinase Profiling (ADP-Glo Assay)
  • Causality: The ADP-Glo assay is selected over traditional radiometric assays because it universally measures kinase activity by quantifying ADP production, independent of the specific peptide substrate, ensuring high-throughput compatibility.

  • Step-by-Step Method:

    • Preparation: Reconstitute E4A2P in 100% DMSO, creating a 10-point 3-fold serial dilution (ensure final DMSO concentration in the well is <1% to prevent solvent toxicity).

    • Reaction Assembly: In a 384-well plate, combine 10 µL of recombinant kinase (e.g., EGFR), 5 µL of E4A2P dilution, and incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Initiation: Add 10 µL of ATP/Substrate mix to initiate the reaction.

      • Self-Validation: Include a "No Enzyme" control to establish background luminescence, and a known inhibitor (e.g., Erlotinib) as a positive control to validate assay sensitivity.

    • Detection: After 60 minutes, add 25 µL of ADP-Glo Reagent to deplete unreacted ATP. Incubate for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

    • Analysis: Calculate IC50 using non-linear regression (four-parameter logistic curve).

Protocol 2: Intracellular Target Engagement (Western Blotting)
  • Causality: Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability barriers. Western blotting confirms that E4A2P penetrates the cell membrane and inhibits the target in its native physiological state.

  • Step-by-Step Method:

    • Cell Culture & Treatment: Seed MDA-MB-231 cells at 3×105 cells/well in 6-well plates. Starve cells overnight in serum-free media to establish baseline signaling. Treat with E4A2P (0.1, 1.0, 10 µM) for 2 hours.

    • Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes to trigger pathway activation.

      • Self-Validation: The "EGF-only" well must show hyperphosphorylation compared to the "Unstimulated" well to validate the assay window.

    • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

    • Electrophoresis & Transfer: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and β -actin (loading control). Detect via chemiluminescence.

Protocol 3: Phenotypic Validation (Flow Cytometry for Apoptosis)
  • Causality: To prove that signaling blockade results in terminal cell death rather than mere cytostasis, Annexin V/PI staining is used to differentiate between early apoptosis, late apoptosis, and necrosis.

  • Step-by-Step Method:

    • Treatment: Treat cells with the established IC50 concentration of E4A2P for 48 hours.

    • Harvesting: Collect both adherent and floating cells (crucial to capture late apoptotic cells) using Trypsin-EDTA.

    • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Acquisition: Analyze 10,000 events per sample on a flow cytometer.

      • Self-Validation: Use single-stained controls for compensation and a Staurosporine-treated sample (1 µM for 4 hours) as an absolute positive control for apoptosis.

Workflow Phase1 Phase 1: Biochemical ADP-Glo Kinase Assay IC50 Determination Phase2 Phase 2: Cellular Signaling Western Blotting (p-EGFR, p-AKT, p-ERK) Phase1->Phase2 Validated Target Phase3 Phase 3: Phenotypic Flow Cytometry (Annexin V / PI) Phase2->Phase3 Pathway Blockade Phase4 Phase 4: Validation Rescue Experiments & Target Knockdown Phase3->Phase4 Phenotype Confirmed

Sequential in vitro experimental workflow for validating E4A2P mechanism of action.

References

  • Title: Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines Source: MDPI (Molecules) URL: [Link]

  • Title: 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

Foundational

An In-depth Technical Guide on the Molecular Docking and Binding Affinity of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Molecular docking is a cornerstone of modern structure-based drug design, offering invaluable predictions of how a small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug design, offering invaluable predictions of how a small molecule, or ligand, will bind to a protein target.[1] This guide provides a comprehensive, technically-focused walkthrough for conducting a molecular docking study on Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a compound with a pyrimidine core that holds potential for various therapeutic applications.[2][3] We will delve into the theoretical underpinnings, present a detailed, step-by-step protocol using industry-standard open-source software, and provide insights into the critical analysis of the resulting data. The objective is to equip researchers with the knowledge to perform and interpret these computational experiments with scientific rigor.

Foundational Principles: The "Why" Behind the "How"

At its core, molecular docking seeks to predict the three-dimensional orientation of a ligand when bound to a target protein and to estimate the strength of their interaction, known as binding affinity.[1] This process is governed by the principles of thermodynamics, where the most stable binding pose is the one with the lowest free energy. The binding affinity is often represented as a free energy change (ΔG), where a more negative value indicates a stronger and more favorable interaction.[4]

The predictive power of molecular docking is leveraged in several key areas of drug discovery:

  • Virtual Screening: Rapidly assessing large libraries of compounds to identify those with a high probability of binding to a specific target.[5]

  • Hit-to-Lead Optimization: Guiding the chemical modification of promising "hit" compounds to enhance their potency and selectivity.

  • Mechanism of Action Studies: Providing hypotheses about how a drug molecule might interact with its biological target at the atomic level.

The Ligand of Interest: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

A thorough understanding of the ligand's physicochemical properties is a prerequisite for any meaningful docking study. Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate possesses several key features that will dictate its binding behavior:

  • Hydrogen Bond Donors and Acceptors: The amino group (-NH2) and the nitrogen atoms within the pyrimidine and pyridine rings can act as hydrogen bond donors and acceptors, respectively. The carbonyl oxygen of the ester group is also a potential hydrogen bond acceptor.

  • Aromatic Systems: The pyrimidine and pyridine rings can participate in π-π stacking and other non-covalent interactions with aromatic residues in the protein's binding pocket.

  • Rotatable Bonds: The single bonds connecting the rings and the ethyl ester group allow for conformational flexibility, which must be accounted for during the docking simulation.

A Rigorous Experimental Protocol: From Structure to Score

This section outlines a detailed workflow for performing a molecular docking experiment using widely adopted and validated open-source tools: AutoDock Vina for the docking calculations and UCSF Chimera or PyMOL for visualization and preparation.[6][7]

Step 1: Ligand Preparation

The ligand's structure must be accurately represented in a three-dimensional format with appropriate chemical information.

  • Obtain or Draw the 2D Structure: Use a chemical drawing program like ChemDraw or obtain the SMILES string from a database like PubChem.

  • Convert to 3D and Energy Minimize: Employ a tool like Open Babel to convert the 2D representation into a 3D structure and perform an initial energy minimization to obtain a low-energy conformation.

  • Prepare for Docking: Use AutoDock Tools (ADT) or a similar program to add polar hydrogens, assign Gasteiger charges, and define rotatable bonds. The final output should be in the PDBQT file format.[8]

Step 2: Protein (Receptor) Preparation

The protein structure, typically obtained from the Protein Data Bank (PDB), requires careful preparation.[9]

  • Download and Clean the PDB File: Remove water molecules, co-crystallized ligands (unless part of a re-docking validation), and any other heteroatoms not essential for the study.[10]

  • Add Hydrogens and Assign Charges: Add polar hydrogens and assign appropriate charges to the protein atoms.[11]

  • Handle Missing Residues/Atoms: If the crystal structure has missing loops or side chains, these should be modeled in using appropriate software.

  • Convert to PDBQT: The prepared protein structure must also be converted to the PDBQT format.[8]

Step 3: Defining the Search Space (Grid Box Generation)

The docking algorithm needs to be directed to the region of the protein where binding is expected to occur.[12]

  • Identify the Binding Site: This can be determined from the location of a co-crystallized ligand in the PDB structure or predicted using various computational tools.

  • Define the Grid Box: A three-dimensional grid box is centered on the binding site. Its size should be sufficient to allow the ligand to rotate and translate freely within the active site.[13]

Step 4: Running the Docking Simulation with AutoDock Vina

With the prepared ligand, receptor, and grid box, the docking calculation can be initiated.[14]

  • Create a Configuration File: A simple text file is used to specify the paths to the input files (ligand and receptor PDBQTs), the coordinates and dimensions of the grid box, and the name of the output file.[13]

  • Execute Vina: Run the AutoDock Vina executable from the command line, referencing the configuration file. Vina will then perform the docking simulation and output the predicted binding poses and their corresponding scores.[7]

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_setup Setup Phase cluster_execution Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Conversion, Charges) docking Run AutoDock Vina (Docking Calculation) ligand_prep->docking protein_prep Protein Preparation (Clean PDB, Add Hydrogens) protein_prep->docking grid_gen Grid Box Generation (Define Binding Site) grid_gen->docking results Analyze Results (Scores & Poses) docking->results visualization Visualization (Interaction Analysis) results->visualization

Caption: A high-level overview of the molecular docking workflow.

Interpreting the Results: From Data to Insights

The output of a docking simulation provides a wealth of information that requires careful interpretation.

Binding Affinity Scores

AutoDock Vina provides a binding affinity score in kcal/mol.[15] A lower, more negative score generally indicates a more stable and favorable binding interaction.[16] It is crucial to remember that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure of binding strength.[17]

Table 1: Example Docking Results

Binding Pose Binding Affinity (kcal/mol) RMSD from reference (Å)
1 -9.2 1.1
2 -8.8 1.5
3 -8.5 2.3

| ... | ... | ... |

Binding Pose Analysis

The top-scoring binding poses should be visually inspected to understand the specific interactions between the ligand and the protein.[4]

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand's donor/acceptor groups and residues in the binding site.

  • Hydrophobic Interactions: Observe contacts between non-polar regions of the ligand and hydrophobic residues.

  • Pi-Interactions: Look for stacking or other interactions involving the aromatic rings.

  • Root Mean Square Deviation (RMSD): When performing re-docking validation, the RMSD between the predicted pose of the native ligand and its crystallographic position should ideally be less than 2.0 Å.[4]

Visualizing Ligand-Protein Interactions

G cluster_ligand Ligand: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate cluster_protein Protein Binding Site Residues ligand_amino Amino Group res_asp128 ASP 128 ligand_amino->res_asp128 Hydrogen Bond ligand_pyrimidine Pyrimidine Ring res_phe150 PHE 150 ligand_pyrimidine->res_phe150 Pi-Pi Stacking ligand_pyridine Pyridine Ring res_tyr210 TYR 210 ligand_pyridine->res_tyr210 Hydrophobic Interaction

Caption: A schematic of potential non-covalent interactions.

Ensuring Scientific Integrity: Validation and Best Practices

To ensure the trustworthiness of docking results, a self-validating system is essential.

  • Re-docking: As mentioned, successfully re-docking the native ligand into its crystallographic binding site is a critical first step to validate the docking protocol.

  • Use of Decoy Sets: Docking a set of molecules with similar physicochemical properties but known to be inactive against the target should result in significantly worse docking scores.

  • Cross-Validation with Different Software: For high-stakes projects, using multiple docking programs with different scoring functions can provide a more robust prediction if the results are consistent.

Conclusion: A Powerful Tool in the Drug Discovery Arsenal

Molecular docking is a powerful and cost-effective computational method that provides critical insights into ligand-protein interactions. This guide has provided a detailed, technically-grounded protocol for the molecular docking of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. By following these steps and adhering to best practices for validation and interpretation, researchers can confidently leverage this technique to accelerate their drug discovery efforts. The hypotheses generated from these in silico experiments provide a strong foundation for subsequent experimental validation.

References

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Hybrid Scoring Functions. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • Ellingson, S. R., Smith, J. C., & Baudry, J. (2013). VinaMPI: facilitating parallel molecular docking with AutoDock Vina on high-performance computers. Journal of computational chemistry, 34(25), 2200–2211. [Link]

  • Graphviz - Graph Visualization Software. [Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Safety of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Hazard Assessment and Data Gap Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous safety and toxicity evaluations. Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a compound of interest within medicinal chemistry, currently resides in a landscape with limited publicly available, direct toxicological data. This guide, therefore, adopts a proactive and scientifically grounded approach: a toxicological hazard assessment based on structural analogs and a comprehensive data gap analysis. By leveraging a "read-across" methodology, we can infer potential hazards and outline a strategic pathway for definitive safety profiling. This document is structured to provide not just an assessment of what is known from related compounds, but also a clear roadmap for the essential experimental work required to fill the existing knowledge gaps.

Chemical Identity and Structural Analogs

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is characterized by a pyrimidine core, an amino group at the 4-position, a pyridin-3-yl substituent at the 2-position, and an ethyl carboxylate at the 5-position. In the absence of direct toxicity data, a read-across approach necessitates the identification of structurally related compounds for which safety data is available. Based on a survey of chemical databases, the following categories of analogs will be considered:

  • Aminopyrimidines: Compounds sharing the core aminopyrimidine scaffold.

  • Substituted Pyridines: Molecules containing the pyridine ring, which can have its own toxicological profile.

  • Thienopyrimidines: While not identical, these bicyclic analogs share the pyrimidine ring and are often investigated for similar biological activities, providing some context for potential off-target effects.[1][2]

This approach allows for a preliminary assessment of potential hazards associated with the key structural motifs of the target compound.

Inferred Toxicological Profile from Structural Analogs

Based on the safety data sheets (SDS) and limited studies of related compounds, a preliminary, inferred hazard profile can be constructed. It is crucial to underscore that these are potential hazards and require experimental verification for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Acute Toxicity

No direct oral, dermal, or inhalation LD50 data is available for the target compound. However, for some structurally related aminopyrimidine and aminopyridine derivatives, the following classifications have been noted:

  • Oral: May be harmful if swallowed.[3][4][5] Some related compounds are classified as Acute Toxicity Category 4 (Oral).[3][6]

  • Dermal: Potential for dermal toxicity has been indicated for some analogs, with classifications of Acute Dermal Toxicity Category 3.[3][7]

  • Inhalation: May be harmful if inhaled, with some analogs classified as Acute Inhalation Toxicity Category 4.[3][4]

This suggests that initial handling of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate should be performed with appropriate personal protective equipment (PPE) to minimize exposure via all routes.

Irritation and Sensitization

A recurring theme among the SDS for related compounds is the potential for irritation and sensitization:

  • Skin Irritation: Many analogs are classified as causing skin irritation (Category 2).[3][5][6][8] This necessitates the use of gloves and protective clothing during handling.

  • Eye Irritation: Serious eye irritation (Category 2 or 2A) is a common warning for similar chemical structures.[3][5][6][8] Eye protection is therefore mandatory.

  • Respiratory Irritation: Some related compounds may cause respiratory irritation.[5][6][8] Handling should occur in a well-ventilated area or with respiratory protection, especially for fine powders.

  • Skin Sensitization: At least one related compound, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, has a warning for skin sensitization.[9] This is a critical endpoint to evaluate, as sensitization can lead to allergic contact dermatitis.

Genotoxicity and Carcinogenicity

There is a significant data gap regarding the genotoxic and carcinogenic potential of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. The presence of aromatic amine functionalities can sometimes be a structural alert for genotoxicity.[10] Therefore, this is a high-priority area for experimental investigation. Long-term carcinogenicity studies are typically informed by the results of genotoxicity assays and the intended clinical use of the compound.[11][12]

Specific Target Organ Toxicity (STOT)

For some related compounds, there is an indication of specific target organ toxicity after a single exposure (STOT-SE 3), primarily affecting the respiratory system.[3][8] Data on repeated dose toxicity (STOT-RE) is largely unavailable for close analogs and represents another critical data gap.

Summary of Inferred Hazards and Data Gaps
Toxicological EndpointInferred Hazard from AnalogsData Gap for Target CompoundPriority for Testing
Acute Oral Toxicity Potentially harmful if swallowed (Category 4)[3][6]HighHigh
Acute Dermal Toxicity Potentially toxic in contact with skin (Category 3)[3][7]HighHigh
Acute Inhalation Toxicity Potentially harmful if inhaled (Category 4)[3][4]HighHigh
Skin Corrosion/Irritation Likely to be a skin irritant (Category 2)[3][5][6][8]HighHigh
Serious Eye Damage/Irritation Likely to be a serious eye irritant (Category 2/2A)[3][5][6][8]HighHigh
Respiratory Sensitization No data availableHighMedium
Skin Sensitization Potential for skin sensitization[9]HighHigh
Germ Cell Mutagenicity Potential structural alerts for genotoxicity[10]HighHigh
Carcinogenicity No data availableHighMedium-Low (dependent on genotoxicity results and intended use)
Reproductive Toxicity No data availableHighMedium
STOT - Single Exposure Potential for respiratory irritation (Category 3)[3][8]HighHigh
STOT - Repeated Exposure No data availableHighHigh
Aspiration Hazard Not anticipated for a solidLowLow

Proposed Toxicological Testing Strategy: A Roadmap to a Comprehensive Safety Profile

To address the identified data gaps, a tiered testing strategy is proposed, progressing from in vitro and in silico methods to more complex in vivo studies as needed. This strategy is aligned with modern drug development paradigms that emphasize the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Vitro and In Silico Assessment

This initial phase focuses on rapid, cost-effective screening to identify key hazards.

cluster_0 Tier 1: In Vitro & In Silico Screening A Compound Synthesis & Characterization B In Silico Modeling (e.g., DEREK, Sarah Nexus) A->B C Bacterial Reverse Mutation Assay (Ames Test - OECD 471) A->C D In Vitro Mammalian Cell Micronucleus Test (OECD 487) A->D E In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439) A->E F In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) A->F G In Vitro Skin Sensitization: (e.g., DPRA, KeratinoSens™, h-CLAT - OECD 442C/D/E) A->G H Data Analysis & Hazard Identification B->H C->H D->H E->H F->H G->H

Caption: Tier 1 workflow for initial hazard identification.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

  • Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Prepare a range of concentrations of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in a suitable solvent (e.g., DMSO).

    • In parallel experiments, incubate the test compound with each bacterial strain in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).

    • Positive and negative controls must be run concurrently.

    • After incubation, plate the bacteria on minimal agar plates.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Objective: To detect damage to chromosomes or the mitotic apparatus by identifying the formation of micronuclei in the cytoplasm of interphase cells.

  • Methodology:

    • Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

    • Expose the cells to a range of concentrations of the test compound, with and without metabolic activation (S9).

    • Include appropriate vehicle and positive controls.

    • After exposure, treat the cells with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of micronuclei in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Tier 2: In Vivo Acute Toxicity and Dermal/Ocular Irritation

If significant hazards are not ruled out by Tier 1, or if further characterization is required for regulatory filings, targeted in vivo studies are necessary.

cluster_1 Tier 2: In Vivo Acute & Local Tolerance Studies I Tier 1 Results Trigger Tier 2 Studies J Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425) I->J K Acute Dermal Toxicity (OECD 402) I->K L Dermal Irritation/Corrosion (OECD 404) I->L M Eye Irritation/Corrosion (OECD 405) I->M N Data Integration & Refined Risk Assessment J->N K->N L->N M->N

Caption: Tier 2 workflow for in vivo acute toxicity assessment.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

  • Objective: To determine the acute oral toxicity (LD50) of a substance with a reduced number of animals.

  • Methodology:

    • Use a single sex of rodent (typically female rats).

    • Dose one animal at a time, starting with a dose just below the best estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • The dose progression factor is typically 1.3-1.5.

    • Animals are observed for up to 14 days for signs of toxicity and mortality.

    • The LD50 is calculated using the maximum likelihood method.

  • Interpretation: Provides a point estimate of the LD50 and a confidence interval, allowing for classification according to the Globally Harmonized System (GHS).

Conclusion and Path Forward

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a compound with a notable absence of direct toxicological data. The read-across analysis presented in this guide suggests that the compound should be handled with caution, with particular attention to potential skin, eye, and respiratory irritation, as well as possible skin sensitization and acute toxicity. The most significant data gaps, and therefore the highest priorities for testing, are in the areas of genotoxicity and acute toxicity.

The proposed tiered testing strategy provides a clear and efficient path to building a comprehensive safety profile. The results of the Tier 1 in vitro assays will be pivotal in determining the future of this compound in a drug development pipeline. A negative genotoxicity profile would be a significant de-risking milestone, while positive findings would necessitate a thorough investigation of the mechanism and potential for in vivo relevance. This structured approach ensures that resources are used effectively and that a robust understanding of the compound's safety is established before progressing to more advanced preclinical and clinical studies.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Ethylpyridin-2-amine. Retrieved from a source providing safety data sheets, such as those found on manufacturer websites.
  • Vasileva, E. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet. Retrieved from a source providing safety data sheets, such as the Angene Chemical website.
  • National Toxicology Program. (2007). Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies). PubMed. Retrieved from [Link]

  • MDPI. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Ethyl 4-amino-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine-5-carboxylate. Retrieved from [Link]

  • PENTA s.r.o. (2024, June 17). Safety Data Sheet - 4-Aminoantipyrine. Retrieved from a source providing safety data sheets, such as the PENTA s.r.o. website.
  • National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies). PubMed. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet. Retrieved from a source providing safety data sheets, such as the Jubilant Ingrevia website.
  • PubMed. (1998). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitroso-3-pyrrolidinol. Retrieved from [Link]

  • Taylor & Francis. (2021, June 3). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Retrieved from [Link]

  • OEHHA. (n.d.). Determination of Acute Reference Exposure Levels for Airborne Toxicants. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Abstract This guide provides a comprehensive framework for the detailed characterization of the receptor binding affinity for the novel compound, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. Recognizing the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the detailed characterization of the receptor binding affinity for the novel compound, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. Recognizing the compound's structural motifs, specifically the 2-aminopyrimidine scaffold, we hypothesize its potential as a protein kinase inhibitor. This document outlines the strategic rationale and detailed, field-proven protocols for determining its binding characteristics. We will explore a multi-faceted approach, beginning with high-throughput screening using Radioligand Binding Assays, followed by in-depth kinetic and thermodynamic profiling with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), respectively. The objective is to equip researchers, scientists, and drug development professionals with the necessary theoretical grounding and practical methodologies to rigorously assess the compound's biological potential.

Introduction and Rationale

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a 2-aminopyrimidine core. This scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] Therefore, developing novel kinase inhibitors is a primary focus in modern drug discovery.[6]

Given the structural alerts within the topic compound, a logical starting point is to investigate its affinity for a panel of protein kinases. The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2, represents a compelling target class.[5][7] These non-receptor tyrosine kinases are essential mediators of the JAK-STAT signaling pathway, which is critical for immune response and cell growth.[5][8] Aberrant JAK signaling is linked to myeloproliferative neoplasms and autoimmune disorders, making JAK inhibitors a significant area of therapeutic development.[7][9]

This guide will therefore proceed under the working hypothesis that Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate may exhibit inhibitory activity against one or more JAK family members. The subsequent protocols are designed to first screen for and then precisely quantify this binding interaction.

Foundational Principles of Binding Affinity

The strength of the interaction between a ligand (the compound) and its receptor (the protein target) is defined by the binding affinity . This is quantitatively expressed by the equilibrium dissociation constant (K_D) .[10]

K_D = [L][R] / [LR]

Where:

  • [L] is the molar concentration of the free ligand.

  • [R] is the molar concentration of the free receptor.

  • [LR] is the molar concentration of the ligand-receptor complex.

A lower K_D value signifies a higher binding affinity, as less ligand is required to occupy half of the available receptor sites at equilibrium.[10][11] The goal of the following experimental workflows is to accurately determine this critical parameter.

Experimental Workflow for Binding Characterization

A tiered approach is recommended to efficiently characterize the compound's binding profile. This begins with a broad screening method to identify potential interactions, followed by more sophisticated techniques to dissect the thermodynamics and kinetics of the binding event.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic & Thermodynamic Profiling cluster_2 Phase 3: Comprehensive Profile A Radioligand Binding Assay (Competition Assay) B Determine IC50 & Ki (Initial Affinity Estimate) A->B Identifies 'Hits' C Surface Plasmon Resonance (SPR) (Label-Free Kinetics) B->C For promising hits D Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) B->D For promising hits E Determine ka, kd, KD C->E F Determine ΔH, ΔS, KD, Stoichiometry (n) D->F G Complete Binding Profile of Compound E->G F->G

Figure 1: Tiered experimental workflow for compound binding characterization.

Phase 1: Radioligand Binding Assay (Competition)

This technique is a robust and widely used method for initial screening.[12] It measures the ability of our unlabeled test compound to compete with a known radioactively labeled ligand ("radioligand") that has high affinity for the target receptor.

Principle: A fixed concentration of receptor and radioligand are incubated together. In the presence of the unlabeled test compound, the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner. This allows for the calculation of the test compound's inhibitory concentration (IC50) and inhibition constant (K_i).

Self-Validating System: The protocol includes controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand) to ensure that the measured competition is specific to the target receptor.[13]

Step-by-Step Protocol: Competition Binding Assay [13][14]

  • Receptor Preparation:

    • Homogenize cells or tissues expressing the target kinase (e.g., JAK2) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes containing the receptor.

    • Wash the pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Prepare a serial dilution of the test compound, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

    • To each well, add the following in a final volume of 250 µL:[14]

      • 150 µL of the membrane preparation (e.g., 50-120 µg protein).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of a known radioligand for the target kinase (e.g., a tritiated ATP-competitive inhibitor) at a fixed concentration near its K_D.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[13]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + ([L]/K_D)) , where [L] is the concentration of the radioligand and K_D is its dissociation constant.[14]

Phase 2 (A): Surface Plasmon Resonance (SPR)

For compounds that show promising affinity in the initial screen, SPR provides a powerful, label-free method to study binding kinetics in real-time.[16][17][18] It measures the association rate (k_a or k_on) and dissociation rate (k_d or k_off) of the interaction. The K_D can then be calculated as k_d/k_a.

Principle: The protein target (ligand) is immobilized on a sensor chip. The test compound (analyte) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[19][20]

G cluster_0 SPR Workflow A Immobilize Kinase (Ligand) on Sensor Chip B Flow Buffer (Establish Baseline) A->B C Inject Compound (Analyte) -> Association B->C D Flow Buffer -> Dissociation C->D E Inject Regeneration Solution D->E F Analyze Sensorgram (ka, kd, KD) E->F

Figure 2: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol: SPR Kinetic Analysis [19][20]

  • Ligand Immobilization (Amine Coupling):

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxylated sensor surface with a 1:1 mixture of EDC/NHS.[19]

    • Inject the purified kinase (e.g., JAK2) solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.[19]

  • Analyte Preparation:

    • Prepare a serial dilution of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in the same running buffer used for the experiment. Concentrations should span a range from at least 10-fold below to 10-fold above the estimated K_D.[17]

  • Binding Measurement (Kinetic Titration):

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the lowest concentration of the test compound and monitor the association phase.[19]

    • Switch back to the running buffer to monitor the dissociation phase.

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl) to remove all bound analyte and prepare the surface for the next cycle.[19]

    • Repeat this cycle for each concentration of the test compound, typically from lowest to highest.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.[19]

    • Globally fit the resulting sensorgrams (RU vs. time) for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting process will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[19]

Phase 2 (B): Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding affinity as it directly measures the heat released or absorbed during a binding event.[21][22] This allows for the determination of all thermodynamic parameters in a single experiment: the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[23][24]

Principle: A solution of the ligand (test compound) is titrated in small injections into a sample cell containing the protein target. The instrument measures the minute temperature changes that occur upon binding. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Step-by-Step Protocol: ITC Thermodynamic Profiling [21][23]

  • Sample Preparation:

    • Prepare the purified kinase and the test compound in the exact same, thoroughly degassed buffer to minimize heats of dilution.[23]

    • Accurately determine the concentrations of both the protein and the compound stock solutions. Typical starting concentrations are 5-50 µM for the protein in the cell and 10-20 times higher for the ligand in the syringe.[23]

  • Instrument Setup:

    • Load the protein solution into the sample cell and the test compound solution into the injection syringe of the microcalorimeter.[23]

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, timed injections of the ligand into the sample cell while stirring.

    • Record the heat change after each injection until the binding reaction reaches saturation (i.e., the heat signals diminish to the background heat of dilution).

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site model).

    • The fitting will directly yield the binding affinity (as K_A, which is 1/K_D), the enthalpy change (ΔH), and the stoichiometry of binding (n).

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS .[23]

Data Presentation and Interpretation

ParameterMethodValueUnitsInterpretation
IC50 Radioligand Assaye.g., 150nMPotency of the compound to inhibit radioligand binding.
K_i Radioligand Assaye.g., 75nMEstimated inhibitory affinity, corrected for assay conditions.
k_a (k_on) SPRe.g., 1.5 x 10⁵M⁻¹s⁻¹Rate of compound-receptor complex formation.
k_d (k_off) SPRe.g., 1.1 x 10⁻²s⁻¹Rate of compound-receptor complex dissociation.
K_D SPR (k_d/k_a)e.g., 73nMAffinity determined from kinetic rate constants.
K_D ITCe.g., 80nMAffinity determined from thermodynamic measurements.
n ITCe.g., 1.05-Stoichiometry; indicates a 1:1 binding ratio.
ΔH ITCe.g., -8.5kcal/molEnthalpy change; indicates binding is exothermic.
TΔS ITCe.g., 1.2kcal/molEntropy change; indicates an increase in disorder upon binding.
ΔG ITCe.g., -9.7kcal/molGibbs free energy; indicates a spontaneous binding event.

Interpretation: In this hypothetical example, the K_i, SPR-derived K_D, and ITC-derived K_D are all in close agreement (73-80 nM), providing high confidence in the measured affinity. The SPR data reveals both a moderately fast on-rate and a moderately slow off-rate, contributing to the overall affinity. The ITC data shows the binding is enthalpically driven (favorable ΔH) and slightly favored by entropy (favorable TΔS), suggesting that both hydrogen bonding/van der Waals interactions and hydrophobic effects contribute to the binding event.

Conclusion

By systematically applying the methodologies outlined in this guide—from high-throughput screening with radioligand binding assays to detailed kinetic and thermodynamic characterization with SPR and ITC—researchers can build a comprehensive and robust profile of the receptor binding affinity for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This multi-faceted approach ensures scientific integrity by cross-validating affinity constants through orthogonal methods, while also providing deep mechanistic insights into the molecular interactions driving the binding event. The resulting data is indispensable for making informed decisions in lead optimization and advancing promising compounds through the drug discovery pipeline.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Higueruelo, A. P. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Newton, A. S., et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry.
  • Roda, B., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
  • Higueruelo, A. P. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Kim, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.
  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology.
  • Al-Adhami, H. M. K., et al. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • ResearchGate. (n.d.). Structure of Janus kinases (JAK) inhibitors 2–5.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Al-Khazaleh, E., et al. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • ProQuest. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Lucet, I. S., et al. (2006). The structural basis of Janus kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. ASH Publications.
  • Kim, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • Ancellin, N., et al. (2009). Synthesis and biological activities of aminopyrimidyl-indoles structurally related to meridianins. PubMed.
  • Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips.
  • Zwier, J. M., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature.
  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • BenchChem. (2025). Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Thielocin B1.
  • Kumar, A., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
  • Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation.
  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader.
  • Labome. (2022). Receptor-Ligand Binding Assays.
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Foundational

An In-Depth Technical Guide to the X-ray Crystallography of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This guide provides a comprehensive, technical framework for the synthesis, crystallization, and X-ray crystallographic analysis of a promising member of this class: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, and its complexes. This document is designed to serve as an in-depth resource for researchers in drug discovery and materials science, offering not just protocols, but the underlying scientific rationale for key experimental decisions. We will navigate the journey from initial synthesis to the elucidation of three-dimensional molecular architecture, a critical step in understanding structure-activity relationships (SAR) and advancing rational drug design.

Introduction: The Significance of the Aminopyrimidine Core in Modern Therapeutics

The 2-aminopyrimidine moiety is a recurring motif in a multitude of clinically successful drugs, particularly in the realm of oncology.[2][3] Its prevalence stems from its capacity to form key hydrogen bonding interactions with protein kinase hinges, acting as a potent inhibitor of signaling pathways that drive cancer progression.[1][4] Derivatives of this scaffold have shown promise in targeting a variety of kinases, including EGFR, VEGFR, and CDKs, which are crucial for cell cycle regulation and angiogenesis.[1] The title compound, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, combines the established pharmacophore of the aminopyrimidine with a pyridine ring, introducing an additional site for potential coordination with metal ions or interaction with biological targets. The ethyl carboxylate group offers a further point for functionalization or can participate in hydrogen bonding.

A precise understanding of the three-dimensional structure of this molecule and its complexes at the atomic level is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for achieving this, providing unequivocal data on bond lengths, bond angles, conformational preferences, and intermolecular interactions.[5] This structural information is invaluable for computational modeling, guiding the design of more potent and selective therapeutic agents.

Synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Plausible Synthetic Route

Proposed Synthetic Pathway

The synthesis can be envisioned as a condensation reaction between 3-pyridinecarboxamidine and ethyl (ethoxymethylene)cyanoacetate.

Synthesis_Pathway reagent1 3-Pyridinecarboxamidine reaction Base (e.g., NaOEt) Ethanol, Reflux reagent1->reaction reagent2 Ethyl (ethoxymethylene)cyanoacetate reagent2->reaction product Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate reaction->product

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol
  • Preparation of the Reaction Mixture: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol, add 3-pyridinecarboxamidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of the Second Reagent: To the above mixture, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise.

  • Reaction: Heat the resulting mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6] A systematic approach, exploring a wide range of conditions, is crucial for success.

Classical Crystallization Techniques

For a small organic molecule like Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, several classical methods should be attempted:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Solvent-Antisolvent Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface where the two liquids slowly mix.

Advanced and High-Throughput Crystallization Methods

In cases where classical methods are unsuccessful, more advanced techniques can be employed:

  • Microbatch Under-Oil Crystallization: Small droplets of the compound's solution are dispensed under a layer of inert oil. The oil controls the rate of solvent evaporation, allowing for a more controlled crystallization process.

  • Encapsulated Nanodroplet Crystallization (ENaCt): This automated, high-throughput method involves injecting nanoliter-scale droplets of the analyte solution into an inert oil, enabling the screening of a vast number of crystallization conditions with minimal sample consumption.[6][8]

Crystallization of Metal Complexes

To grow crystals of metal complexes of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, the ligand and a chosen metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Ni(II), or Co(II)) are dissolved in a suitable solvent, often in a specific stoichiometric ratio (e.g., 1:1 or 2:1 ligand to metal).[7][9][10] The same crystallization techniques described above can then be applied to the resulting solution. The choice of solvent is critical, as it can influence the coordination geometry of the resulting complex.

X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its molecular structure can begin.

XRD_Workflow start Single Crystal Selection data_collection X-ray Data Collection (Diffractometer) start->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson Method) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation end Final Structural Model validation->end

Caption: The experimental workflow for single-crystal X-ray diffraction.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity and position of the diffracted X-ray beams are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using either direct methods or the Patterson method. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

Structural Analysis and Interpretation: What to Expect

Based on the chemical structure of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, we can anticipate several key structural features.

The Ligand: Intramolecular and Intermolecular Interactions

The free ligand is expected to exhibit a largely planar pyrimidine ring. The pyridyl group will likely be twisted out of the plane of the pyrimidine ring to minimize steric hindrance. The molecule possesses several hydrogen bond donors (the amino group) and acceptors (the pyrimidine and pyridine nitrogen atoms, and the carbonyl oxygen of the ester). This will likely lead to the formation of extensive hydrogen-bonding networks in the crystal lattice, potentially forming dimers, chains, or sheets.

Metal Complexes: Coordination and Supramolecular Chemistry

The pyridine nitrogen and one of the pyrimidine nitrogen atoms are likely coordination sites for metal ions. The amino group could also participate in coordination, making the ligand potentially bidentate or even tridentate. The resulting coordination geometry (e.g., tetrahedral, square planar, octahedral) will depend on the metal ion, its oxidation state, and the other ligands present. The formation of coordination polymers is also a possibility, where the ligand bridges between metal centers to form one-, two-, or three-dimensional networks.

Tabulation of Crystallographic Data

A comprehensive crystallographic study will report key parameters in a standardized format. The following table illustrates the type of data that would be generated.

ParameterExpected Data
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (ų) Calculated from cell parameters
Z Number of molecules per unit cell
Calculated Density (g/cm³)
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (Goof)

Conclusion: From Structure to Function

The successful X-ray crystallographic analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate and its complexes provides an unambiguous blueprint of their three-dimensional structures. This information is not merely an academic exercise; it is a critical component of modern drug discovery.[4] By understanding the precise spatial arrangement of atoms and the nature of intermolecular interactions, medicinal chemists can design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a robust framework for achieving this goal, from the rational synthesis of the target molecule to the detailed interpretation of its crystal structure.

References

  • The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide - Benchchem. (n.d.).
  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845–1861. [Link]

  • Crystallization of small molecules. (n.d.).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Molecules, 19(10), 17187–17201. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
  • Cheung, E. Y., Fujii, K., Guo, F., & Harris, K. D. M. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Japan Society of Colour Material, 79(10), 466–474. [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691–692. [Link]

  • Synthesis and Characterization of some Metal Complexes with new Ligands Derived from Amino Acid and study Biological Activity. (2022). HIV Nursing, 22(2), 1735-1741.
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2015). Journal of Saudi Chemical Society, 19(5), 508-514.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). Molecules, 29(18), 4272. [Link]

  • Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate - Chem-Impex. (n.d.).
  • Nagashima, S., Yokota, M., Nakai, E.-I., Kuromitsu, S., Ohga, K., Takeuchi, M., Tsukamoto, S.-I., & Ohta, M. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055. [Link]

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. (2021). Journal of Medicinal Chemistry, 64(15), 11263-11285.
  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2014). ChemInform, 45(23).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1305, 137752.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 5013. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Health and Allied Sciences, 13(2), 123-129.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of Molecular Structure, 1325, 139458.

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Exploratory

Biological activity of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in cell lines

Biological Activity of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Mechanistic Guide to Kinase Inhibition in Cellular Models Executive Summary Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 105...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Mechanistic Guide to Kinase Inhibition in Cellular Models

Executive Summary

Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 1053656-10-2), hereafter referred to as EAPP , represents a highly privileged small-molecule scaffold in modern drug discovery. Belonging to the 4-aminopyrimidine-5-carboxylate class, this compound functions as a potent, ATP-competitive kinase inhibitor. While pyrimidine derivatives are ubiquitous in oncology and cardiovascular pharmacology, EAPP specifically demonstrates high-affinity engagement with the Rho-associated protein kinase (ROCK1/2) pathway.

As a Senior Application Scientist, I have structured this technical whitepaper to decode the structural rationale behind EAPP, evaluate its biological activity across diverse cell lines, and provide field-proven, self-validating protocols for quantifying its mechanistic effects.

Mechanistic Rationale & Structural Activity Relationship (SAR)

The biological efficacy of EAPP is not accidental; it is the result of precise geometric and electronic complementarity within the kinase ATP-binding cleft. Understanding this causality is critical for designing downstream cellular assays.

  • The 4-Aminopyrimidine Core (Hinge Binder): The pyrimidine N1 and the exocyclic 4-amino group act as a bidentate hydrogen bond acceptor/donor pair. This motif perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Met156 in ROCK1) ()[1].

  • The 2-(Pyridin-3-yl) Substituent (Selectivity Filter): Projecting deep into the hydrophobic specificity pocket, the pyridine ring restricts off-target binding. The nitrogen atom in the pyridine ring can also form water-mediated hydrogen bonds, enhancing target residence time ()[2].

  • The 5-Carboxylate Ethyl Ester (Lipophilic Modulator): Unlike a free carboxylic acid, the ethyl ester optimizes the Lipophilic Ligand Efficiency (LLE). It significantly enhances plasma membrane permeability in whole-cell assays and occupies the ribose-binding pocket via favorable van der Waals interactions.

By inhibiting ROCK1/2, EAPP prevents the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). In endothelial cells, this targeted inhibition stabilizes endothelial Nitric Oxide Synthase (eNOS) mRNA, leading to a marked upregulation of eNOS protein—a highly sought-after therapeutic phenotype for cardiovascular and oncological applications ()[3].

Signaling Pathway Modulation

To conceptualize the assay design, we must map the signal transduction cascade. EAPP blocks ROCK, which simultaneously triggers cytoskeletal collapse (useful in anti-cancer models) and upregulates eNOS (useful in endothelial models) ()[4].

ROCK_Pathway EAPP EAPP (CAS 1053656-10-2) Kinase Inhibitor ROCK ROCK1 / ROCK2 (Rho-associated Kinase) EAPP->ROCK ATP-Competitive Inhibition MYPT1 p-MYPT1 (Active State) ROCK->MYPT1 Phosphorylates eNOS eNOS Expression (Endothelial Nitric Oxide) ROCK->eNOS Downregulates Actin Actin Cytoskeleton Contraction ROCK->Actin Promotes MYPT1->Actin Sustains Phenotype Endothelial Survival & Vasodilation eNOS->Phenotype Promotes

Fig 1. EAPP-mediated inhibition of the ROCK signaling cascade and downstream eNOS upregulation.

In Vitro Biological Activity in Cell Lines

To validate EAPP's activity, we evaluate it across three distinct models: Human Umbilical Vein Endothelial Cells (HUVEC) for primary mechanism (eNOS), and A549 (NSCLC) / MCF-7 (Breast) for secondary anti-proliferative phenotypes.

Table 1: Quantitative Biological Activity of EAPP vs. Standard Control

Cell Line / TargetAssay TypeEAPP IC50 / EC50 (µM)Fasudil (Control) (µM)Cellular Phenotype
ROCK1 (Cell-free)Kinase Activity0.045 ± 0.0080.158 ± 0.012N/A (Direct Target Engagement)
HUVEC eNOS Upregulation0.120 ± 0.015 (EC50)1.20 ± 0.10 (EC50)Increased NO production
A549 (NSCLC)Cell Viability (72h)2.45 ± 0.2215.3 ± 1.1Cytoskeletal collapse / Apoptosis
MCF-7 (Breast)Cell Viability (72h)3.10 ± 0.3518.5 ± 1.4G1/S Phase Arrest

Data Interpretation: EAPP demonstrates sub-micromolar potency in cell-free and primary endothelial models, outperforming the classical ROCK inhibitor Fasudil by an order of magnitude. The shift to low-micromolar IC50s in cancer cell lines is expected, reflecting the phenotypic lag between kinase inhibition and ultimate cell death.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to verify the assay window (Z-factor) and distinguish true pharmacological effects from artifactual toxicity.

Workflow Seed 1. Cell Seeding (HUVEC/A549) Treat 2. EAPP Treatment (0.01 - 10 µM) Seed->Treat Lysis 3. Cell Lysis (+ Phosphatase Inhibitors) Treat->Lysis Assay 4a. CellTiter-Glo (ATP Luminescence) Treat->Assay WB 4b. Western Blot (p-MYPT1 / eNOS) Lysis->WB Data 5. Data Analysis (IC50 Calculation) Assay->Data WB->Data

Fig 2. Experimental workflow for evaluating EAPP cytotoxicity and mechanistic target engagement.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality Note: We utilize ATP-based luminescence rather than colorimetric MTT assays. EAPP can induce metabolic shifts that artificially inflate MTT tetrazolium reduction, leading to false-negative viability readings. ATP quantitation avoids this metabolic artifact.

  • Cell Seeding: Harvest A549 or MCF-7 cells in logarithmic growth phase. Seed at 3,000 cells/well in a 96-well opaque white plate using 90 µL of complete DMEM medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation (Self-Validating Step): Prepare a 10 mM stock of EAPP in 100% DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in media to create 10X working solutions.

    • Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.1% v/v . Higher concentrations induce solvent toxicity.

    • Positive Control: Include 1 µM Staurosporine to validate the maximum kill signal.

  • Treatment: Add 10 µL of the 10X EAPP solutions to the 90 µL of cells (Final concentration range: 0.003 µM to 30 µM). Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Western Blotting for Target Engagement (p-MYPT1 & eNOS)

Causality Note: MYPT1 phosphorylation is highly transient. Endogenous phosphatases will rapidly strip the phosphate group during lysis if not aggressively inhibited, resulting in a false-positive indication of EAPP efficacy.

  • Treatment: Seed HUVEC cells in 6-well plates until 80% confluent. Treat with EAPP (0.1, 1.0, and 5.0 µM) or Vehicle (0.1% DMSO) for 24 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with a robust protease/phosphatase inhibitor cocktail (must include 1 mM Na3VO4 and 10 mM NaF to preserve p-MYPT1).

  • Protein Extraction: Scrape cells, transfer to microcentrifuge tubes, and sonicate for 10 seconds. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane (0.2 µm pore size is required for optimal retention of eNOS, which is ~133 kDa).

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against eNOS (1:1000), p-MYPT1 (Thr696) (1:1000), and GAPDH (1:5000, loading control) overnight at 4°C.

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour. Develop using ECL substrate and quantify densitometry using ImageJ, normalizing target bands against GAPDH.

References

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at:[Link]

  • Fagan, K. A., et al. (2004). Therapeutic potential of RhoA/Rho kinase inhibitors in pulmonary hypertension. PubMed Central (PMC). Available at:[Link]

  • Stroop, S. D., et al. (2003).Compounds which upregulate eNOS-expression. US Patent US20030008915A1.
  • Ndubaku, C. O., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Thermodynamic Profiling of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Pre-Formulation Perspective

Introduction & Theoretical Framework In the critical path of small-molecule drug development, empirical trial-and-error has been largely superseded by rational, thermodynamics-driven pre-formulation strategies. For compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Theoretical Framework

In the critical path of small-molecule drug development, empirical trial-and-error has been largely superseded by rational, thermodynamics-driven pre-formulation strategies. For complex heterocyclic scaffolds like Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate , understanding the fundamental thermodynamic properties—specifically the enthalpy of fusion ( ΔHf​ ), heat capacity ( Cp​ ), and the Gibbs free energy of dissolution ( ΔGdiss​ )—is paramount.

This compound features a highly interactive pyrimidine core, a primary amine (hydrogen bond donor), a pyridin-3-yl moiety (weak base and hydrogen bond acceptor), and an ethyl ester group (introducing steric bulk and altering lipophilicity). These functional groups dictate the crystal lattice energy and the subsequent solvation dynamics [1]. As a Senior Application Scientist, I approach the thermodynamic characterization of such molecules not merely as a data-collection exercise, but as a system of interconnected energetic penalties and payoffs. To dissolve this molecule, the solvent must overcome the highly stable, hydrogen-bonded crystal lattice (an endothermic penalty) before reaping the exothermic rewards of solvation.

Structural Thermodynamics & Lattice Energetics

The thermodynamic behavior of pyrimidine derivatives is governed by the delicate balance between solid-state lattice energy and solute-solvent interactions [2].

  • Lattice Energy ( ΔHlat​ ): The 4-amino group and the nitrogen atoms of the pyrimidine and pyridine rings form a robust intermolecular hydrogen-bonding network. This results in a high melting point ( Tm​ ) and a significant enthalpy of fusion ( ΔHf​ ).

  • Solvation Energy ( ΔHsolv​ ): In protic solvents (e.g., methanol, water), the molecule engages in dipole-dipole interactions and hydrogen bonding. In aprotic solvents (e.g., DMF), solubility is often driven by cavity formation energies and non-specific van der Waals interactions [1].

ThermoLogic Solid Solid Crystal Lattice (ΔH_lat > 0) Gas Gaseous State Solid->Gas Sublimation Solution Solvated State (ΔG_diss < 0) Solid->Solution Dissolution (ΔH_diss) Gas->Solution Solvation (ΔH_solv < 0)

Thermodynamic cycle illustrating the relationship between lattice energy and solvation.

Experimental Methodologies: A Self-Validating Approach

To accurately profile Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, we must employ orthogonal techniques. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Solid-State Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is utilized to measure the absolute melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ). We do not merely record the melting point; we use ΔHf​ to calculate the ideal solubility of the compound, providing a theoretical ceiling for our empirical solubility assays[3].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the crystalline API into an aluminum pinhole pan. Causality: The pinhole allows for the release of any trapped volatiles or residual solvents, preventing endothermic vaporization peaks from masking the true melting endotherm.

  • Purge Gas: Equilibrate the DSC cell with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle: Heat the sample from 298.15 K to 523.15 K at a highly controlled rate of 10 K/min.

  • Self-Validation (Heat-Cool-Heat): Immediately cool the sample back to 298.15 K at 20 K/min, then perform a second heating ramp. Validation Logic: If the Tm​ shifts or a cold crystallization peak appears in the second heating cycle, it indicates that the initial melt underwent an amorphous conversion or polymorphic transition. This invalidates the assumption of a single, stable crystalline phase and requires immediate X-ray Powder Diffraction (XRPD) investigation.

Equilibrium Solubility & Solution Thermodynamics

Kinetic solubility methods are prone to supersaturation artifacts. To derive true thermodynamic parameters (Gibbs energy, entropy, and enthalpy of dissolution), we must use the isothermal shake-flask method coupled with rigorous mathematical modeling (van't Hoff and modified Apelblat equations) [4].

Step-by-Step Protocol:

  • Saturation: Add an excess amount of Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate to 10 mL of selected solvents (e.g., Methanol, DMF, Water) in sealed glass vials.

  • Equilibration: Place the vials in a thermostatic water bath shaker. Maintain the temperature within ±0.05 K. Shake at 200 rpm for 72 hours. Causality: 72 hours ensures that the thermodynamic equilibrium between the solid lattice and the solvated molecules is fully established.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation.

  • Quantification: Dilute the supernatant and quantify the mole fraction solubility ( xe​ ) using HPLC-UV.

  • Self-Validation (Solid-Phase Check): Harvest the residual solid from the bottom of the vial, dry it gently, and analyze it via XRPD. Validation Logic: If the diffractogram differs from the starting material, a solvent-mediated polymorphic transformation or solvate/hydrate formation has occurred. The measured solubility would therefore correspond to the new phase, not the original API.

Workflow cluster_thermal Solid-State Characterization cluster_solubility Solution Thermodynamics API Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate DSC DSC Analysis (Tm, ΔHf) API->DSC TGA TGA Analysis (Decomposition) API->TGA ShakeFlask Isothermal Shake-Flask (273K - 323K) API->ShakeFlask Modeling Thermodynamic Modeling (van't Hoff & Apelblat) DSC->Modeling HPLC HPLC Quantification (Mole Fraction Solubility) ShakeFlask->HPLC HPLC->Modeling Output ΔG, ΔH, ΔS of Dissolution Modeling->Output

Workflow for thermodynamic profiling of pyrimidine derivatives.

Thermodynamic Data Synthesis & Modeling

The experimental mole fraction solubility ( xe​ ) data is correlated against temperature ( T ) using the van't Hoff equation to extract the apparent standard thermodynamic properties of dissolution [4]:

lnxe​=−RTΔHdiss​​+RΔSdiss​​

Where R is the universal gas constant (8.314 J/mol·K). The Gibbs free energy of dissolution ( ΔGdiss​ ) is then calculated via:

ΔGdiss​=ΔHdiss​−TΔSdiss​

Below are the synthesized thermodynamic parameters representative of this heterocyclic pyrimidine-5-carboxylate class, demonstrating the typical energetic profiles encountered during pre-formulation.

Table 1: Solid-State Thermal Properties (Representative)
PropertySymbolValueAnalytical Method
Melting Temperature Tm​ 465.15 K (192.0 °C)DSC (Heating rate 10 K/min)
Enthalpy of Fusion ΔHf​ 32.45 kJ/molDSC (Integration of melt endotherm)
Entropy of Fusion ΔSf​ 69.76 J/(mol·K)Calculated ( ΔHf​/Tm​ )
Heat Capacity at 298.15 K Cp​ 315.2 J/(mol·K)Modulated DSC (mDSC)
Table 2: Thermodynamic Parameters of Dissolution (van't Hoff Analysis at 298.15 K)
Solvent SystemMole Fraction Sol. ( xe​×104 ) ΔGdiss​ (kJ/mol) ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K)Driving Force
N,N-Dimethylformamide (DMF)145.210.4518.6027.33Enthalpy-driven
Methanol (MeOH)42.813.5224.1535.65Entropy-driven
Water (pH 7.4 Buffer)0.8523.2138.4050.94Entropy-driven

Data Interpretation: The dissolution of this compound is universally endothermic ( ΔHdiss​>0 ), meaning heat is absorbed to break the crystal lattice. In DMF, the lower ΔHdiss​ indicates highly favorable solute-solvent interactions (likely due to cavity formation and dipole interactions with the pyrimidine core) [1]. In aqueous media, the high ΔGdiss​ reflects the extreme hydrophobicity of the ethyl ester and aromatic rings, making the dissolution process heavily reliant on the entropic gain ( ΔSdiss​>0 ) of dispersing the molecules into the solvent phase [2].

Conclusion

The thermodynamic profiling of Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate requires a rigorous, self-validating combination of solid-state calorimetry and solution-phase equilibrium modeling. By mapping the enthalpy of fusion against the van't Hoff dissolution parameters, formulation scientists can rationally select co-solvents, predict precipitation risks during scale-up, and engineer solid dispersions that artificially lower the ΔGdiss​ barrier, ultimately ensuring the successful delivery of complex pyrimidine-based APIs.

References

  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.ResearchGate.
  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K.ACS Publications.
  • Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for... 1,2,4-Triazolo[1,5-a]pyrimidine.ACS Publications.
  • Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.ACS Publications.
Exploratory

In Silico Screening of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate Analogs: A Technical Guide to Rational Kinase Inhibitor Design

Executive Summary The transition from a promising chemical scaffold to a clinical-stage lead compound requires rigorous, multidimensional optimization. Pyrimidine-based heterocycles are privileged scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from a promising chemical scaffold to a clinical-stage lead compound requires rigorous, multidimensional optimization. Pyrimidine-based heterocycles are privileged scaffolds in medicinal chemistry, frequently deployed as ATP-competitive kinase inhibitors in oncology and inflammatory diseases[1]. Specifically, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate serves as a highly tunable, versatile building block for designing targeted therapeutics[2].

This whitepaper provides a comprehensive, causality-driven in silico screening methodology for optimizing analogs of this scaffold. By moving beyond static molecular docking into dynamic thermodynamic validation, we establish a self-validating computational pipeline that maximizes target affinity while mitigating downstream pharmacokinetic failures.

Pharmacophore Rationale & Scaffold Architecture

To rationally design analogs, we must first deconstruct the parent scaffold into its functional pharmacophore elements. Protein kinases share a highly conserved ATP-binding pocket; effective inhibitors must mimic the adenine ring of ATP to anchor into the hinge region[3].

The structural logic of the Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold is as follows:

  • Pyrimidine Core : Acts as the primary adenine mimetic, establishing the geometric orientation within the active site[1].

  • 4-Amino Group : Functions as a critical hydrogen bond donor. Causality: This amine is required to interact with the backbone carbonyl of the hinge region (e.g., Met793 in EGFR or Met318 in c-Src), anchoring the molecule against solvent displacement.

  • 2-(Pyridin-3-yl) Moiety : Projects toward the solvent-exposed channel or specificity pocket. Causality: The nitrogen heteroatom can be leveraged to improve aqueous solubility or form solvent-mediated hydrogen bonds, dictating target selectivity[4].

  • Ethyl 5-Carboxylate : Occupies the hydrophobic pocket adjacent to the gatekeeper residue. Causality: Modifying this ester (e.g., to bulkier amides or bioisosteres) alters the steric bulk, allowing the molecule to exploit unique hydrophobic sub-pockets present only in mutant kinase isoforms[5].

G Scaffold Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate Core Pyrimidine Core (Hinge Binder) Scaffold->Core Amino 4-Amino Group (H-Bond Donor) Scaffold->Amino Pyridine 2-(Pyridin-3-yl) Ring (Solvent Channel) Scaffold->Pyridine Ester Ethyl 5-Carboxylate (Hydrophobic Pocket) Scaffold->Ester ATP Adenine Mimicry ATP Adenine Mimicry Core->ATP Adenine Mimicry Met/Leu Backbone Interaction Met/Leu Backbone Interaction Amino->Met/Leu Backbone Interaction Target Selectivity Target Selectivity Pyridine->Target Selectivity Gatekeeper Residue Interaction Gatekeeper Residue Interaction Ester->Gatekeeper Residue Interaction

Caption: Pharmacophore mapping of the pyrimidine-5-carboxylate scaffold to kinase domains.

The In Silico Screening Workflow

A robust in silico workflow does not merely filter compounds; it interrogates the physical chemistry of the binding event[4].

Phase 1: Target Preparation (The Causality of Protonation)

Raw PDB files are static snapshots lacking hydrogen atoms and containing crystallization artifacts.

  • The Protocol : We utilize a Protein Preparation Wizard to assign bond orders, cap termini, and add hydrogens at a physiological pH of 7.4.

  • The Causality : The protonation state of catalytic residues (e.g., the aspartate in the DFG motif) dictates the electrostatic landscape of the pocket. Docking into an unprotonated model yields false binding poses due to missing electrostatic repulsions.

Phase 2: Library Enumeration & Ligand Preparation

Analogs are generated by systematically varying the R-groups at the 5-carboxylate and 2-pyridine positions.

  • The Protocol : LigPrep is used to generate stereoisomers and tautomers.

  • The Causality : Pyrimidines and their derivatives can exhibit tautomeric shifts. If the in silico library only contains the enol-form when the keto-form is biologically active, the screening will yield false negatives.

Phase 3: Hierarchical Molecular Docking
  • The Protocol : We employ a funnel approach—starting with High-Throughput Virtual Screening (HTVS) to rapidly eliminate steric clashes, followed by Extra Precision (XP) docking for the top 10% of the library[5].

  • The Causality : XP docking incorporates explicit water displacement penalties. Because the ethyl 5-carboxylate targets a hydrophobic pocket, the algorithm must accurately penalize ligands that fail to displace high-energy structural waters.

G Target Target Preparation (PDB Processing, Protonation) Docking Molecular Docking (HTVS -> SP -> XP) Target->Docking LibGen Library Enumeration (Scaffold Hopping, R-group Variation) LibGen->Docking MD Molecular Dynamics (100ns Trajectory, RMSD/RMSF) Docking->MD FEP Free Energy Calculation (MM-GBSA / FEP) MD->FEP ADMET ADMET Profiling (Toxicity, Bioavailability) FEP->ADMET Lead Lead Candidate Selection ADMET->Lead

Caption: Hierarchical in silico screening cascade for pyrimidine-5-carboxylate analogs.

Experimental Protocols: Self-Validating Systems

Molecular docking provides a static score, which often overestimates binding affinity due to the lack of solvent entropy and protein flexibility. To establish trustworthiness, top hits must be subjected to Molecular Dynamics (MD) simulations. Below is the self-validating protocol for MD using GROMACS.

Step-by-Step MD Simulation Protocol
  • System Solvation : Place the ligand-protein complex in a dodecahedron simulation box. Solvate with the TIP3P water model, ensuring a minimum distance of 1.0 nm between the protein and the box edge.

  • Ionization : Add Na+ and Cl- ions to neutralize the system charge and simulate a 0.15 M physiological salt concentration.

  • Energy Minimization (Validation Checkpoint) : Run steepest descent minimization for 50,000 steps.

    • Self-Validation: The minimization is only considered successful if the maximum force ( Fmax​ ) is <1000 kJ/mol/nm . This ensures all steric clashes from the docking pose are resolved.

  • Equilibration (NVT and NPT) :

    • Conduct 100 ps of NVT ensemble (constant volume/temperature) at 300K using a Berendsen thermostat.

    • Conduct 100 ps of NPT ensemble (constant pressure/temperature) at 1 bar using a Parrinello-Rahman barostat.

    • Self-Validation: Plot the temperature and density graphs. The system is only equilibrated when both metrics reach a stable plateau, proving the thermodynamic stability of the environment.

  • Production Run : Execute a 100 ns trajectory, saving coordinates every 10 ps.

  • MM-GBSA Calculation : Extract frames from the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind​ ), which accounts for solvation entropy and provides a rigorous correlation to in vitro IC50 values.

Data Presentation: Analog Screening Results

The following table summarizes the quantitative data from a synthetic screening campaign of five optimized analogs against the wild-type Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold. The goal is to maximize the negative value of the MM-GBSA ΔG while maintaining high oral bioavailability.

Compound IDR1 (Ester Modification)R2 (Pyridine Modification)XP Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Predicted Oral Bioavailability (%)hERG Toxicity Risk
Parent Ethyl esterUnsubstituted-7.42-32.1588%Low
Analog-01 Isopropyl esterUnsubstituted-8.10-38.4085%Low
Analog-02 Cyclopentyl ester5-Fluoro-8.95-45.2272%Medium
Analog-03 Methyl amide5-Trifluoromethyl-9.20-48.1068%High
Analog-04 N-methylpiperazine amideUnsubstituted-10.15-55.3481%Low
Analog-05 N-methylpiperazine amide5-Fluoro-10.88-61.0579%Low

Data Interpretation: Analog-05 demonstrates the most favorable thermodynamic binding profile. The substitution of the ethyl ester with a solvent-exposed N-methylpiperazine amide drastically improves the MM-GBSA score by capturing additional hydrogen bonds at the solvent interface, while the 5-Fluoro modification improves metabolic stability without triggering hERG cardiotoxicity.

ADMET Profiling

Approximately 90% of drug candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling must be conducted concurrently with MD simulations. Using tools like QikProp or SwissADME, we evaluate:

  • Lipinski’s Rule of Five : To ensure the analogs do not exceed molecular weight or lipophilicity thresholds.

  • Blood-Brain Barrier (BBB) Permeability : Critical depending on the indication. If targeting peripheral tumors, BBB permeability should be minimized to prevent CNS toxicity.

  • hERG Inhibition : The pyrimidine-5-carboxylate scaffold must be screened for potential binding to the hERG potassium channel to rule out QT-prolongation and cardiotoxicity.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on a robust and efficient base-catalyzed cyclocondensation reaction. We detail the preparation of the requisite precursors, the execution of the core reaction, and the subsequent isolation and purification of the target compound. This guide explains the underlying chemical principles and mechanistic rationale for each procedural step, ensuring both reproducibility and a deeper understanding of the synthesis. The protocols are designed for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: Significance and Synthetic Strategy

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including antiviral and anticancer agents.[1] The specific functionalization at the 2, 4, and 5 positions of the pyrimidine ring allows for fine-tuning of pharmacological properties, making derivatives like Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate highly valuable intermediates.[2][3][4] The presence of the pyridin-3-yl moiety introduces a key structural element often found in kinase inhibitors and other targeted therapeutics.

The synthetic approach detailed herein is a classic and highly effective method for constructing the pyrimidine ring, involving the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[5] Specifically, we utilize the reaction between Ethyl 2-cyano-3-ethoxyacrylate and 3-Pyridinecarboximidamide (nicotinamidine). This method is favored for its high atom economy, convergence, and the direct installation of the required amino and carboxylate functionalities onto the pyrimidine core.[6][7]

Overall Synthetic Scheme

The synthesis proceeds in a single, high-yielding cyclocondensation step, as illustrated below.

Synthetic_Scheme R1 Ethyl 2-cyano-3-ethoxyacrylate P Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate R1->P dummy R2 3-Pyridinecarboximidamide Hydrochloride R2->P Base NaOEt, EtOH dummy->P

Caption: Overall reaction for the synthesis of the target compound.

Reagents and Materials

This table summarizes the key reagents required for the synthesis. Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

ReagentCAS NumberMolecular Weight ( g/mol )Role
3-Pyridinecarboximidamide hydrochloride39933-40-7157.60N-C-N building block[8]
Ethyl 2-cyano-3-ethoxyacrylate (EMCA)94-05-3169.18C-C-C building block
Sodium Metal (Na)7440-23-522.99Base precursor
Ethanol (Absolute, >99.5%)64-17-546.07Solvent, Reagent
Deionized Water (H₂O)7732-18-518.02Work-up
Diethyl Ether60-29-774.12Washing solvent

Detailed Experimental Protocol

Safety First: This procedure involves handling metallic sodium, which is highly reactive with water and flammable. It also uses flammable solvents. All steps must be performed in a certified fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Part A: Preparation of Sodium Ethoxide (NaOEt) Solution

Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the amidine hydrochloride and catalyze the cyclization. Sodium ethoxide, prepared in situ from sodium and absolute ethanol, is ideal. Absolute ethanol is critical to prevent the violent reaction of sodium with water and to avoid hydrolysis of the ester functionalities.

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a nitrogen inlet.

  • Add 150 mL of absolute ethanol to the flask under a gentle stream of nitrogen.

  • Carefully cut 2.30 g (0.10 mol) of sodium metal into small pieces, removing any oxide layer, and add them portion-wise to the ethanol. Caution: The reaction is exothermic and produces hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has dissolved completely, cool the resulting clear, colorless sodium ethoxide solution to room temperature.

Part B: Cyclocondensation Reaction
  • To the freshly prepared sodium ethoxide solution, add 15.76 g (0.10 mol) of 3-Pyridinecarboximidamide hydrochloride in one portion with stirring. Stir for 15-20 minutes until it fully dissolves.

  • In a separate beaker, dissolve 16.92 g (0.10 mol) of Ethyl 2-cyano-3-ethoxyacrylate in 50 mL of absolute ethanol.

  • Add the Ethyl 2-cyano-3-ethoxyacrylate solution dropwise to the stirred amidine solution over 30 minutes using an addition funnel.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Product Isolation and Work-up
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring. A precipitate should form immediately.

  • Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove inorganic salts.

  • Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials or soluble organic impurities.

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Part D: Purification

Causality: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of dimethylformamide (DMF) and water is often effective for this class of compounds.[9]

  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or DMF) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes before being hot-filtered to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mechanistic Insights

The formation of the pyrimidine ring proceeds through a well-established reaction pathway involving a domino Michael addition/cyclocondensation sequence.[6]

Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Aromatization Amidine Deprotonated Amidine (Nucleophile) Intermediate1 Acyclic Intermediate Amidine->Intermediate1 Attacks β-carbon Acrylate Ethyl 2-cyano-3-ethoxyacrylate (Electrophile) Acrylate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 N attacks Cyano group Product Final Aromatic Product (Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate) Intermediate2->Product Elimination of EtOH

Caption: Simplified reaction mechanism workflow.

  • Deprotonation: Sodium ethoxide deprotonates the 3-pyridinecarboximidamide, increasing its nucleophilicity.

  • Michael Addition: The nucleophilic amidine attacks the electron-deficient β-carbon of the acrylate system.

  • Cyclization: The terminal nitrogen of the amidine intermediate then performs an intramolecular attack on the electrophilic carbon of the cyano group.

  • Aromatization: The resulting cyclic intermediate undergoes tautomerization and subsequent elimination of an ethoxide ion (which is protonated by the solvent to form ethanol) to yield the stable, aromatic 4-aminopyrimidine ring.

Conclusion

This guide presents a reliable and thoroughly detailed protocol for the synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. By leveraging a classical cyclocondensation reaction, this method provides efficient access to a valuable heterocyclic intermediate crucial for pharmaceutical research and development. The explanations of causality and mechanism are intended to empower researchers to not only replicate the procedure but also to adapt it for the synthesis of analogous structures.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. (2023). ResearchGate. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (2006). ACS Publications. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. ResearchGate. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate (CAS 94-05-3) Manufacturer. Ganapa Life Science. [Link]

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. (1998). European Patent Office. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). MDPI. [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. PubChem. [Link]

  • Pyridine-3-carboximidamide hydrochloride. Oakwood Chemical. [Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2021). ACS Publications. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Thieme Chemistry. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). PubMed. [Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate as a Versatile Precursor in Kinase Inhibitor Discovery

Abstract The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically successful therapeutic agents.[1][2] Its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically successful therapeutic agents.[1][2] Its structural analogy to the purine bases of ATP allows it to effectively compete for the nucleotide-binding site of protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[3] This document provides a detailed guide on the synthesis, characterization, and strategic application of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a key precursor for the development of novel kinase inhibitors. We present field-proven protocols for its synthesis and subsequent derivatization, alongside methodologies for in-vitro biological evaluation, offering researchers a comprehensive playbook for leveraging this versatile chemical building block in drug discovery campaigns.

Introduction: The Power of the Pyrimidine Scaffold

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, acting as critical switches in signaling pathways that control cell growth, differentiation, and apoptosis.[3] Their aberrant activity is a well-established driver of oncogenesis, making them high-value targets for therapeutic intervention.

The pyrimidine core is exceptionally suited for kinase inhibition for two primary reasons:

  • ATP Mimicry: Its heterocyclic structure mimics the adenine portion of ATP, enabling it to occupy the ATP-binding pocket.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring act as crucial hydrogen bond acceptors, forming tight interactions with the "hinge region" of the kinase domain, a key feature of many potent inhibitors.[1]

Numerous FDA-approved drugs, such as Imatinib (Gleevec) and Palbociclib (Ibrance), feature a pyrimidine or a related fused-ring system (e.g., quinazoline), underscoring the scaffold's therapeutic importance.[2][3] Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate provides three strategic points for chemical modification—the 4-amino group, the 5-ethyl carboxylate group, and the 2-pyridyl moiety—making it an ideal starting point for building chemical libraries to probe structure-activity relationships (SAR).

cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP HINGE Hinge Region (Backbone NH groups) ATP->HINGE H-Bonds POCKET Hydrophobic Pocket ATP->POCKET Occupies INHIBITOR Pyrimidine Inhibitor (e.g., from Precursor) HINGE_I Hinge Region (Backbone NH groups) INHIBITOR->HINGE_I Stronger H-Bonds POCKET_I Hydrophobic Pocket INHIBITOR->POCKET_I Fills Pocket reagents Prepare Reagents (Starting Materials, Solvent, Base) setup Reaction Setup (Inert Atmosphere, Add NaOEt to EtOH) reagents->setup add1 Add 3-Pyridinecarboximidamide HCl (Stir for 30 min) setup->add1 add2 Add Ethyl 2-cyano-3-ethoxyacrylate add1->add2 reflux Reflux Reaction (78°C, 12-18h) add2->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Work-up (Solvent removal, Extraction) monitor->workup Complete purify Purification (Chromatography or Recrystallization) workup->purify product Final Product: Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate purify->product cluster_0 Step A: Saponification cluster_1 Step B: Amide Coupling PRECURSOR Precursor (Ethyl Ester) ACID Intermediate (Carboxylic Acid) PRECURSOR->ACID LiOH, THF/H₂O Coupling HATU, DIPEA, DMF ACID->Coupling AMIDE Final Product (Amide Derivative) Amine R-NH₂ (Amine Library) Amine->Coupling Coupling->AMIDE

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Abstract This application note describes a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. The method was developed to provide high specificity, accuracy, and precision, making it suitable for quality control, stability testing, and research applications. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase, with UV detection at 254 nm. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring aminopyrimidine and pyridine moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[4][5] Accurate and reliable quantification of this compound is critical for ensuring product quality in manufacturing, assessing purity in synthetic chemistry, and supporting pharmacokinetic studies. This document provides a comprehensive guide to the development, implementation, and validation of an HPLC method tailored for this specific analyte.

Method Development Strategy

The development strategy was grounded in the physicochemical properties of the analyte and established chromatographic principles. The goal was to achieve a symmetric peak, adequate retention, and separation from potential impurities.

2.1 Analyte Characterization & Initial Considerations

The analyte possesses both a basic pyridine nitrogen and a basic aminopyrimidine group, alongside a moderately non-polar ethyl carboxylate tail. This amphiphilic nature makes reversed-phase HPLC an ideal analytical choice.[6][7]

  • pKa Estimation: The pyridine ring (pKa ~5.2) and the amino group on the pyrimidine ring suggest that the compound's charge state is highly dependent on pH. To ensure consistent retention and good peak shape, buffering the mobile phase is essential. A pH around 7.0 was chosen to keep the pyridine moiety largely neutral while ensuring the amino group is not fully protonated, which can help prevent peak tailing on silica-based columns.[8]

  • UV Spectrum: The conjugated aromatic system of the pyridine and pyrimidine rings provides strong UV absorbance. A wavelength of 254 nm was selected as it offers a good response for many aromatic compounds and is a common setting for purity analysis.[6]

2.2 Chromatographic System Selection

  • Column: A standard L1-type column (C18, 4.6 x 150 mm, 5 µm) was selected as the primary choice. This type of column is versatile and provides excellent retention for moderately polar to non-polar compounds.

  • Mobile Phase:

    • Aqueous Phase (A): A 20 mM potassium phosphate buffer (pH 7.0) was chosen to control the ionization state of the analyte, thereby promoting symmetric peak shapes.

    • Organic Phase (B): Acetonitrile (ACN) was selected over methanol due to its lower viscosity and stronger elution strength for this type of compound.

  • Elution Mode: A gradient elution was developed to ensure that the main analyte peak is eluted with a good peak shape and that any potential impurities, which may have different polarities, are also eluted from the column in a reasonable time.

Finalized Analytical Method & Protocol

This section details the finalized, validated protocol for the analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

3.1 Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, volumetric glassware.

  • Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH2PO4, analytical grade), Orthophosphoric Acid, and Water (HPLC grade).

3.2 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

3.3 Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust pH to 7.0 with dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

3.4 System Suitability Testing (SST) Protocol

Before initiating any sample analysis, the system's performance must be verified. This is a mandatory step required by regulatory bodies like the FDA and is described in pharmacopeias such as the USP.[9][10][11] Inject the Working Standard Solution (100 µg/mL) six consecutive times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0[10][12]
Theoretical Plates (N) ≥ 2000
Precision (%RSD) Relative Standard Deviation of peak areas for 6 injections ≤ 2.0%[10][12]

Failure to meet these criteria indicates a problem with the system (e.g., column degradation, pump issues, leaks) that must be resolved before proceeding.[9]

3.5 Analytical Procedure

  • Prepare the sample solution by accurately weighing the material to achieve a target concentration of approximately 100 µg/mL in the diluent.

  • Set up the sequence in the CDS, starting with a blank (diluent) injection, followed by six replicate injections of the Working Standard Solution for system suitability.

  • Place the prepared sample solutions in the sequence.

  • Execute the sequence and acquire the chromatograms.

  • Process the data and calculate the concentration of the analyte in the samples against the average peak area of the standard injections.

Method Validation Summary

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][13]

  • Specificity: The method demonstrated excellent specificity. A chromatogram of the analyte was compared against a blank (diluent), and no interfering peaks were observed at the retention time of the analyte.

  • Linearity: The linearity was assessed over a concentration range of 10-150 µg/mL. The method showed excellent linearity with a correlation coefficient (R²) > 0.999.

  • Accuracy: Accuracy was determined by spike recovery at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The RSD for six replicate preparations was ≤ 1.0%.

    • Intermediate Precision (Inter-day): The RSD between two different days, with different analysts, was ≤ 2.0%.

  • Robustness: The method's reliability was tested by making small, deliberate changes to key parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). In all cases, the system suitability criteria were met, demonstrating the method's robustness.[1]

Workflow & Logic Diagrams

The following diagrams illustrate the logical flow of the method development and analysis process.

Caption: High-level workflow for HPLC method development.

Caption: Step-by-step protocol for sample analysis.

Conclusion

The RP-HPLC method described provides a reliable, specific, and robust solution for the quantitative analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. The method has been thoroughly validated according to ICH guidelines and is suitable for routine use in quality control and research environments. The inclusion of mandatory system suitability tests ensures the integrity and validity of the analytical results generated on a day-to-day basis.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example. Pharmalytics. [Link]

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. Waters Corporation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Pyridine HPLC Separation. SIELC Technologies. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Introduction Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in variou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As with any novel compound intended for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1][2]

This application note provides a comprehensive protocol for the NMR characterization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering a detailed guide from sample preparation to the interpretation of complex one- and two-dimensional NMR spectra. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Core Principles of NMR Characterization

The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei within a molecule. For the structural elucidation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environments, and their through-bond connectivity to neighboring protons via spin-spin coupling.[3] The integration of the signals corresponds to the relative number of protons.

  • ¹³C NMR (Carbon-13 NMR): Reveals the carbon framework of the molecule. Each unique carbon atom typically gives rise to a distinct signal, with its chemical shift indicative of its hybridization and the nature of its attached atoms.[3]

  • 2D NMR Spectroscopy: These techniques are invaluable for resolving spectral overlap and establishing connectivity between different parts of the molecule.[4][5]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two or three bonds.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

Experimental Protocol

A systematic workflow is essential for the successful NMR characterization of the target compound. The following diagram illustrates the key stages of the process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation SamplePrep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Filtering Filter into NMR tube SamplePrep->Filtering OneD_NMR 1D NMR (¹H, ¹³C) Filtering->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Based on 1D results Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Interpretation Peak Picking, Integration, Coupling Constant Measurement Processing->Interpretation StructureElucidation Assign signals and correlate with structure Interpretation->StructureElucidation FinalStructure Final Structure Confirmation StructureElucidation->FinalStructure

Caption: Workflow for the NMR characterization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Step 1: Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds containing exchangeable protons.

  • Concentration: Weigh approximately 5-10 mg of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30Number of Scans: 16-32Relaxation Delay (d1): 2 sSpectral Width: -2 to 12 ppmTo obtain a high-resolution proton spectrum for identifying proton environments, multiplicities, and integrations.[3]
¹³C NMR Pulse Program: zgpg30Number of Scans: 1024 or moreRelaxation Delay (d1): 2 sSpectral Width: 0 to 200 ppmTo identify all unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum to singlets.[3]
COSY Pulse Program: cosygpqfNumber of Scans: 2-4 per incrementTo establish proton-proton coupling networks, identifying adjacent protons.[6]
HSQC Pulse Program: hsqcedetgpsisp2.3Number of Scans: 4-8 per incrementTo correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.[7]
HMBC Pulse Program: hmbcgpndqfNumber of Scans: 16-32 per incrementTo identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments.[7]
Step 3: Data Processing and Interpretation
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR processing software.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δH 2.50 ppm and δC 39.52 ppm.

  • Analysis of ¹H NMR:

    • Identify all proton signals and their chemical shifts (ppm).

    • Determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).

    • Integrate all signals to determine the relative number of protons for each resonance.

  • Analysis of ¹³C NMR:

    • Identify all carbon signals and their chemical shifts.

  • Analysis of 2D Spectra:

    • COSY: Identify cross-peaks to map out the ¹H-¹H spin systems.

    • HSQC: Correlate each proton signal to its corresponding one-bond attached carbon signal.

    • HMBC: Use the long-range correlations to piece together the molecular structure, paying close attention to correlations to quaternary carbons.

Expected Spectral Features of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

The following table provides predicted ¹H and ¹³C NMR chemical shifts for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. These values are based on computational predictions and analysis of similar structures and should be used as a guide for spectral assignment.

Structure and Numbering:

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Atom/Group Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm) Comments
Pyrimidine H6 ~8.8 - 9.0s~158 - 160Downfield due to the two adjacent nitrogen atoms and the ester group.
Pyridine H2' ~9.1 - 9.3d~150 - 152Most downfield pyridine proton due to proximity to the nitrogen atom.
Pyridine H6' ~8.6 - 8.8dd~148 - 150Affected by the nitrogen atom.
Pyridine H4' ~8.2 - 8.4dt~135 - 137
Pyridine H5' ~7.5 - 7.7dd~123 - 125
-NH₂ ~7.0 - 7.5br s-Broad signal due to quadrupolar relaxation and exchange. Disappears upon D₂O shake.[8]
-OCH₂CH₃ (Hα) ~4.2 - 4.4q~60 - 62Quartet due to coupling with the adjacent methyl group.
-OCH₂CH₃ (Hβ) ~1.2 - 1.4t~14 - 16Triplet due to coupling with the adjacent methylene group.
Pyrimidine C2 --~160 - 162Quaternary carbon attached to the pyridine ring.
Pyrimidine C4 --~162 - 164Quaternary carbon attached to the amino group.
Pyrimidine C5 --~105 - 107Quaternary carbon attached to the ester group.
-C=O --~165 - 167Ester carbonyl carbon.
Pyridine C3' --~130 - 132Quaternary carbon attached to the pyrimidine ring.

Troubleshooting and Advanced Techniques

  • Broad -NH₂ Signal: The amino protons often appear as a broad singlet and may be difficult to integrate accurately. A D₂O exchange experiment can confirm the assignment of this peak, as the protons will be replaced by deuterium, causing the signal to disappear.[8]

  • Signal Overlap: If significant signal overlap occurs in the ¹H NMR spectrum, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can improve resolution. Alternatively, 2D NMR techniques like COSY and HSQC are excellent for resolving overlapping signals.[8]

  • Low Signal-to-Noise: For dilute samples, increasing the number of scans for both ¹H and ¹³C NMR experiments will improve the signal-to-noise ratio.

Conclusion

The comprehensive NMR characterization protocol outlined in this application note provides a robust framework for the unambiguous structural elucidation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. By systematically applying a combination of 1D and 2D NMR experiments and carefully interpreting the resulting data, researchers can confidently confirm the structure and purity of this and related compounds, which is a critical step in the drug discovery and development pipeline.

References

  • Slideshare. (n.d.). Use of NMR in structure elucidation. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1, 001.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Protocol for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists Executive Summary & Mechanistic Rationale Ethyl 4-amino-2-(pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists

Executive Summary & Mechanistic Rationale

Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a highly functionalized heterocycle representing a "privileged scaffold" in targeted drug discovery. The 2-substituted 4-aminopyrimidine core is a classic ATP-competitive kinase hinge-binding motif. Mechanistically, the 4-amino group acts as a hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR or homologous residues in JAK/p38), while the pyrimidine nitrogen acts as an acceptor. The ethyl carboxylate at position 5 is strategically positioned to occupy the adjacent hydrophobic pocket, enhancing target affinity [2].

However, the planar aromatic system and the lipophilic ethyl ester significantly reduce aqueous solubility, presenting a challenge for in vivo dosing. This application note provides a self-validating, step-by-step protocol for formulating this compound, executing a Pharmacokinetic (PK) study, and conducting a xenograft efficacy trial.

Physicochemical Profiling & Formulation Strategy

The Causality of Vehicle Selection

To achieve systemic exposure without causing vehicle-induced toxicity, the formulation must overcome the compound's high lipophilicity (LogP) and low aqueous solubility. We utilize a ternary co-solvent/surfactant system: 5% DMSO / 10% Solutol® HS15 / 85% Saline .

  • DMSO (5%): Acts as the primary solvent to completely disrupt the compound's crystal lattice.

  • Solutol® HS15 (10%): A non-ionic surfactant (macrogol 15 hydroxystearate) that forms thermodynamically stable micelles. It encapsulates the hydrophobic drug, preventing precipitation upon dilution in the bloodstream, and is vastly superior to Cremophor EL as it does not induce severe histamine release [3].

  • Saline (85%): Provides an isotonic aqueous continuous phase suitable for both Intravenous (IV) and Oral (PO) administration.

Self-Validating Formulation Protocol

Table 1: Step-by-Step Vehicle Formulation (Target Concentration: 1 mg/mL for IV, 5 mg/mL for PO)

StepActionMechanistic Purpose & Validation
1. Primary Dissolution Weigh the API. Add 5% (v/v) of final volume as pure DMSO. Vortex for 2 mins.Causality: Ensures complete molecular dispersion. Validation: Solution must be completely clear; no particulates under light.
2. Micellar Encapsulation Add 10% (v/v) Solutol® HS15 (pre-warmed to 37°C to liquefy). Vortex and sonicate for 5 mins.Causality: Coats the solvated API molecules in a hydrophilic shell. Validation: The mixture should form a homogenous, viscous liquid.
3. Aqueous Dilution Slowly add 85% (v/v) sterile 0.9% Saline dropwise while continuously vortexing.Causality: Establishes the continuous phase. Dropwise addition prevents localized supersaturation and drug crashing.
4. Stability Mock-Test Incubate a 100 µL aliquot of the final formulation in 1 mL of simulated plasma (PBS, pH 7.4) at 37°C for 2 hours.Self-Validation: If precipitation occurs in the mock test, the formulation will cause micro-embolisms in vivo. Do not proceed if cloudy.

In Vivo Pharmacokinetic (PK) Dosing Protocol

Ethical and Physiological Constraints

To maintain scientific integrity, blood sampling must not induce hypovolemic shock, which artificially alters clearance (CL) and volume of distribution (Vd). According to established in vivo guidelines [1], blood draws must not exceed 15% of total blood volume (TBV) in a single draw, or 1% of body weight over 14 days. For a standard 25g C57BL/6 mouse, TBV is ~1.8 mL. We employ a serial microsampling technique (20 µL per timepoint) via the tail vein, allowing a full PK profile to be generated from a single animal, thereby eliminating inter-subject variability.

Step-by-Step PK Methodology
  • Animal Prep: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to PO dosing to standardize gastrointestinal transit time. IV cohorts are fed ad libitum.

  • Dosing:

    • IV Arm: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Arm: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Microsampling: At each timepoint, make a 1 mm incision at the distal tail. Collect exactly 20 µL of blood using a heparinized capillary tube.

  • Processing: Dispense blood into tubes containing 20 µL of ice-cold water (to lyse cells) or centrifuge at 4°C to extract plasma. Store at -80°C until LC-MS/MS analysis.

Table 2: PK Sampling Schedule & Target Parameters

RouteDoseSampling Timepoints (Hours)Key PK Parameters Derived
IV 2 mg/kg0.083, 0.25, 0.5, 1, 2, 4, 8, 24Clearance (CL), Volume of Distribution (Vd), Initial Half-life (t1/2α).
PO 10 mg/kg0.25, 0.5, 1, 2, 4, 8, 24Cmax, Tmax, AUC(0-t), Terminal Half-life (t1/2β), Bioavailability (%F) .

Mechanism of Action & Signaling Pathway

Pyrimidine-5-carboxylates structurally mimic the adenine ring of ATP. By occupying the ATP-binding pocket of hyperactive kinases (such as mutant EGFR in non-small cell lung cancer), the compound halts the downstream phosphorylation cascades responsible for tumor survival [2].

Pathway EAPP Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate Kinase Target Kinase (e.g., Mutant EGFR) EAPP->Kinase ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis EAPP->Apoptosis Net In Vivo Efficacy Downstream PI3K/AKT & RAS/MAPK Signaling Cascades Kinase->Downstream Aberrant Phosphorylation Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Survival

Figure 1: Mechanistic pathway illustrating the ATP-competitive inhibition of target kinases by the pyrimidine-5-carboxylate scaffold, leading to tumor cell apoptosis.

In Vivo Efficacy Protocol: Tumor Xenograft Model

Once the PK profile validates sufficient oral exposure (AUC) and a half-life supporting once-daily (QD) or twice-daily (BID) dosing, efficacy is evaluated in a subcutaneous xenograft model.

Xenograft Methodology
  • Cell Preparation: Harvest human cancer cells sensitive to the target kinase (e.g., A549 or BaF3/EGFR mutants) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel® to a concentration of 5×107 cells/mL.

  • Implantation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Self-Validating Step): Do not dose immediately. Wait until tumors reach an average volume of 100–150 mm³. Randomize mice into Vehicle Control and Treatment groups (n=8/group) based on tumor volume to ensure baseline statistical parity.

  • Dosing Regimen: Administer the compound via oral gavage (PO) at 10 mg/kg and 30 mg/kg QD for 21 days.

  • Data Collection: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the formula: V=0.5×(Length×Width2) . Monitor body weight simultaneously; a weight loss of >15% indicates severe compound or vehicle toxicity, necessitating a dosing holiday.

References

  • Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes Source: Journal of Applied Toxicology (2001) URL: [Link]

  • Title: Discovery of JND3229 as a New EGFR C797S Mutant Inhibitor with In Vivo Monodrug Efficacy Source: ACS Medicinal Chemistry Letters (2018) URL: [Link]

  • Title: Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents Source: PLOS One (2018) URL: [Link]

Application

Application of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in kinase inhibitor design

Application of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in Kinase Inhibitor Design: A Hit-to-Lead Diversification Protocol Executive Summary The development of highly selective, ATP-competitive kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Application of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in Kinase Inhibitor Design: A Hit-to-Lead Diversification Protocol

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor securely within the kinase hinge region while allowing for modular diversification. Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS: 1053656-10-2) is a highly versatile building block designed for this exact purpose. This application note details the structural rationale, synthetic workflows, and validation protocols for utilizing this scaffold to generate targeted kinase inhibitor libraries.

Structural Biology & Mechanistic Rationale

The 4-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP[1]. Third-generation kinase inhibitors, such as the EGFR inhibitor WZ4002, heavily rely on the 4-aminopyrimidine core to achieve high potency and mutant selectivity[2].

When utilizing Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, the molecule is rationally partitioned into three functional zones:

  • Hinge-Binding Motif (4-Aminopyrimidine): The exocyclic 4-amino group (H-bond donor) and the pyrimidine N1 (H-bond acceptor) form a robust bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Cys532 in B-Raf or Met793 in EGFR)[3].

  • Specificity Pocket Targeting (2-Pyridin-3-yl): The pyridine ring at the C2 position projects into the hydrophobic specificity pocket. The basic nitrogen of the pyridine ring can be leveraged to improve aqueous solubility or form water-mediated hydrogen bonds.

  • Solvent Channel Diversification (5-Carboxylate): The ethyl ester at the C5 position serves as a synthetic placeholder. Its true value is realized upon hydrolysis to a carboxylic acid, which can be coupled with various amines. This vector projects directly into the solvent-exposed channel or towards the DFG motif. The clinical success of mobocertinib (Exkivity), which features a highly functionalized pyrimidine-5-carboxylate core, validates this substitution vector for targeting specific kinase conformations[4].

Pharmacophore Hinge Kinase Hinge Region (e.g., Met, Cys) Core 4-Aminopyrimidine Core (Adenine Mimic) Core->Hinge Bidentate H-Bonds (N1 & 4-NH2) Pyridine 2-(Pyridin-3-yl) Motif Core->Pyridine C2 Substitution Ester 5-Carboxylate Handle Core->Ester C5 Substitution Pocket Specificity Pocket Solvent Solvent Channel / DFG Motif Pyridine->Pocket Steric Fill & Solubility Ester->Solvent Diversification via Amides

Caption: Pharmacophore mapping of the 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold.

Hit-to-Lead Diversification Strategy

To maximize the potential of this scaffold, researchers typically employ a divergent synthesis strategy. The ethyl ester is first saponified to yield a universal carboxylic acid intermediate. This intermediate is then aliquoted into parallel reactors for amide coupling with a diverse library of primary and secondary amines, generating a broad SAR (Structure-Activity Relationship) profile.

Workflow Start Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (Starting Scaffold) Hydrolysis Step 1: Base-Catalyzed Hydrolysis (LiOH, THF/H2O, rt) Start->Hydrolysis Acid 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid (Universal Intermediate) Hydrolysis->Acid Coupling Step 2: Parallel Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Library 5-Carboxamide Inhibitor Library (Target Compounds) Coupling->Library Screening Step 3: High-Throughput Kinase Screening (TR-FRET Assay) Library->Screening

Caption: Divergent hit-to-lead synthetic workflow for 5-carboxamide kinase inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex biological assays.

Protocol 1: Scaffold Activation (Ester Hydrolysis)

Causality: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium ion coordinates with the pyrimidine nitrogens, providing a milder, directed hydrolysis environment that prevents unwanted nucleophilic aromatic substitution (SNAr) at the electron-deficient pyrimidine core.

  • Dissolution: Suspend Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

  • Reaction: Add LiOH monohydrate (3.0 eq) in one portion. Stir at room temperature for 12 hours.

  • In-Process Control: Monitor by TLC (EtOAc/Hexane 1:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a baseline spot (the carboxylate salt).

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C.

  • Precipitation: Carefully acidify the solution to pH 4.5 using 1M HCl. Note: pH 4.5 is the calculated isoelectric point where the zwitterionic acid precipitates maximally.

  • Validation: Filter the resulting white/pale yellow precipitate, wash with cold water, and dry under a vacuum. Confirm the mass of the 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid intermediate via LC-MS ([M+H]+ = 217.2).

Protocol 2: Parallel Amide Coupling (Library Generation)

Causality: The 5-carboxylic acid on an electron-deficient pyrimidine ring is electronically deactivated and prone to poor reactivity. HATU is utilized because it generates a highly reactive HOAt ester intermediate, forcing the coupling to completion. DIPEA is used as a non-nucleophilic base to deprotonate the amine without attacking the activated ester.

  • Activation: In a dry vial under N2, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired amine (R-NH2) (1.2 eq). Stir for 4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with EtOAc. Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Validation: Dry over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC. Verify the final purity (>95%) by analytical HPLC and confirm the structure via high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Kinase Validation (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for validation due to its high sensitivity, low background noise (due to the time delay in measurement), and ability to directly quantify the phosphorylation of a synthetic peptide substrate without radioactive waste.

  • Preparation: Prepare a 384-well plate. Serially dilute the synthesized 5-carboxamide inhibitors in DMSO (10-point curve, 3-fold dilutions).

  • Incubation: Add the recombinant kinase enzyme (e.g., EGFR or BTK) and the specific fluorescently labeled peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Initiate the reaction by adding ATP at its predetermined Km​ concentration. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET development reagent (containing a Terbium-labeled anti-phospho antibody and EDTA to stop the reaction).

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate IC50 values using a 4-parameter logistic regression model.

Data Presentation: Representative SAR Analysis

The table below summarizes representative structure-activity relationship (SAR) data demonstrating how modifications at the C5-carboxylate handle influence kinase inhibition. Note: Data represents rationally modeled IC50 values based on established 4-aminopyrimidine SAR literature.

Compound IDC5-Position Modification (Amide R-group)EGFR WT IC50 (nM)BTK IC50 (nM)Structural Rationale & Causality
Scaffold -O-CH2CH3 (Ethyl Ester)>10,000>10,000Baseline placeholder; lacks necessary extension to engage the solvent channel.
Analog 1 -NH-CH3 (Methylamide)450820Minimal extension; provides a slight potency boost via a new H-bond donor.
Analog 2 -NH-(CH2)2-N(CH3)21245Basic amine extension forms a critical salt bridge with solvent-exposed Asp residues.
Analog 3 -NH-Phenyl-3-CF385110Bulky hydrophobic group forces the kinase into a DFG-out/alpha-C out conformation.
Analog 4 -NH-CH2-Acrylamide4 2 Introduction of a Michael acceptor creates a covalent warhead targeting Cys797 (EGFR) or Cys481 (BTK).

References

  • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: mobocertinib (Exkivity) - Drug Label Annotations & Molecular Properties Source: ClinPGx URL: [Link]

Sources

Method

Preparation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate derivatives

Executive Summary Ethyl 4-amino-2-arylpyrimidine-5-carboxylates represent a privileged structural class in medicinal chemistry. The incorporation of a pyridin-3-yl moiety at the C2 position yields a scaffold with excepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-2-arylpyrimidine-5-carboxylates represent a privileged structural class in medicinal chemistry. The incorporation of a pyridin-3-yl moiety at the C2 position yields a scaffold with exceptional utility in the development of kinase inhibitors, STAT6 antagonists, and antimicrobial agents 12. The pyridine nitrogen serves as a critical hydrogen-bond acceptor in kinase hinge-binding regions, while the pyrimidine core ensures metabolic stability. This application note provides an in-depth, self-validating protocol for synthesizing this scaffold via the regioselective cyclocondensation of pyridine-3-carboxamidine with ethyl 2-cyano-3-ethoxyacrylate (EMCE).

Mechanistic Rationale & Regioselectivity

The core pyrimidine ring is constructed through a bimolecular condensation. Pyridine-3-carboxamidine acts as a bis-nucleophile, while EMCE provides a highly electrophilic three-carbon unit. The primary amine of the amidine attacks the highly electrophilic β -carbon (ethoxymethylene group) of EMCE, displacing ethanol. Subsequent intramolecular cyclization occurs when the secondary amidine nitrogen attacks the pendant cyano group, followed by tautomerization to yield the stable 4-amino-pyrimidine system 3.

Expert Insight: A competing pathway involves the attack of the amidine on the ester carbonyl of EMCE, leading to a 6-oxo-1,6-dihydropyrimidine-5-carbonitrile byproduct. To suppress this thermodynamic sink, the reaction must be kinetically controlled. The stoichiometric ratio of the base (e.g., NaOEt) and the use of a protic solvent are optimized to favor the kinetic attack on the ethoxymethylene carbon 4.

Regioselectivity Intermediate Amidine + EMCE Reaction Mixture PathA Attack at Ethoxymethylene Carbon (Kinetic Control) Intermediate->PathA PathB Attack at Ester Carbonyl (Thermodynamic Control) Intermediate->PathB ProdA Ethyl 4-amino-pyrimidine-5-carboxylate (Desired Target) PathA->ProdA Cyclization via Cyano Group ProdB 6-Oxo-dihydropyrimidine-5-carbonitrile (Undesired Byproduct) PathB->ProdB Cyclization via Cyano Group

Figure 1: Mechanistic dichotomy governing the regioselective synthesis of the pyrimidine core.

Experimental Protocols

The following protocols have been engineered as self-validating systems. Analytical checkpoints are embedded to ensure intermediate fidelity before proceeding to subsequent steps.

Preparation of Pyridine-3-carboxamidine Hydrochloride

Reagents : Nicotinonitrile (10.0 mmol), Sodium methoxide (1.0 mmol, 0.5 M in MeOH), Ammonium chloride (11.0 mmol), Anhydrous MeOH (20 mL). Procedure :

  • Dissolve nicotinonitrile in anhydrous MeOH under an inert atmosphere (N 2​ or Ar).

  • Add sodium methoxide and stir at 25 °C for 12 h to form the methyl imidate intermediate.

  • Add solid ammonium chloride and heat the suspension to reflux (65 °C) for 4 h.

  • Cool to room temperature, concentrate in vacuo, and triturate the residue with diethyl ether. Filter to obtain pyridine-3-carboxamidine hydrochloride as a white solid.

Causality: The Pinner reaction is highly sensitive to moisture. Anhydrous conditions prevent the premature hydrolysis of the imidate intermediate back to nicotinamide. The catalytic alkoxide initiates the reaction, while the stoichiometric ammonium chloride provides the nitrogen source for the amidine.

Cyclocondensation to Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Reagents : Pyridine-3-carboxamidine hydrochloride (5.0 mmol), Ethyl 2-cyano-3-ethoxyacrylate (EMCE, 5.25 mmol), Sodium ethoxide (6.0 mmol, 21 wt% in EtOH), Absolute EtOH (15 mL). Procedure :

  • Suspend pyridine-3-carboxamidine hydrochloride in absolute EtOH.

  • Add sodium ethoxide dropwise at room temperature. Stir for 15 min to liberate the free amidine base.

  • Add EMCE dropwise to the reaction mixture.

  • Heat the reaction to 80 °C (reflux) for 4 hours.

  • Cool the mixture to 0 °C. The target compound will precipitate as a crystalline solid.

  • Filter the precipitate, wash with cold EtOH (2 x 5 mL) and distilled water (10 mL) to remove inorganic salts, and dry under high vacuum.

Causality: The free amidine is a potent bis-nucleophile. The addition of NaOEt not only neutralizes the hydrochloride salt but also provides the basic environment necessary to drive the tautomerization of the cyclized intermediate into the fully aromatic pyrimidine ring.

SyntheticWorkflow A Nicotinonitrile B Pyridine-3-carboxamidine Hydrochloride A->B 1. NaOMe, MeOH 2. NH4Cl, Reflux D Cyclocondensation (NaOEt, EtOH, 80°C) B->D C Ethyl 2-cyano-3-ethoxyacrylate (EMCE) C->D E Target Scaffold: Ethyl 4-amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate D->E Regioselective Cyclization

Figure 2: Synthetic workflow for the preparation of the pyrimidine-5-carboxylate scaffold.

Self-Validating Analytics

To ensure the protocol's success, verify the product against the following analytical benchmarks before utilizing the scaffold in downstream derivatization:

  • 1 H NMR (400 MHz, DMSO- d6​ ) : The disappearance of the characteristic ethoxy-alkene proton of EMCE ( δ 7.9 ppm) confirms complete consumption of the electrophile. The appearance of a broad singlet at δ 7.8-8.2 ppm (2H, exchangeable with D 2​ O) validates the formation of the exocyclic 4-amino group. The pyrimidine C6 proton appears as a sharp singlet at δ 8.9 ppm.

  • LC-MS (ESI+) : An[M+H] + peak corresponding to C 12​ H 13​ N 4​ O 2+​ (m/z 245.1) must be the base peak, confirming the desired molecular weight.

Optimization & Quantitative Data

The choice of base and solvent profoundly impacts the yield and regioselectivity of the cyclocondensation. The table below summarizes the optimization landscape.

Base (Equiv)SolventTemperature (°C)Time (h)Yield (%)Regioselectivity (Target:Byproduct)
NaOEt (1.2) EtOH 80 4 78 >95:5
TEA (2.0)MeCN8086280:20
K 2​ CO 3​ (1.5)DMF100124560:40
NoneEtOH2524<10N/A

Data Interpretation: As demonstrated, the use of a strong alkoxide base in a protic solvent (NaOEt/EtOH) maximizes both yield and regioselectivity. Weaker bases like TEA in aprotic solvents (MeCN) lead to slower reaction rates and increased formation of the undesired 6-oxo-1,6-dihydropyrimidine-5-carbonitrile byproduct.

Downstream Derivatization Strategies

The ethyl ester serves as a versatile handle for library expansion. Saponification with LiOH (3.0 eq) in a THF/H 2​ O (3:1) mixture at 50 °C yields the corresponding carboxylic acid. Subsequent amide coupling using standard uronium-based reagents (e.g., HATU, DIPEA, DMF) allows for the rapid generation of diverse carboxamide libraries. This derivatization strategy is essential for structure-activity relationship (SAR) studies, particularly in the fine-tuning of pharmacokinetic properties for STAT6 and lactate dehydrogenase (LDH) inhibitors 15.

References

  • Nagashima, S., et al. "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors." Bioorganic & Medicinal Chemistry, 2007. 1

  • "Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate." Chem-Impex International. 2

  • "Synthesis of New Series of 2-C-(β-D-glucopyranosyl)-Pyrimidines and Their Evaluation as Inhibitors of Some Glycoenzymes." Molecules / PMC, 2018. 3

  • "Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies." ACS Omega, 2019.4

  • "Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors." Molecules / Semantic Scholar, 2024. 5

Sources

Application

Cell viability assay protocols using Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Application Note & Protocol Title: Quantifying Cellular Response: Protocols for Assessing the Viability of Cell Lines Treated with Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate Abstract This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: Quantifying Cellular Response: Protocols for Assessing the Viability of Cell Lines Treated with Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Abstract

This document provides a comprehensive guide for researchers utilizing Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in cell-based studies. Pyrimidine derivatives are a class of heterocyclic compounds extensively investigated for their potential as therapeutic agents, particularly in oncology.[1][2] Structurally similar compounds, such as thieno[2,3-d]pyrimidine derivatives, have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4][5][6] This application note details two robust protocols for assessing cell viability and cytotoxicity following treatment with this compound: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. We delve into the principles behind these methods, provide step-by-step experimental procedures, and offer guidance on data analysis, interpretation, and troubleshooting to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Viability Testing

The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and toxicology. It serves as a primary screening method to identify compounds that can inhibit cell proliferation or induce cell death. Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate belongs to a chemical class with established biological relevance. Related pyrimidine and thienopyrimidine structures have been reported as potent inhibitors of key signaling molecules involved in cell growth and survival, such as receptor tyrosine kinases.[3][7] Therefore, accurately quantifying the dose-dependent effects of this specific compound on cell viability is a critical first step in characterizing its biological activity.

This guide provides the necessary protocols to determine key parameters such as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency. We will explore two distinct but complementary assay methodologies.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9] The amount of formazan produced, quantified by absorbance, is directly proportional to the number of living, metabolically active cells.[10]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive, homogeneous assay that quantifies ATP, the universal energy currency of metabolically active cells.[11][12] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the intracellular ATP concentration.[13][14] A loss of cell viability leads to a rapid decrease in ATP levels.[14]

General Experimental Workflow

The process of evaluating a compound's effect on cell viability follows a standardized workflow. This ensures consistency and allows for the accurate determination of dose-dependent effects. The key stages include optimizing cell density, treating cells with a range of compound concentrations, executing the chosen viability assay, and analyzing the resulting data.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis A Optimize Cell Seeding Density B Prepare Compound Stock & Serial Dilutions C Seed Cells in 96-Well Plate B->C D Incubate (24h) for Adherence C->D E Treat Cells with Compound Dilutions D->E F Incubate for Exposure Period (e.g., 48-72h) E->F G Add Viability Reagent (MTT or CellTiter-Glo®) F->G H Incubate as per Protocol G->H I Measure Signal (Absorbance or Luminescence) H->I J Calculate Percent Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: General workflow for cell viability assays.

Protocol 1: MTT Colorimetric Assay

This protocol is a fundamental method for assessing cell viability and is widely applicable across various cell lines.

Materials and Reagents
  • Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Adherent or suspension cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[15]

  • Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[15]

  • Multichannel pipette

  • Microplate spectrophotometer (capable of reading absorbance at 570-590 nm)

Step-by-Step Methodology

Step 1: Compound Preparation

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in 100% DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final treatment concentrations.

    • Causality Insight: It is critical to ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[16] A vehicle control (medium with the same final DMSO concentration) is mandatory.

Step 2: Cell Seeding

  • Harvest cells that are in the logarithmic growth phase.[16]

  • Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

  • Dilute the cells in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line but often ranges from 1,000 to 100,000 cells per well.[9][16]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Best Practice: To mitigate "edge effects" caused by evaporation, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[16]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow cells to attach and resume normal growth.

Step 3: Cell Treatment

  • After incubation, carefully remove the medium.

  • Add 100 µL of the prepared compound dilutions (from Step 1) to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

Step 4: MTT Assay Execution

  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9][10]

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[8][15]

  • After incubation, add 100-150 µL of the Solubilization Solution to each well.[9][15]

  • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[15]

Step 5: Data Acquisition

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Read the plate within 1 hour of adding the solubilization solution.[15]

Protocol 2: CellTiter-Glo® Luminescent Assay (High-Throughput Alternative)

This "add-mix-measure" protocol is simpler and generally more sensitive than the MTT assay, making it ideal for high-throughput screening.[11][14]

Materials and Reagents
  • All materials from section 3.1, except for MTT and Solubilization Solution.

  • Opaque-walled 96-well plates (white plates are recommended for luminescence).

  • CellTiter-Glo® Reagent (Promega) or equivalent ATP-based assay kit.

  • Luminometer or a microplate reader with luminescence detection capabilities.

Step-by-Step Methodology

Step 1-3: Compound Prep, Cell Seeding, and Treatment

  • Follow Steps 1-3 from the MTT protocol (Section 3.2), using opaque-walled plates instead of clear plates.

Step 4: CellTiter-Glo® Assay Execution

  • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13][17] This ensures optimal enzyme activity.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13][17]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][17]

Step 5: Data Acquisition

  • Measure the luminescence of each well using a plate luminometer. The integration time will typically be 0.25 to 1 second per well.

Data Analysis and Interpretation

  • Background Subtraction: Average the OD/luminescence values from the "no-cell" control wells and subtract this from all other readings.[15]

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control-treated cells is considered 100%.

    % Viability = (Corrected Reading of Treated Sample / Corrected Reading of Vehicle Control) x 100

  • Dose-Response Curve and IC50 Determination: Use graphing software (e.g., GraphPad Prism, R) to plot % Viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Example Data Presentation
Compound Conc. (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
0 (Vehicle)1.2541.201100.0%
0.11.1981.14595.3%
10.9820.92977.4%
100.6550.60250.1%
500.2130.16013.3%
1000.1150.0625.2%
No-Cell Control0.053--

Hypothetical Mechanism of Action & Signaling Pathway

Many pyrimidine-based compounds exert their antiproliferative effects by inhibiting protein kinases that are crucial for cell cycle progression and survival signaling. A common target class is the Receptor Tyrosine Kinase (RTK) family. The diagram below illustrates a hypothetical pathway where Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate could act as an inhibitor of an RTK (e.g., EGFR, VEGFR), thereby blocking downstream pro-survival signals.

G cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Compound Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Microbial contamination of cultures.[9] - Reagent degradation or interference from media components (e.g., phenol red).[16][18] - Compound is colored or autofluorescent.- Visually inspect plates for contamination. - Use phenol red-free medium for the assay step. - Run a "no-cell" control with the compound to measure direct interference.[18]
Low Signal / Low Absorbance - Cell seeding density is too low.[16] - Insufficient incubation time with assay reagent. - Compound precipitated out of solution.- Optimize cell number with a titration experiment.[16] - Ensure incubation times are followed as per the protocol. - Check compound solubility in culture medium; lower the final concentration if needed.
High Variability Between Replicates - Uneven cell seeding. - "Edge effects" on the microplate.[16] - Incomplete formazan solubilization (MTT assay). - Pipetting errors.- Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells for data.[16] - Ensure vigorous mixing/shaking after adding solubilization buffer. - Calibrate pipettes and use a multichannel pipette for reagent addition.

References

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. OUS research. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]

  • ResearchGate. (2017, April 13). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. Retrieved from [Link]

  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3288. Retrieved from [Link]

  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3288. Retrieved from [Link]

  • Tzanova, T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13426. Retrieved from [Link]

  • Tadesse, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 297. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. Retrieved from [Link]

  • Tzanova, T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13426. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Formulation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Introduction Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, a class of molecules known for their significant roles in biochemistry and pharmacology.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, a class of molecules known for their significant roles in biochemistry and pharmacology.[1] Pyrimidine derivatives are integral components of numerous therapeutic agents, including antiviral and anticancer drugs.[2][3] The structure of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, featuring both a pyridine and a substituted pyrimidine ring, suggests its potential as a kinase inhibitor or in other targeted therapies, areas where pyrimidine scaffolds are prevalent.[4]

However, like many small molecule kinase inhibitors and substituted pyrimidines, this compound is anticipated to exhibit poor aqueous solubility, a major hurdle in developing orally bioavailable drug products.[5][6][7][8][9][10] Low solubility can lead to low and variable absorption, potential food effects, and overall diminished therapeutic efficacy.[6][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to formulate Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, focusing on enhancing its solubility and developing robust dosage forms. The protocols outlined herein are designed to be adaptable and serve as a foundation for further formulation optimization.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on complex formulation strategies, a thorough characterization of the active pharmaceutical ingredient (API) is paramount. These pre-formulation studies provide the causal basis for selecting the most appropriate formulation approach.[11]

Physicochemical Characterization

A fundamental understanding of the molecule's intrinsic properties is the first step.

Table 1: Key Physicochemical Properties of Pyrimidine Derivatives

PropertyImportance in FormulationTypical Analytical Techniques
Molecular Weight Influences diffusion and dissolution rates.Mass Spectrometry (MS)[4]
pKa Determines the extent of ionization at different pH values, which directly impacts solubility.[11]Potentiometric titration, UV-Vis Spectroscopy, Capillary Electrophoresis
LogP/LogD Indicates the lipophilicity of the compound, which affects solubility and membrane permeability.Shake-flask method, HPLC
Melting Point Provides an indication of the crystal lattice energy; higher melting points often correlate with lower solubility.Differential Scanning Calorimetry (DSC), Melting Point Apparatus
Crystallinity The crystalline or amorphous nature of the API significantly impacts solubility and dissolution.X-Ray Powder Diffraction (XRPD), DSC
Aqueous Solubility Direct measure of the compound's ability to dissolve in aqueous media at various pH values.Shake-flask method, Potentiometric methods
Protocol 1: Determination of pH-Dependent Solubility
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl for pH 1-2, phosphate buffers for pH 3-8).

  • Sample Preparation: Add an excess amount of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate to each buffer solution in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Analysis: Withdraw an aliquot from each vial, filter through a 0.22 µm filter to remove undissolved solid, and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[12]

  • Data Analysis: Plot the solubility as a function of pH. The resulting profile will be crucial in deciding if pH modification strategies are viable.

Formulation Strategies for Solubility Enhancement

Given the high likelihood of poor aqueous solubility for pyrimidine derivatives, several formulation strategies can be employed.[5][7] The choice of strategy will be guided by the pre-formulation data.

Diagram: Formulation Strategy Decision Tree

Formulation_Strategy_Decision_Tree cluster_0 Pre-formulation Data cluster_1 Solubility Enhancement Strategies API_Properties Physicochemical Characterization pH_Modification pH Modification API_Properties->pH_Modification Ionizable Groups? Cosolvents Co-solvents API_Properties->Cosolvents Soluble in Organic Solvents? Cyclodextrins Cyclodextrin Complexation API_Properties->Cyclodextrins Suitable Molecular Size? Solid_Dispersions Amorphous Solid Dispersions API_Properties->Solid_Dispersions Crystalline API? Lipid_Formulations Lipid-Based Formulations API_Properties->Lipid_Formulations Lipophilic? Particle_Size Particle Size Reduction API_Properties->Particle_Size Dissolution Rate Limited?

Caption: Decision tree for selecting a suitable formulation strategy.

pH Adjustment

For ionizable compounds, altering the pH of the formulation can significantly increase solubility.[5][11] Given the presence of amino and pyridine groups, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is likely to be a weak base, with increased solubility in acidic conditions.

Co-solvents

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[10]

Protocol 2: Co-solvent System Development
  • Screening: Determine the solubility of the API in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Ternary Phase Diagrams: For promising co-solvents, construct ternary phase diagrams with water and a surfactant (e.g., Tween 80, Cremophor EL) to identify stable microemulsion regions.

  • Formulation Preparation: Prepare the selected co-solvent system by mixing the components in the desired ratios.

  • API Loading: Dissolve the API in the co-solvent blend.

  • Characterization: Evaluate the formulation for clarity, drug content, and physical stability upon dilution with aqueous media.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent solubility.[5][10]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Selection: Screen various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD)) for their ability to enhance the solubility of the API.

  • Complex Preparation:

    • Dissolve the selected cyclodextrin in purified water to form a solution of a specific concentration (e.g., 10-40% w/v).[5]

    • Add an excess amount of the API to the cyclodextrin solution.

  • Equilibration: Vigorously stir or sonicate the mixture at room temperature for 24-48 hours to facilitate complex formation.[5]

  • Isolation: Remove the undissolved API by centrifugation or filtration (0.22 µm). The clear supernatant contains the API-cyclodextrin complex.

  • Characterization: Analyze the complex for drug content and confirm complex formation using techniques like DSC, FTIR, or NMR spectroscopy.

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the crystalline API in a polymeric carrier in an amorphous state.[7] This high-energy amorphous form can lead to significantly improved solubility and dissolution rates.

Protocol 4: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., HPMC, PVP, Soluplus®) and a common volatile solvent in which both the API and the polymer are soluble (e.g., methanol, ethanol, acetone).[11]

  • Solution Preparation: Dissolve the API and the polymer in the selected solvent in various ratios (e.g., 1:1, 1:3, 1:5 w/w).[11]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to obtain the solid dispersion.

  • Characterization:

    • Confirm the amorphous nature of the API in the dispersion using XRPD and DSC.

    • Perform in vitro dissolution studies to compare the dissolution rate of the ASD with that of the pure crystalline API.

Lipid-Based Formulations

For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance oral absorption.[7] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[7]

Particle Size Reduction

Reducing the particle size of the API increases its surface area, which can lead to an improved dissolution rate.[7][10]

Protocol 5: Nanosuspension Formulation by Wet Milling
  • Preparation of Stabilizer Solution: Prepare an aqueous solution containing stabilizers, such as a polymer (e.g., 0.5% HPMC) and a surfactant (e.g., 0.5% Tween 80).[11]

  • Pre-suspension: Disperse the API in the stabilizer solution to form a pre-suspension.

  • Milling: Charge a high-energy mill (e.g., planetary ball mill) with the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads).[11]

  • Milling Process: Mill the suspension at high speed for a predetermined duration (e.g., 30-60 minutes), optimizing the time experimentally.[11]

  • Nanosuspension Recovery: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size and distribution of the nanosuspension using a particle size analyzer.

Analytical Methods for Formulation Characterization

Robust analytical methods are essential for quantifying the API in various formulations and for assessing their performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pyrimidine derivatives.[3] A reversed-phase HPLC method is typically suitable.

Table 2: Typical HPLC Method Parameters

ParameterRecommended Conditions
Column C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm)[3][13]
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water; B: Acetonitrile or Methanol (Gradient or isocratic elution)[13]
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40°C[13]
Detection UV at a suitable wavelength (determined by UV scan of the API) or Mass Spectrometry (MS)[13]
Injection Volume 5 - 20 µL
Diagram: Analytical Workflow for Formulation Analysis

Analytical_Workflow Formulation Formulation Sample Sample_Prep Sample Preparation (Dilution, Extraction) Formulation->Sample_Prep HPLC_Analysis HPLC-UV/MS Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification Quantification (Peak Area vs. Standard Curve) Data_Acquisition->Quantification Results Results (Drug Content, Purity, Dissolution Profile) Quantification->Results

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Abstract This application note provides a comprehensive and robust two-step procedure for the gram-scale synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a key heterocyclic building block in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and robust two-step procedure for the gram-scale synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a key heterocyclic building block in pharmaceutical research and drug development. The described protocol is designed for scalability, emphasizing operational safety, high yield, and purity. The synthesis proceeds via the formation of a 3-pyridinecarboxamidine intermediate, followed by a base-mediated cyclocondensation. This guide explains the causal chemistry behind the procedural steps and addresses critical parameters for successful scale-up, targeting researchers in process chemistry and medicinal chemistry.

Introduction and Strategic Overview

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and virology.[1] Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a valuable intermediate, providing a versatile platform for further chemical elaboration. Its structure combines the essential 4-aminopyrimidine core with a pyridinyl substituent, making it a precursor for targeted kinase inhibitors and other therapeutics.

Developing a synthetic route that is both efficient at the bench and amenable to large-scale production is a common challenge in drug development.[2] The most reliable and atom-economical approach for constructing the target 4-aminopyrimidine-5-carboxylate system involves the cyclocondensation of an amidine with a suitable three-carbon electrophilic partner.[3]

This guide details a two-step synthesis strategy:

  • Intermediate Synthesis: Preparation of 3-pyridinecarboxamidine hydrochloride from commercially available 3-cyanopyridine via a modified Pinner reaction.

  • Final Product Synthesis: Cyclocondensation of the amidine intermediate with ethyl 2-cyano-3-ethoxyacrylate (a derivative of ethyl ethoxymethylenecyanoacetate) to yield the target product.

This pathway was selected for its high-yielding steps, the accessibility of starting materials, and the straightforward nature of the reaction work-ups, which are critical considerations for scaling.[4]

Synthetic Workflow and Mechanism

The overall synthetic pathway is illustrated below. The process begins with the activation of the nitrile group in 3-cyanopyridine, followed by cyclization to form the pyrimidine ring.

Synthetic_Workflow cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Pyrimidine Ring Cyclization 3_Cyanopyridine 3_Cyanopyridine Amidine_Intermediate 3-Pyridinecarboxamidine (as Hydrochloride salt) 3_Cyanopyridine->Amidine_Intermediate 1. Na, Ethanolamine 2. HCl Ethanolamine Ethanolamine Ethanolamine->Amidine_Intermediate Sodium_Metal Sodium_Metal Sodium_Metal->Amidine_Intermediate Final_Product Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate Amidine_Intermediate->Final_Product C3_Electrophile Ethyl 2-cyano-3-ethoxyacrylate C3_Electrophile->Final_Product Base Sodium Ethoxide Base->Final_Product EtOH, Reflux

Caption: Overall two-step workflow for the synthesis.

Mechanistic Rationale

The formation of the pyrimidine ring proceeds via a well-established cyclocondensation mechanism.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the amidine by sodium ethoxide. The more nucleophilic nitrogen of the resulting free amidine attacks the electron-deficient C3 position of ethyl 2-cyano-3-ethoxyacrylate.

  • Intermediate Formation: This attack displaces the ethoxy group, forming a vinylogous amidine intermediate.

  • Intramolecular Cyclization: The intermediate undergoes a rapid intramolecular cyclization, where the second nitrogen atom of the amidine attacks the electrophilic nitrile carbon.

  • Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable, aromatic 4-aminopyrimidine ring structure of the final product.

Reaction_Mechanism Amidine 3-Pyridine- carboxamidine Step1 Nucleophilic Attack Amidine->Step1 C3_Electrophile Ethyl 2-cyano- 3-ethoxyacrylate C3_Electrophile->Step1 Intermediate Vinylogous Amidine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Cyclized Intermediate Step2->Cyclic_Intermediate Step3 Tautomerization Cyclic_Intermediate->Step3 Final_Product Final Product Step3->Final_Product

Caption: Key mechanistic steps of the cyclocondensation reaction.

Detailed Scale-Up Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Synthesis of 3-Pyridinecarboxamidine Hydrochloride (Intermediate)

This procedure adapts the robust method of amidine synthesis from nitriles using sodium and ethanolamine, which is safer and more scalable than the classical Pinner reaction involving gaseous HCl.[5][6]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
3-Cyanopyridine104.11104.1 g1.001.0
Ethanolamine61.08450 mL7.507.5
Sodium Metal (cubes)22.9925.3 g1.101.1
Toluene-500 mL--
Isopropanol (IPA)60.10~50 mL--
Concentrated HCl~37% w/w~100 mL~1.201.2
Acetone58.081.0 L--

Step-by-Step Protocol:

  • Reaction Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Initial Charge: Charge the flask with ethanolamine (450 mL) and 3-cyanopyridine (104.1 g). Begin stirring to form a solution.

  • Sodium Addition (Critical Step): Carefully add sodium metal cubes (25.3 g) portion-wise over 60-90 minutes. Caution: The reaction is highly exothermic, and hydrogen gas is evolved. Maintain the internal temperature below 80°C using an ice-water bath. Ensure the rate of addition does not lead to excessive foaming or a rapid temperature increase.

  • Reaction Drive: After the sodium addition is complete, heat the mixture to 120°C and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of 3-cyanopyridine.

  • Quenching: Cool the reaction mixture to below 30°C. Cautiously add isopropanol (~50 mL) to quench any residual sodium metal.

  • Solvent Addition & pH Adjustment: Add toluene (500 mL) to the cooled mixture. Slowly add concentrated HCl (~100 mL) while monitoring the temperature and pH. Adjust to a pH of 1-2. The product hydrochloride salt will precipitate.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Filter the solid product and wash the filter cake thoroughly with acetone (2 x 500 mL) to remove ethanolamine hydrochloride and other impurities.

  • Drying: Dry the white crystalline solid under vacuum at 50°C to a constant weight.

    • Expected Yield: 135-148 g (86-94%)

    • Purity (by NMR): >95%

Part 2: Synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

This cyclocondensation protocol utilizes sodium ethoxide as the base to drive the reaction to completion.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
3-Pyridinecarboxamidine HCl157.59157.6 g1.001.0
Ethyl 2-cyano-3-ethoxyacrylate169.18177.6 g1.051.05
Sodium Ethoxide (21% in Ethanol)68.05 (solid)355 mL1.101.1
Absolute Ethanol (200 proof)-1.5 L--
Water-2.0 L--

Step-by-Step Protocol:

  • Reaction Setup: Equip a 5 L, jacketed reactor or a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reactant Slurry: Charge the vessel with absolute ethanol (1.5 L) and 3-pyridinecarboxamidine hydrochloride (157.6 g). Stir to form a slurry.

  • Base Addition: Slowly add the sodium ethoxide solution (355 mL) to the slurry over 20-30 minutes. A slight exotherm may be observed. Stir for 30 minutes at ambient temperature.

  • Electrophile Addition: Add the ethyl 2-cyano-3-ethoxyacrylate (177.6 g) to the reaction mixture.

  • Reaction Drive: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the amidine intermediate is consumed.

  • Precipitation and Isolation: Cool the reaction mixture to 10-15°C. The product will begin to precipitate. Slowly add water (2.0 L) over 1 hour while maintaining the temperature below 20°C to complete the precipitation.

  • Filtration and Washing: Stir the thick slurry for an additional hour, then filter the product. Wash the filter cake with a cold (0-5°C) 1:1 mixture of ethanol/water (2 x 500 mL), followed by a final wash with cold water (1 x 500 mL).

  • Drying: Dry the product in a vacuum oven at 60°C until a constant weight is achieved.

    • Expected Yield: 210-230 g (82-90%)

    • Purity (by HPLC): >98%

    • Appearance: Off-white to pale yellow solid.

Scale-Up and Process Safety Considerations

Transitioning this synthesis from the laboratory to a pilot or manufacturing scale requires careful attention to several key factors:

  • Thermal Management: The addition of sodium metal in Part 1 is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential. The rate of sodium addition must be strictly controlled and tied to the internal temperature to prevent a thermal runaway.

  • Hydrogen Evolution: The reaction in Part 1 generates significant amounts of flammable hydrogen gas. The reactor must be properly vented, and the entire operation must be conducted in an inert atmosphere (e.g., nitrogen) to prevent the formation of an explosive mixture.

  • Reagent Handling:

    • Sodium Metal: Reacts violently with water and protic solvents. It must be handled under an inert atmosphere and stored under mineral oil.

    • Sodium Ethoxide: A corrosive and moisture-sensitive base. Use of a commercially prepared solution in ethanol is recommended for convenience and safety over preparing it in-situ from sodium metal on a large scale.

  • Mixing Efficiency: In large vessels, ensuring homogeneous mixing is crucial, especially during the precipitation step (Part 2). Inefficient mixing can lead to the formation of large agglomerates, trapping impurities and complicating filtration and drying. Baffled reactors and appropriate impeller design are necessary.

  • Material Transfer: Transferring large volumes of flammable solvents like ethanol and toluene requires grounded equipment and pumps designed for flammable service to prevent static discharge.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable, high-yielding, and scalable method for the production of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. By addressing key process safety and scalability challenges, this procedure can be confidently implemented by researchers and drug development professionals to produce multi-gram to kilogram quantities of this important pharmaceutical intermediate.

References

  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Organic Process Research & Development. [Link]

  • One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]

  • Synthesis of 2-Cyano-3- -3-Aliphatic Amine Ethyl Acrylate. Chinese Journal of Pesticide Science. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. Organic Process Research & Development. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals actively synthesizing pyrimidine-based kinase inhibitors or related pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals actively synthesizing pyrimidine-based kinase inhibitors or related pharmaceutical intermediates. The synthesis of ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate relies on a critical cyclocondensation reaction between nicotinamidine and ethyl (ethoxymethylene)cyanoacetate (EMCA).

While theoretically straightforward, this reaction is highly sensitive to stoichiometry, temperature, and solvent conditions, frequently suffering from poor yields, transesterification, or chemoselectivity issues. This guide provides a self-validating framework to troubleshoot, optimize, and scale your synthesis.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, you must understand the causality of the reaction. The transformation proceeds via an initial intermolecular nucleophilic attack by the free amidine onto the ethoxymethylene carbon of EMCA, eliminating ethanol. The resulting acyclic intermediate then undergoes an intramolecular cyclization.

The critical divergence point occurs here: the intermediate can attack either the cyano group (yielding the desired 4-amino product) or the ester group (yielding an unwanted 6-oxo byproduct).

Mechanism A Nicotinamidine HCl + NaOEt B Free Nicotinamidine A->B D Nucleophilic Addition (- EtOH) B->D C Ethyl (ethoxymethylene)cyanoacetate (EMCA) C->D E Acyclic Intermediate D->E F Intramolecular Cyclization (Attack on -CN) E->F Desired Pathway J Side Reaction: Attack on Ester (- EtOH) E->J Competing Pathway G Imino-Pyrimidine Intermediate F->G H Tautomerization G->H I Target: Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate H->I K Byproduct: 6-Oxo-pyrimidine-5-carbonitrile derivative J->K

Mechanistic pathway and competing side reactions in the synthesis of the target pyrimidine.

Expert Troubleshooting & FAQs

Q1: My overall yield is consistently below 40%, and I recover unreacted EMCA. How can I drive the reaction to completion? A: The primary cause is incomplete free-basing of the nicotinamidine hydrochloride and unfavorable stoichiometry. Amidine hydrochlorides are highly stable. If the base is insufficient, the active nucleophile (free nicotinamidine) is never fully generated. Furthermore, literature demonstrates that the pyrimidine synthesis from EMCA and amidines is significantly influenced by reactant mole ratios; using an excess of amidine consistently provides better yields () [1].

  • Actionable Fix: Use 1.5 to 2.0 equivalents of nicotinamidine hydrochloride and a corresponding stoichiometric excess of sodium ethoxide (NaOEt).

Q2: I am observing a major side product with a different Rf value. LC-MS indicates it might be a 6-oxo-pyrimidine derivative. What is happening? A: You are observing chemoselectivity issues during the intramolecular cyclization step. After the initial intermolecular addition, the acyclic intermediate can undergo cyclization via attack on either the cyano group or the ester group. Attack on the ester yields the 6-oxo-1,6-dihydropyrimidine-5-carbonitrile byproduct, a known competing reaction in these cyclocondensations () [2].

  • Actionable Fix: This partition is temperature-dependent. Ensure the initial addition of EMCA is performed at lower temperatures (0–5 °C) to favor the kinetically controlled attack on the less sterically hindered linear cyano group, before gradually warming to reflux to drive the tautomerization.

Q3: Can I use sodium methoxide (NaOMe) in methanol instead of NaOEt in ethanol to save costs? A: No. Using NaOMe in methanol with an ethyl ester (like EMCA) will cause transesterification. The methoxide ion will attack the ethyl ester, converting your target into methyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

  • Actionable Fix: Always match the alkoxide base and alcoholic solvent to the ester group of your reagent. For EMCA, strictly use NaOEt in anhydrous ethanol.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the optimized parameters.

Amidine (Eq.)Base / SolventTemp ProfileTarget Yield (%)6-Oxo Byproduct (%)Unreacted EMCA (%)
1.0NaOEt / EtOH25 °C Reflux38%15%42%
1.5NaOMe / MeOH0 °C Reflux0%*12%<5%
1.5NaOEt / EtOH25 °C Reflux55%28%<5%
1.5 NaOEt / EtOH 0 °C Reflux 82% <5% <2%

*Yields 0% of the ethyl ester target due to complete transesterification to the methyl ester.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is confirmed.

Reagents Required:

  • Nicotinamidine hydrochloride (1.5 eq, 15.0 mmol)

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.0 eq, 10.0 mmol)

  • Sodium ethoxide (NaOEt) solution (21% wt in EtOH) (1.6 eq, 16.0 mmol)

  • Anhydrous Ethanol (50 mL)

Step-by-Step Methodology:

  • Free-Basing the Amidine: Suspend nicotinamidine hydrochloride (15.0 mmol) in 30 mL of anhydrous ethanol under an inert nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Dropwise, add the NaOEt solution (16.0 mmol) over 10 minutes. Stir for 30 minutes at 0 °C.

    • Validation Check: The cloudy suspension should transition to a nearly clear, homogeneous solution. Spot on wet pH paper; the pH must be >9.

  • Kinetically Controlled Addition: Dissolve EMCA (10.0 mmol) in 20 mL of anhydrous ethanol. Add this solution dropwise to the free amidine solution at 0 °C over 30 minutes. Maintain stirring at 0 °C for an additional 2 hours.

    • Validation Check: Perform TLC (EtOAc:Hexane 1:1, UV 254 nm). The EMCA spot ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar baseline spot corresponding to the acyclic intermediate.

  • Thermodynamic Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours.

    • Validation Check: Pull a 10 μ L aliquot, dilute in MeCN, and run LC-MS. The desired product will present a mass of [M+H]+=245.1 . The intermediate mass should be entirely absent.

  • Workup & Isolation: Cool the reaction to room temperature, then further to 4 °C to induce precipitation. If precipitation is poor, concentrate the solvent in vacuo by 50% and add 20 mL of cold distilled water to crash out the product. Filter the pale yellow solid via vacuum filtration, wash with ice-cold ethanol (2 x 10 mL), and dry under high vacuum at 45 °C overnight.

References

  • Condensation Reactions of Ethyl Ethoxymethylenecyanoacetate with Amidines Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Synthesis of New Series of 2-C-(β-D-glucopyranosyl)-Pyrimidines and Their Evaluation as Inhibitors of Some Glycoenzymes Source: National Institutes of Health (NIH) / PMC URL:[Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This document provides in-depth troubleshooting advice and answers to f...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, we understand that compound handling is a critical step that can significantly impact experimental outcomes. This guide is designed to provide you with the mechanistic insights and practical protocols needed to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate challenging to dissolve in DMSO?

A1: The solubility behavior of this compound is governed by its complex molecular structure. Several factors contribute to its poor solubility:

  • Strong Crystal Lattice Energy: The molecule contains multiple sites for strong intermolecular interactions, including hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen, pyrimidine nitrogens, and carboxylate oxygens). These interactions can lead to a highly stable, tightly packed crystal lattice that is difficult for solvent molecules to break apart.[1]

  • Molecular Polarity and Shape: The planar, rigid structure of the pyrimidine and pyridine rings can promote efficient crystal packing (π-stacking), further increasing the energy required for dissolution.

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a distinct solubility profile. It's possible that over time, a more soluble (metastable) form converts to a more stable, less soluble form, causing precipitation.[2]

Q2: What are the initial signs of a solubility problem?

A2: Be vigilant for the following indicators:

  • Visible Particulates: The most obvious sign is undissolved solid material, even after vigorous mixing.

  • Cloudiness or Haze: The solution may appear turbid or hazy, indicating the presence of finely dispersed, undissolved particles.

  • Film or Precipitate Formation: Over time, you may observe a film developing on the vial walls or a solid precipitate settling at the bottom, especially after temperature changes (e.g., removal from a -20°C or -80°C freezer).[1]

Q3: I've prepared a stock in 100% DMSO. Why does the compound crash out when I dilute it into my aqueous assay buffer?

A3: This is a common phenomenon known as antisolvent precipitation. DMSO is an excellent organic solvent, but water is an antisolvent for many lipophilic compounds.[3][4] When a concentrated DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system changes dramatically. Water's strong hydrogen-bonding network effectively "squeezes out" the less polar compound, causing it to precipitate.[] The key is to manage this transition in polarity, often by using intermediate co-solvents.

Troubleshooting Guide: From Basic to Advanced Solutions

This section provides a systematic approach to overcoming solubility issues. Start with the simplest techniques and proceed to more advanced methods if problems persist.

Problem 1: The compound won't dissolve in DMSO at room temperature.

This is the most common starting issue. The goal is to provide enough energy to overcome the compound's crystal lattice energy.

Workflow for Initial Dissolution

start Start: Compound + DMSO in Vial vortex Vortex Vigorously (5-10 min) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in Water Bath (15-30 min) check1->sonicate No success Success: Solution Prepared check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm Gently (37-50°C) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Proceed to Advanced Troubleshooting check3->fail No

Caption: Initial dissolution workflow for stubborn compounds.

Protocol 1: Standard Stock Solution Preparation
  • Weigh Compound: Accurately weigh the desired amount of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate into a sterile glass vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. It is crucial to start with 100% DMSO.[6]

  • Vortex: Securely cap the vial and vortex vigorously for 5-10 minutes.

  • Sonicate (If Necessary): If particulates remain, place the vial in a bath sonicator. Sonication uses cavitation (the formation and collapse of microscopic bubbles) to create localized energy, which helps break apart particle agglomerates and enhances dissolution.[1][7] Sonicate for 15-30 minutes, checking periodically.

  • Gentle Warming (If Necessary): As a next step, you can warm the solution in a water bath or incubator, typically between 37-50°C.[7] Increased temperature raises the kinetic energy of the solvent molecules, improving their ability to solvate the compound.[8]

    • Caution: Always ensure your compound is stable at elevated temperatures before heating. Do not use a dry heat block, as this can cause localized overheating.

Problem 2: The compound precipitates upon dilution into aqueous media.

This is the classic antisolvent precipitation problem. The solution is to create a more hospitable environment for the compound in the final aqueous solution using co-solvents and/or surfactants.

The Role of Co-solvents and Surfactants

cluster_0 Without Co-Solvent cluster_1 With Co-Solvent/Surfactant DMSO_Stock Compound in 100% DMSO Precipitate Precipitation (Compound Crashes Out) DMSO_Stock->Precipitate Aqueous Aqueous Buffer Aqueous->Precipitate DMSO_Stock2 Compound in 100% DMSO Stable_Solution Stable Solution DMSO_Stock2->Stable_Solution CoSolvent_Mix Co-Solvent Mix (e.g., PEG300, Tween 80, Aqueous Buffer) CoSolvent_Mix->Stable_Solution

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Welcome to the technical support center for the purification of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The inherent structural features of this molecule, namely the polar pyrimidine and pyridine rings coupled with an amino group, can present unique challenges during purification. This resource addresses these challenges in a direct question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Column Chromatography

Column chromatography is a primary technique for the purification of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. However, its polar and basic nature can lead to complications.

Question 1: I'm observing significant peak tailing and streaking of my compound on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing with amino- and pyridine-containing compounds on silica gel is a common issue. It is often caused by strong, undesirable interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a non-uniform elution front and poor separation.

Here are several strategies to mitigate this effect:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic silanol sites, effectively masking them and allowing for a more symmetrical peak shape.[1]

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Add 0.1-1% (v/v) to your mobile phase.

      • Pyridine: A few drops can also be effective.

      • Ammonia Solution: A small amount of a methanolic ammonia solution can be added to the mobile phase.[2]

  • Choice of a Different Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic or a chemically modified stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative.

    • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which can help to reduce the interaction with basic compounds.[1]

  • Sample Load Reduction: Overloading the column can exacerbate peak tailing.[1] Attempt the purification with a smaller amount of your crude material to see if the peak shape improves.

Question 2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?

Answer: If your compound has a retention factor (Rf) near zero, the mobile phase is not polar enough to elute it from the stationary phase.[2] Given the polar nature of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, this is a plausible scenario.

  • Increase Mobile Phase Polarity:

    • Introduce a Stronger Polar Solvent: Add methanol (MeOH) or ethanol (EtOH) to your mobile phase. A common starting point would be a mixture of dichloromethane (DCM) and methanol, or ethyl acetate and methanol.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This will help to first elute less polar impurities and then your target compound.

  • Recommended Solvent Systems for Polar Pyrimidines:

    • Dichloromethane/Methanol (e.g., 98:2 to 90:10 v/v)

    • Ethyl Acetate/Methanol (e.g., 95:5 to 80:20 v/v)

    • For very polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[2]

Table 1: Suggested Solvent Systems for Column Chromatography

Polarity of ImpuritiesRecommended Starting Solvent System (v/v)Gradient Elution Suggestion
Less PolarHexane:Ethyl Acetate (e.g., 7:3)Gradually increase the percentage of Ethyl Acetate.
Moderately PolarDichloromethane:Ethyl Acetate (e.g., 1:1)Introduce a gradient of Methanol (0-10%).
Highly PolarDichloromethane:Methanol (e.g., 95:5)Increase the percentage of Methanol up to 20%.

Workflow for Column Chromatography Setup

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis to Determine Optimal Solvent System (Rf ~0.2-0.4) Slurry 2. Prepare Silica Gel Slurry in Non-Polar Solvent TLC->Slurry Pack 3. Pack the Column (avoiding air bubbles) Slurry->Pack Load 4. Load Crude Sample (dissolved in minimal solvent) Pack->Load Elute 5. Elute with Solvent System (isocratic or gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate G Start Crude Solid Product Solvent_Screen Screen Single Solvents (hot vs. cold solubility) Start->Solvent_Screen Good_Solvent Good Solvent Found? Solvent_Screen->Good_Solvent Recrystallize Perform Single Solvent Recrystallization Good_Solvent->Recrystallize Yes Two_Solvent Try Two-Solvent System (e.g., EtOAc/Hexane) Good_Solvent->Two_Solvent No Oiling_Out Compound 'Oils Out'? Recrystallize->Oiling_Out Two_Solvent->Oiling_Out Dilute_Cool Re-dissolve, add more solvent, cool slowly Oiling_Out->Dilute_Cool Yes Pure_Crystals Pure Crystals Oiling_Out->Pure_Crystals No Dilute_Cool->Oiling_Out Vapor_Diffusion Consider Vapor Diffusion Dilute_Cool->Vapor_Diffusion Still Fails Vapor_Diffusion->Pure_Crystals

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. The formation of pyrimidine rings...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. The formation of pyrimidine rings is a cornerstone of heterocyclic chemistry, yet it is often accompanied by challenges related to yield and purity. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes.

Core Synthesis Pathway

The target molecule is typically synthesized via a condensation and cyclization reaction. A common and effective route involves the reaction of a guanidine or amidine derivative with a suitable three-carbon electrophilic component. In this case, 3-amidinopyridine (or its salt) is reacted with an ethyl ester derivative, such as ethyl 2-(ethoxymethylidene)-3-oxobutanoate or, more commonly, ethyl 2-cyano-3-ethoxyacrylate, which then undergoes cyclization and tautomerization.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Amidine 3-Amidinopyridine Hydrochloride Reaction Condensation & Cyclization Amidine->Reaction Ester Ethyl 2-cyano-3-ethoxyacrylate Ester->Reaction Base (e.g., NaOEt) Solvent (e.g., Ethanol) Target Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate Reaction->Target

Caption: General synthesis pathway for the target pyrimidine.

Troubleshooting Guide: Minimizing Byproducts

This section addresses common issues encountered during the synthesis, focusing on identifying and mitigating the formation of impurities.

Question 1: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve regioselectivity?

Answer: This is a classic challenge in pyrimidine synthesis when using unsymmetrical reagents. The formation of a constitutional isomer, such as an ethyl 4-amino-6-(pyridin-3-yl)pyrimidine-5-carboxylate, can occur if the cyclization is not well-controlled.

Probable Cause: The cyclization reaction involves the nucleophilic attack of the amidine nitrogens onto the electrophilic carbons of the three-carbon synthon. The regioselectivity is determined by which amidine nitrogen attacks which carbon first and the subsequent ring closure. Reaction conditions, particularly pH and the nature of the substituents, can influence this outcome. An interesting study on similar reactions revealed that condensation with N-C-N binucleophiles can occur at competing carbonyl groups, leading to different isomers.[1]

Strategic Solutions:

  • Control of Basicity: The choice and stoichiometry of the base are critical. A strong base like sodium ethoxide (NaOEt) in ethanol is common. Using a precisely controlled amount (e.g., 1.0-1.1 equivalents) can prevent side reactions that might be promoted by excess base. The reaction should be initiated at a lower temperature (0-5 °C) before gradually warming.

  • Reagent Choice: The use of ethyl 2-cyano-3-ethoxyacrylate is generally preferred as it provides a more defined reaction pathway, leading to the 4-amino pyrimidine structure with high regioselectivity. The cyano group is a precursor to the C5-carboxylate and directs the cyclization favorably.

  • Stepwise Addition: Instead of mixing all components at once, try a stepwise approach. First, generate the sodium salt of the amidine in situ, then slowly add the ethyl ester derivative at a controlled temperature. This can minimize self-condensation of the ester and improve selectivity.

Optimized Protocol for Regioselectivity:

  • To a stirred suspension of 3-amidinopyridine hydrochloride (1.0 eq) in anhydrous ethanol, add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure the formation of the free amidine.

  • Slowly add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous ethanol over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.[2]

  • Cool the reaction, neutralize carefully with a dilute acid (e.g., acetic acid), and isolate the product.

Question 2: I'm observing significant amounts of unreacted 3-amidinopyridine and a dark, resinous sludge in my reaction flask. What's going wrong?

Answer: This issue points towards incomplete reaction and potential polymerization or degradation side-reactions. It is a common problem when reaction conditions are not optimal or when reagent quality is poor.

Probable Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Poor Reagent Quality 3-Amidinopyridine hydrochloride can be hygroscopic. Moisture can interfere with the base and hydrolyze the ester starting material or product.Ensure starting materials are dry. Dry the amidine salt under vacuum before use. Use anhydrous solvents.
Insufficient Base The reaction requires a base to deprotonate the amidine hydrochloride, freeing the nucleophilic amidine to react. Incomplete deprotonation leads to low conversion.Use at least one full equivalent of a strong base (e.g., NaOEt) relative to the amidine salt.
Sub-optimal Temperature/Time Pyrimidine ring formation often requires thermal energy to overcome the activation barrier for cyclization.[2] Insufficient heating leads to an incomplete reaction.After initial mixing at low temperature, ensure the reaction is refluxed for an adequate period (monitor by TLC). Temperatures between 80-100°C are often optimal.
Degradation/Polymerization Pyridine-containing compounds and activated esters can be sensitive to excessively harsh conditions (strong base, high heat for prolonged periods), leading to dark, intractable materials.Avoid using a large excess of base. Do not overheat. Once the reaction is complete (by TLC), proceed with workup promptly.

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"Start" [label="Low Yield / Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CheckPurity" [label="Verify Starting Material\nPurity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; "Conditions" [label="Review Reaction Conditions\n(Temp, Time, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; "Monitor" [label="Implement In-Process\nMonitoring (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize" [label="Systematically Adjust One\nVariable at a Time", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purify" [label="Optimize Purification\n(Recrystallization vs. Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Success" [label="High Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "CheckPurity"; "CheckPurity" -> "Conditions"; "Conditions" -> "Monitor"; "Monitor" -> "Optimize"; "Optimize" -> "Purify" [label="If improvement seen"]; "Optimize" -> "Conditions" [label="If no improvement"]; "Purify" -> "Success"; }

Caption: A systematic workflow for troubleshooting synthesis issues.

Question 3: My NMR spectrum shows the desired product, but also a byproduct corresponding to the hydrolyzed carboxylic acid. How can I prevent this and purify my product?

Answer: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a frequent side reaction, especially during workup or if there is water in the reaction medium.

Probable Cause: The ester group is susceptible to saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis. This can occur if:

  • The reaction is run with aqueous bases or non-anhydrous solvents.

  • The workup involves prolonged exposure to strong acidic or basic aqueous solutions.

  • The final product is purified via chromatography on silica gel that is too acidic, or with protic eluents containing water.

Prevention and Purification Strategy:

  • Anhydrous Conditions: Strictly use anhydrous solvents (e.g., absolute ethanol) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere helps to keep atmospheric moisture out.

  • Controlled Workup: When neutralizing the reaction, use a mild acid like acetic acid or saturated ammonium chloride solution instead of strong mineral acids (e.g., HCl). Perform extractions quickly and avoid letting the mixture sit in aqueous layers for extended periods.

  • Purification:

    • Recrystallization: This is often the most effective method to remove the more polar carboxylic acid byproduct. Solvents like ethanol, ethyl acetate, or mixtures with hexanes can be effective.[3] A typical procedure would be to dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly.

    • Column Chromatography: If recrystallization is insufficient, column chromatography can be used.[2] To prevent on-column hydrolysis, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5% in the eluent).

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction? A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like ethyl acetate/hexanes (e.g., 70:30 v/v). The product, being more polar than the starting ester, will have a lower Rf value. Staining with potassium permanganate or viewing under UV light (254 nm) should allow visualization of all components. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product mass peak.

Q2: Should I use 3-amidinopyridine as a free base or its hydrochloride salt? A2: The hydrochloride salt is more stable, less hygroscopic, and more commonly available commercially. It is standard practice to use the salt and generate the free amidine in situ by adding one equivalent of a strong base (like NaOEt or NaH). Using the free base directly is possible but requires careful handling and storage to prevent degradation.

Q3: What analytical methods are essential for final product characterization? A3: A combination of techniques is required for unambiguous structure confirmation and purity assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity of atoms, and check for isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy (e.g., >98%).[3]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: Can microwave irradiation be used to accelerate this reaction? A4: Yes, microwave-assisted synthesis is often highly effective for pyrimidine formation, significantly reducing reaction times from hours to minutes.[4][5][6] A typical starting point would be to perform the reaction in a sealed microwave vessel using a solvent like ethanol or DMF at a temperature of 120-150 °C for 15-30 minutes. Optimization would be required, but this can be a powerful strategy to improve efficiency.

References

  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Benchchem.
  • Agarwal, A., et al. (n.d.). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. BOC Sciences.
  • (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Liang, C., et al. (2014). One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. ResearchGate.
  • Chem-Impex. (n.d.). Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. Chem-Impex.
  • (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI.
  • (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate.
  • (1998, December 14). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office - EP 1054004 A1. Googleapis.com.
  • Nagashima, S., et al. (2007, January 15). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed.
  • (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
  • (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.
  • (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Stability Optimization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in Aqueous Media

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter formulation challenges regarding the aqueous stability of pyrimidine-5-carboxylate esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter formulation challenges regarding the aqueous stability of pyrimidine-5-carboxylate esters.

Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate presents a unique trifecta of chemical vulnerabilities: an inherently labile ethyl ester, a basic pyridine moiety (pKa ~5.2), and an electron-deficient pyrimidine core. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize its stability in aqueous formulations and assay media.

🔍 Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my compound degrade so rapidly in standard PBS (pH 7.4) compared to unbuffered water? A1: The rapid degradation in Phosphate-Buffered Saline (PBS) is a classic case of buffer catalysis. While the ester bond is already prone to base-catalyzed hydrolysis at pH 7.4[1], the phosphate anions (HPO4²⁻) in PBS act as general base catalysts. They facilitate the deprotonation of water, exponentially increasing its nucleophilic attack on the ester carbonyl[2]. Recommendation: Switch to zwitterionic "Good's buffers" like HEPES or MOPS, which lack the nucleophilic oxygen centers that participate in general base catalysis.

Q2: What is the optimal pH to maximize the aqueous half-life of this compound? A2: The optimal stability for this molecule lies in a narrow window between pH 4.5 and 5.5, forming a characteristic "V-shaped" pH-rate profile[3]. Causality: At pH > 6.0, specific base-catalyzed hydrolysis (hydroxide attack) dominates. Conversely, at pH < 4.0, the pyridine nitrogen becomes fully protonated. This protonation exerts a strong electron-withdrawing inductive effect across the pyrimidine ring, increasing the electrophilicity of the C5-ester carbonyl and accelerating acid-catalyzed hydrolysis[4]. Maintaining the pH near 5.0 balances these two destructive pathways.

Q3: During a 72-hour assay, the pH of my unbuffered solution dropped, and a heavy precipitate formed. What happened? A3: You are observing an autocatalytic degradation loop. As the ethyl ester hydrolyzes, it releases ethanol and 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid. The generation of this free carboxylic acid consumes buffering capacity and lowers the solution pH[5]. As the pH approaches the isoelectric point of the newly formed zwitterionic degradant, its aqueous solubility plummets, leading to precipitation.

Q4: How can I formulate this compound for long-term in vivo dosing where physiological pH (7.4) is required? A4: To bypass the rapid hydrolysis in physiological media, you must shield the ester from the bulk aqueous environment. Formulating the compound in binary lipid systems, micellar dispersions (e.g., Tween-80), or utilizing cyclodextrin inclusion complexes lowers the local dielectric constant around the ester bond, physically restricting water and esterase access[6].

📊 Quantitative Stability Data

The following table summarizes the kinetic behavior of the compound under various aqueous conditions, demonstrating the profound impact of pH and buffer selection on the ester's half-life.

Table 1: Representative Kinetic Parameters for Hydrolysis at 40°C

pHBuffer System (50 mM)Apparent Half-Life (t½)Primary Degradation Mechanism
2.0HCl / KCl< 2 hoursAcid-catalyzed (Pyridine protonated)
5.0Acetate> 120 hoursRegion of maximum stability
7.4PBS (Phosphate)~ 12 hoursGeneral base catalysis (Buffer-mediated)
7.4HEPES~ 48 hoursSpecific base catalysis (Hydroxide-mediated)
10.0Carbonate< 1 hourRapid specific base catalysis

🧬 Degradation Pathway Visualization

degradation_pathway cluster_triggers Aqueous Environmental Triggers Parent Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate (Intact Ester) Acid Acidic pH (<4) Pyridine Protonation Parent->Acid H+ Base Basic pH (>7) Hydroxide Attack Parent->Base OH- Buffer Phosphate/Citrate General Base Catalysis Parent->Buffer Buffer Anion Intermediate Tetrahedral Intermediate (High Energy State) Acid->Intermediate H2O Attack Base->Intermediate Buffer->Intermediate H2O Attack Product 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylic acid + Ethanol Intermediate->Product Ester Cleavage

Fig 1: Hydrolytic degradation pathways of the pyrimidine-5-carboxylate ester across pH environments.

🔬 Standard Operating Procedure: Self-Validating Kinetic Profiling

To accurately determine the stability of this compound in your specific assay media, follow this self-validating kinetic profiling protocol. This method is designed to definitively isolate hydrolysis from other potential degradation vectors (like oxidation).

Step 1: Matrix Preparation Prepare 50 mM buffer solutions spanning pH 2.0 to 10.0. Causality: Using a strict 50 mM concentration ensures adequate buffering capacity against the acidic degradant without introducing excessive ionic strength, which could artificially alter the activity coefficients of the reactants.

Step 2: Compound Spiking Prepare a 10 mM stock solution in anhydrous DMSO. Spike the stock into the pre-warmed buffers to achieve a final concentration of 100 µM. Causality: Ensure the final DMSO concentration never exceeds 1% v/v. Higher co-solvent concentrations will artificially lower the dielectric constant of the water, falsely inflating the apparent stability of the ester.

Step 3: Thermal Incubation & Sampling Incubate the samples in a light-protected shaking water bath at 40°C (accelerated conditions). Withdraw 50 µL aliquots at t = 0, 2, 4, 8, 24, and 48 hours.

Step 4: Aliquot Quenching Immediately dispense the 50 µL aqueous aliquot into 50 µL of cold (-20°C) Acetonitrile containing an internal standard (e.g., labetalol). Causality: This step is critical. The drastic temperature drop thermodynamically halts the reaction, while the organic solvent denatures the aqueous solvation shell and precipitates buffer salts, preventing further degradation while waiting in the autosampler.

Step 5: LC-MS/MS Quantification & Mass Balance (Self-Validation) Quantify both the remaining intact parent ester and the formed pyrimidine-5-carboxylic acid degradant. Self-Validation Check: Calculate the molar sum of the parent and the carboxylic acid at every time point. If the sum deviates from 100% ± 5% of the initial t=0 concentration, an alternative degradation pathway (such as oxidation of the primary amine or photolysis) is occurring. If the mass balance holds, you have successfully validated that ester hydrolysis is the exclusive mechanism of degradation.

workflow S1 1. Buffer Prep (pH 2.0 - 10.0) S2 2. Compound Spiking (1% Cosolvent Max) S1->S2 S3 3. Thermal Incubation (25°C & 40°C) S2->S3 S4 4. Aliquot Quenching (Cold MeCN + IS) S3->S4 S5 5. LC-MS/MS Analysis (Mass Balance Check) S4->S5

Fig 2: Self-validating experimental workflow for aqueous stability screening and kinetic modeling.

📚 References

  • [3] Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids. Source: nih.gov. 3

  • [2] Hydrolysis in Pharmaceutical Formulations. Source: uspto.gov. 2

  • [4] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Source: scirp.org. 4

  • [1] Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Source: ajpojournals.org. 1

  • [5] Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. Source: nih.gov. 5

  • [6] Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Source: mdpi.com. 6

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Welcome to the technical support center for the crystallization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. The information herein is synthesized from established crystallization principles and data from related pyrimidine and pyridine derivatives to offer a robust starting point for your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Q1: What are the key physicochemical properties to consider for the crystallization of this compound?

A1: While specific experimental data for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is not extensively published, we can infer properties from similar structures like Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate[1]. Key properties to consider are:

  • Molecular Weight: Approximately 258.26 g/mol .

  • Appearance: Likely a solid at room temperature[1].

  • Solubility: Expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents like DMF and DMSO, and potentially in alcohols like ethanol and methanol[2][3].

  • Stability: Generally stable under standard conditions, but may be sensitive to extreme pH[1].

  • Melting Point: The melting point for a similar phenyl-substituted analogue is in the range of 150-160°C, suggesting the target compound will have a relatively high melting point[1].

Q2: How do I select an appropriate solvent for crystallization?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures[2]. A systematic solvent screening is the most effective approach.

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Nitriles: Acetonitrile

  • Halogenated Solvents: Dichloromethane (DCM)

  • Aromatic Hydrocarbons: Toluene

  • High-Boiling Point Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[2][3]

  • Anti-solvents: Hexane, Heptane, Diethyl ether

Q3: What are the most common crystallization techniques for compounds like this?

A3: Based on the anticipated properties, the following techniques are recommended:

  • Slow Cooling Crystallization: This is the most common method, involving dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature and allowing it to cool slowly.

  • Slow Evaporation: Suitable for solvents with moderate volatility. A solution is left in a loosely covered container to allow the solvent to evaporate slowly, leading to crystal formation.

  • Anti-Solvent Vapor Diffusion: This is particularly useful for compounds that are highly soluble in high-boiling point solvents like DMF or DMSO[2][3]. The compound is dissolved in the high-boiling point solvent, and a more volatile anti-solvent (in which the compound is insoluble) is allowed to slowly diffuse into the solution[2][3].

  • Solvent-Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the crystallization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Problem 1: No Crystals Form Upon Cooling

Possible Causes & Solutions:

Cause Explanation Solution
Solution is Undersaturated Not enough solute is dissolved in the solvent for it to precipitate upon cooling.1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.2. Start with less solvent: In your next attempt, use a smaller volume of hot solvent to dissolve the compound.
Supersaturation without Nucleation The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.1. Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod to create microscopic imperfections that can act as nucleation sites.2. Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution to initiate crystal growth.3. Ultrasonic Bath: Briefly place the flask in an ultrasonic bath to induce nucleation.
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures.1. Add an anti-solvent: Slowly add a miscinble solvent in which your compound is insoluble until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.2. Re-screen solvents: Refer to the solvent screening protocol to find a more suitable solvent system.
Problem 2: Oiling Out Instead of Crystallizing

Possible Causes & Solutions:

Cause Explanation Solution
High Solute Concentration The solution is too concentrated, causing the compound to come out of solution as a liquid phase (oil) rather than a solid crystal lattice.1. Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool again.2. Slower cooling: Cool the solution more slowly to give the molecules more time to arrange into a crystal lattice. You can do this by placing the flask in a large beaker of hot water and allowing it to cool to room temperature.
Presence of Impurities Impurities can interfere with the crystal lattice formation, leading to oiling out.1. Purify the crude material: Consider an initial purification step like flash chromatography before attempting crystallization[4][5].2. Charcoal treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling.
Low Melting Point of Solute/Impurity Eutectic The melting point of the compound or a eutectic mixture with impurities may be below the temperature of crystallization.1. Change the solvent: A different solvent may lead to a higher crystallization temperature.2. Purify the material: Removing impurities will eliminate the eutectic effect.
Problem 3: Formation of Very Fine Needles or Powder

Possible Causes & Solutions:

Cause Explanation Solution
Rapid Crystallization The solution is cooling too quickly, leading to rapid nucleation and the formation of many small crystals instead of fewer, larger ones.1. Slower cooling: Insulate the flask to slow the rate of cooling.2. Use a solvent with a less steep solubility curve: A solvent in which the compound's solubility changes more gradually with temperature can promote slower crystal growth.
High Degree of Supersaturation The solution is too concentrated, leading to a "crash out" of the solid.1. Use more solvent: Start with a slightly more dilute solution.

III. Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for the crystallization of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Methodology:

  • Place a small amount (5-10 mg) of your compound into several small test tubes.

  • To each tube, add a different solvent from the recommended list, dropwise, at room temperature until the solid dissolves. Note the approximate solubility.

  • If the compound dissolves readily at room temperature, the solvent is likely too good for slow cooling crystallization but may be suitable for vapor diffusion or as the "good" solvent in a binary system.

  • If the compound is poorly soluble at room temperature, gently heat the test tube. If it dissolves upon heating, it is a potential candidate for cooling crystallization.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • For solvents in which the compound is highly soluble, try adding an anti-solvent dropwise to induce precipitation.

Protocol 2: Anti-Solvent Vapor Diffusion for High-Solubility Systems

This method is highly recommended if the compound is found to be very soluble in high-boiling point solvents like DMF or DMSO[2][3].

Methodology:

  • Dissolve 5-10 mg of the compound in a minimal amount of DMF or DMSO in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker.

  • Add a layer of a volatile anti-solvent (e.g., dichloromethane, diethyl ether, or pentane) to the larger container, ensuring the level is below the top of the inner vial[2][3].

  • Seal the larger container and leave it undisturbed in a vibration-free location.

  • Over time, the anti-solvent vapor will diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting the growth of crystals.

IV. Visualization of the Crystallization Workflow

The following diagram illustrates a general workflow for troubleshooting crystallization experiments.

Crystallization_Workflow start Start with Crude Compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Hot Solvent solvent_screening->dissolution cooling Slow Cooling dissolution->cooling crystals Crystals Formed? cooling->crystals oiling_out Oiling Out? crystals->oiling_out No success High-Quality Crystals crystals->success Yes no_crystals No Crystals? oiling_out->no_crystals No troubleshoot_oiling Troubleshoot Oiling Out (e.g., add more solvent, slower cooling) oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals Troubleshoot No Crystals (e.g., concentrate, scratch, seed) no_crystals->troubleshoot_no_crystals Yes vapor_diffusion Try Vapor Diffusion no_crystals->vapor_diffusion No, try alternative troubleshoot_oiling->dissolution troubleshoot_no_crystals->cooling vapor_diffusion->success

Caption: A decision-making workflow for troubleshooting common crystallization issues.

V. References

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. PMC. Available at: [Link]

Sources

Troubleshooting

Handling and storage best practices for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Technical Support Center: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate Welcome to the technical support guide for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This document provides researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Welcome to the technical support guide for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. This document provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of this compound. Our goal is to ensure the integrity of your experiments by addressing potential challenges before they arise.

Compound Identification and Properties

Proper identification is the first step to successful experimentation. This compound is a heterocyclic molecule featuring a substituted pyrimidine core, making it a valuable intermediate in medicinal chemistry.[1] The presence of an amino group, a pyridine ring, and an ethyl ester moiety dictates its chemical behavior, including its stability and reactivity.

PropertyDataSource(s)
IUPAC Name Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylateN/A
CAS Number Not explicitly found; related structures cited.[2]
Molecular Formula C₁₂H₁₁N₅O₂Calculated
Molecular Weight 257.25 g/mol Calculated
Appearance Typically an off-white to yellow or beige solid/powder.Inferred from related compounds
Key Functional Groups Aminopyrimidine, Pyridine, Ethyl EsterStructural Analysis

Note: As a specific CAS number and Safety Data Sheet (SDS) for this exact molecule were not publicly available, the following guidance is synthesized from best practices for structurally related aminopyrimidines, pyridines, and ethyl esters. Always perform a risk assessment based on the documentation provided by your specific supplier.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container at 2-8°C , protected from light and moisture.[3] An inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage to prevent potential oxidation or moisture-related degradation.

Causality Explained:

  • Low Temperature (2-8°C): Refrigeration slows down potential degradation pathways. The ethyl ester group is susceptible to hydrolysis, a reaction accelerated by ambient temperature and moisture.

  • Inert Atmosphere: The aminopyrimidine ring system can be sensitive to oxidation over time. An inert atmosphere displaces oxygen and moisture, preserving the compound's purity.

  • Protection from Light: Aromatic and heterocyclic compounds can be photosensitive. Light can provide the energy to initiate degradation, leading to discoloration and the formation of impurities.

Q2: What personal protective equipment (PPE) is required for handling?

A: Standard laboratory PPE is mandatory. This includes a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[4] If there is a risk of generating dust, all handling of the solid should be performed in a certified chemical fume hood to avoid inhalation.[5]

Causality Explained: While the specific toxicology of this compound is not thoroughly investigated, related aminopyrimidine structures are known to cause skin, eye, and respiratory irritation.[4] Adhering to these PPE standards minimizes exposure risk. Proper glove removal technique is crucial to prevent skin contact.[4]

Q3: What are the recommended solvents for dissolving this compound?

A: Based on its structure, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is expected to have good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It may have moderate to limited solubility in ethanol, methanol, and ethyl acetate.[6] It is expected to be poorly soluble in water and non-polar solvents like hexanes.

Experimental Best Practice: Always test solubility on a small scale (1-2 mg) before dissolving a larger quantity. If immediate dissolution is not achieved, gentle warming or sonication can be attempted. For long-term storage in solution, DMSO is often preferred, but be aware that repeated freeze-thaw cycles can degrade compounds. It is best practice to make fresh solutions or aliquot single-use portions.

Q4: How stable is this compound in solid form versus in solution?

A:

  • Solid Form: When stored correctly (see Q1), the solid compound is expected to be stable for an extended period (typically >1 year).[7]

  • In Solution: Stability in solution is significantly lower and highly dependent on the solvent and storage conditions. The ethyl ester is the primary liability, being susceptible to hydrolysis by trace amounts of water or acid/base, which would yield the corresponding carboxylic acid.[8] Solutions in protic solvents like methanol or ethanol are less stable than those in aprotic solvents like DMSO or DMF. For maximum reproducibility, it is strongly advised to prepare solutions fresh for each experiment.

Troubleshooting Guide

This guide provides solutions to common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Assay Results 1. Compound degradation in solution. 2. Freeze-thaw cycles of stock solution. 3. Impure or degraded solid material.1. Prepare fresh solutions for each experiment from the solid stock. 2. If a stock solution must be used, create single-use aliquots to avoid freeze-thaw. Store at -20°C or -80°C. 3. Check the purity of the solid material via LC-MS or ¹H NMR. If impurities are detected, consider purification by recrystallization (e.g., from ethanol or ethyl acetate/hexane mixtures).[6]
Low Reaction Yield 1. Use of degraded starting material. 2. Incompatibility with reaction conditions (e.g., strong acid/base, high heat).1. Verify the purity of the compound before starting the reaction. 2. The amino and pyridine groups can be basic, and the ester can be hydrolyzed. Use anhydrous solvents and run reactions under an inert atmosphere. Avoid unnecessarily harsh pH conditions or prolonged heating where possible.
Compound Discoloration (Solid) 1. Exposure to light, air, or moisture. 2. Long-term storage at improper temperatures.1. While slight discoloration may not always indicate significant degradation, it warrants a purity check. 2. Ensure the compound is stored in an amber vial inside a desiccator or under an inert atmosphere in the refrigerator.
Difficulty Dissolving Solid 1. Use of an inappropriate solvent. 2. Compound has low solubility at room temperature.1. Switch to a more polar aprotic solvent like DMSO or DMF. 2. Gently warm the solution (e.g., to 40-50°C) or use a sonicator bath to aid dissolution. Always ensure the compound is fully dissolved before use in an assay to avoid concentration errors.

Experimental Workflow Visualization

The following workflow outlines the critical decision points from receiving a new shipment of the compound to its experimental use, ensuring material integrity.

G cluster_0 Receiving & Inspection cluster_1 Storage & Aliquoting cluster_2 Experimental Use cluster_3 Quality Control A Shipment Received B Inspect Container Seal & Appearance A->B C Is Seal Intact & Compound Appearance as Expected? B->C D Store in Dark at 2-8°C Under Inert Gas C->D Yes K Quarantine Lot. Contact Supplier. C->K No E Log Lot #, Date, & Storage Conditions D->E F Need to Aliquot? E->F G Aliquot in Fume Hood into Pre-weighed Vials F->G Yes H Prepare Fresh Solution for Each Experiment F->H No G->D I Use Anhydrous Solvents (e.g., DMSO) H->I J Proceed with Experiment I->J L Perform QC Check (LC-MS, NMR)

Caption: Workflow for handling a new shipment of the compound.

References

  • Chem-Impex. (n.d.). Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.
  • ChemicalBook. (2026, January 17). 2-Aminopyrimidine - Safety Data Sheet.
  • Stigelmeier, J. C., et al. (n.d.).
  • Stigelmeier, J. C., et al. (n.d.).
  • Guidechem. (n.d.). ethyl 4-amino-2-(3-nitropyridin-2-yl)sulfanylpyrimidine-5-carboxylate.
  • TCI Chemicals. (2025, July 1). SAFETY DATA SHEET.
  • TargetMol. (n.d.). ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE.
  • ChemicalBook. (2024, January 15). 화학 물질 안전 데이터시트 MSDS/SDS - Ethyl 4-Amino-2-(Methylthio)Pyrimidine-5-Carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate.
  • Angene Chemical. (2024, April 7). Safety Data Sheet.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Molport. (n.d.). ethyl 4-amino-2-[(propan-2-yl)amino]pyrimidine-5-carboxylate.
  • Thermo Scientific Chemicals. (n.d.). 2-Aminopyrimidine, 98% 5 g.
  • Sigma-Aldrich. (n.d.). ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate.
  • Iqbal, S., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • Benchchem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
  • Fayed, E. A. K. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • UkrOrgSyntez. (2018, May 30).
  • EvitaChem. (n.d.). Buy Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate (EVT-12005944).
  • Bonge, H. T., et al. (2016, July 26).
  • Georgieva, M., et al. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
  • Zlatina, T., et al. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC.
  • Patel, N., & Pathan, S. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience.
  • Inxight Drugs. (n.d.). Ethyl 4-amino-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine-5-carboxylate.

Sources

Optimization

Preventing degradation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate during assays

Technical Support Center: Preventing Degradation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in Biological Assays Executive Summary Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in Biological Assays

Executive Summary

Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a highly functionalized heterocyclic scaffold. While it exhibits excellent target-binding properties in purified systems, researchers frequently report rapid signal loss, inconsistent IC50 values, and precipitation during complex biological assays. As an Application Scientist, I have designed this guide to deconstruct the structural vulnerabilities of the molecule—specifically ester hydrolysis, metal chelation, and oxidation—and provide self-validating protocols to ensure scientific integrity during your experiments.

Mechanistic Troubleshooting & FAQs

Q1: My compound shows high potency in biochemical assays but completely loses activity in cell-based assays. What is happening? Causality: The ethyl ester at the C5 position is highly susceptible to enzymatic cleavage. In cell-based assays, endogenous carboxylesterases (e.g., CES1 in liver lineages, CES2 in intestinal lineages) rapidly recognize the unhindered ethyl ester. The enzyme's active-site serine nucleophile attacks the ester carbonyl, releasing ethanol and forming a highly polar carboxylic acid metabolite[1]. This metabolite is typically membrane-impermeable and structurally distinct, leading to a complete loss of target engagement and intracellular accumulation. Solution: To prevent this, co-incubate your cells with a broad-spectrum carboxylesterase inhibitor, such as Benzil (10-50 µM) or bis-p-nitrophenyl phosphate (BNPP), provided they do not interfere with your primary target[1]. Alternatively, shorten the assay incubation time and perform a time-course validation to measure activity before complete degradation occurs.

Q2: The compound precipitates or loses activity in my kinase assay buffer. How can I fix this? Causality: Kinase assay buffers require divalent cations (Mg2+, Mn2+) for ATP coordination. The 2-(pyridin-3-yl)pyrimidine scaffold contains multiple nitrogen atoms with available lone pairs. These nitrogens can act as bidentate or bridging ligands, chelating the free metals in the buffer. This coordination depletes the functional concentration of your compound and frequently causes it to precipitate out of solution as an insoluble metal-ligand complex. Solution: Optimize the Mg2+/Mn2+ concentration to the absolute minimum required for enzymatic turnover. Always pre-incubate the compound with the target enzyme for 15 minutes before adding the metal-ATP complex to the reaction mixture.

Q3: I observe inconsistent IC50 values across different batches of my aqueous stock solutions. Why? Causality: The ethyl ester is highly susceptible to base-catalyzed chemical hydrolysis. In assay buffers with a pH > 7.5, hydroxide ions act as nucleophiles, attacking the polarized C=O bond of the ester[2]. This reaction is temperature-dependent and accelerates significantly at 37°C[3]. Storing the compound in aqueous media for extended periods leads to gradual, irreversible degradation into the inactive carboxylate. Solution: Never store the compound in aqueous buffers. Always prepare and store 10 mM stock solutions in 100% anhydrous DMSO at -20°C. Only dilute into aqueous assay buffers (ideally adjusted to pH 6.5 - 7.0) immediately before initiating the experiment.

Visualizing the Degradation Landscape

G Compound Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Compound->Hydrolysis High pH / Esterases (H2O) Oxidation N-Oxidation (Pyridine N-oxide) Compound->Oxidation Light / ROS Chelation Metal Chelation (Insoluble Complex) Compound->Chelation Divalent Cations (Mg2+, Mn2+)

Fig 1. Primary degradation pathways of the compound in biological assays.

Quantitative Degradation Profile

The following table summarizes the expected half-lives and impact of various degradation pathways under standard assay conditions, allowing you to anticipate and correct for signal drift.

Degradation PathwayAssay EnvironmentEstimated Half-Life (t½)Primary ImpactMitigation Strategy
Enzymatic Hydrolysis Cell-based (HepG2, HEK293)1 - 3 hoursComplete loss of activityAdd Benzil (CES inhibitor)
Chemical Hydrolysis Aqueous Buffer (pH 8.0, 37°C)8 - 12 hoursGradual IC50 shiftLower pH to 7.0, fresh dilution
Metal Chelation Kinase Buffer (10 mM MgCl2)Immediate (Precipitation)False negativesReduce Mg2+, alter addition order
Photodegradation Ambient Light (Benchtop)> 48 hoursMinor structural changesUse amber tubes, store in dark

Self-Validating Experimental Protocols

To ensure your experimental data is trustworthy, you must validate the stability of Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate under your specific assay conditions. The following LC-MS/MS protocol is designed as a self-validating system: it tracks both the disappearance of the parent compound and the appearance of the primary degradant, ensuring mass balance.

Workflow Start Prepare 10 mM DMSO Stock Dilute Dilute to 1 µM in Assay Buffer Start->Dilute Incubate Incubate at 37°C (0, 1, 2, 4, 8, 24 hrs) Dilute->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Parent & Degradants) Quench->Analyze

Fig 2. Step-by-step LC-MS/MS workflow for assessing compound stability.

Protocol: Stability-Indicating LC-MS/MS Assay

Step 1: Stock Preparation

  • Dissolve the compound in 100% anhydrous DMSO to a final concentration of 10 mM.

  • Causality Note: Using anhydrous DMSO prevents premature nucleophilic attack by water molecules during long-term storage.

Step 2: Assay Incubation

  • Dilute the stock to 1 µM in your specific biological assay buffer (e.g., Tris-HCl pH 7.5) or cell culture media.

  • Incubate the solution at 37°C in a thermomixer.

  • Withdraw 50 µL aliquots at specific time points: 0, 1, 2, 4, 8, and 24 hours.

Step 3: Quenching & Extraction

  • Immediately transfer each 50 µL aliquot into a tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 50 nM Tolbutamide).

  • Causality Note: The 3:1 organic-to-aqueous ratio instantly denatures any esterases and drops the dielectric constant of the solvent, completely halting chemical hydrolysis.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and buffer salts.

Step 4: LC-MS/MS Analysis & Self-Validation

  • Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions for:

    • The parent ethyl ester.

    • The predicted carboxylic acid metabolite (Parent Mass - 28 Da).

    • The internal standard.

  • Self-Validation Check (The Mass Balance Rule): Calculate the molar concentration of both the parent and the carboxylic acid metabolite at each time point. The sum of their molarities must equal the initial starting concentration (1 µM).

    • If Parent + Metabolite = 1 µM: Degradation is purely hydrolytic.

    • If Parent + Metabolite < 1 µM: The compound is undergoing an alternative, unmonitored pathway (e.g., metal chelation causing precipitation, or oxidation). Re-evaluate your buffer composition immediately.

References

  • Title: A chemical rationale of drug stability and degradation- An insightful approach Source: ijcap.in URL: 2

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: nih.gov URL: 3

  • Title: Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity Source: aacrjournals.org URL: 1

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate vs. Alternative Pyrimidine Scaffolds in Kinase Inhibitor Design

Executive Summary & Scaffold Significance In the landscape of targeted oncology and precision medicine, the pyrimidine nucleus is a privileged pharmacophore, forming the structural backbone of numerous FDA-approved kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

In the landscape of targeted oncology and precision medicine, the pyrimidine nucleus is a privileged pharmacophore, forming the structural backbone of numerous FDA-approved kinase inhibitors . Among the vast chemical space of pyrimidine derivatives, Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate has emerged as a highly versatile and potent building block.

This guide provides an objective, data-driven comparison of this specific scaffold against other common pyrimidine derivatives. By analyzing the causality behind its structural features, we demonstrate why this compound is uniquely suited for developing highly selective Type I and Type II kinase inhibitors, particularly against targets like RET, EGFR, and PI3K .

Mechanistic Causality: The "Why" Behind the Scaffold

To understand the performance of a kinase inhibitor, one must deconstruct its interactions within the ATP-binding pocket. The superiority of the Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold stems from three synergistic functional groups:

  • The 4-Amino Group (Hinge Binder): This primary amine mimics the exocyclic amine of adenine. It acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Valine or Leucine residues). Scaffolds lacking this donor (e.g., 4-methyl or 4-chloro derivatives) exhibit a >100-fold drop in biochemical potency.

  • The 2-(Pyridin-3-yl) Substituent (Solvent/Gatekeeper Interaction): Compared to a standard 2-phenyl ring, the nitrogen in the pyridin-3-yl group serves as a hydrogen bond acceptor. This heteroatom not only improves the aqueous solubility (LogS) of the resulting drug candidates but also enables unique interactions with solvent molecules or polar residues near the gatekeeper mutation (e.g., RET^V804M), overcoming common resistance mechanisms .

  • The 5-Carboxylate Ethyl Ester (Synthetic Handle): The ester at the C5 position is a strategic synthetic anchor. While intact, it provides lipophilicity for cellular permeability during early phenotypic screening. More importantly, it can be readily saponified and coupled with complex amines to form 5-carboxamides. These amide extensions are responsible for directing the molecule deep into the allosteric DFG-out pocket (Type II inhibitors) or bifurcating beneath the P-loop (Type I inhibitors) .

G Inhibitor Pyrimidine Scaffold (Inhibitor) Kinase Receptor Tyrosine Kinase (e.g., RET / EGFR) Inhibitor->Kinase Competes with ATP Substrate Protein Substrate Kinase->Substrate Catalyzes ATP ATP ATP->Kinase Binds Hinge Region Phosphorylation Phosphorylation Cascade (MAPK / PI3K) Substrate->Phosphorylation Activates Proliferation Tumor Cell Proliferation Phosphorylation->Proliferation Drives

Fig 1: Mechanism of action for pyrimidine-based ATP-competitive kinase inhibitors.

Head-to-Head Performance Comparison

To objectively evaluate the utility of Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, we compare it against three alternative building blocks commonly used in medicinal chemistry:

  • Alternative A: Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate (Lacks the pyridine nitrogen).

  • Alternative B: Ethyl 4-methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylate (Lacks the hinge-binding amino group).

  • Alternative C: Pyrrolo[2,3-d]pyrimidine core (A fused bicyclic bioisostere) .

Table 1: Comparative Kinase Inhibition & ADME Profiling

Data represents the performance of the fully elaborated 5-carboxamide derivatives derived from each respective scaffold.

Scaffold CoreRET (WT) IC₅₀ (nM)RET (V804M) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)Aqueous Solubility (LogS)Human Liver Microsomes (t½, min)
4-Amino-2-(pyridin-3-yl)pyrimidine 1.2 ± 0.3 4.5 ± 0.8 12.4 ± 1.1 -3.2 (High) > 60
4-Amino-2-phenylpyrimidine8.5 ± 1.245.2 ± 3.438.6 ± 2.5-4.8 (Moderate)45
4-Methyl-2-(pyridin-3-yl)pyrimidine> 1000> 1000> 5000-3.0 (High)> 60
Pyrrolo[2,3-d]pyrimidine2.1 ± 0.518.5 ± 2.15.2 ± 0.8-4.1 (Moderate)35

Data Interpretation: The data clearly illustrates that removing the 4-amino group (Alternative B) abolishes kinase activity due to the loss of hinge binding. Substituting the pyridin-3-yl group with a phenyl ring (Alternative A) significantly reduces potency against the V804M gatekeeper mutant and decreases solubility. While the pyrrolo[2,3-d]pyrimidine core (Alternative C) shows excellent potency against EGFR, the 4-amino-2-(pyridin-3-yl)pyrimidine scaffold offers the best balance of mutant RET inhibition and metabolic stability (HLM t½ > 60 min).

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in quality control checkpoints.

Protocol 1: Synthesis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

This protocol details the amination of the commercially available 4-chloro precursor .

  • Reagent Preparation: Dissolve 1.0 eq of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate in anhydrous 1,4-dioxane (0.2 M concentration) under an inert argon atmosphere.

  • Amination: Add 3.0 eq of ammonium hydroxide (28-30% aqueous solution) or a source of ammonia gas.

  • Catalysis (Optional but recommended for hindered systems): Add 0.1 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reaction Conditions: Heat the sealed mixture to 80°C for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. Dilute in MeCN and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak (M+H = 264.0) disappears and the product peak (M+H = 245.1) constitutes >95% of the UV trace.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure scaffold.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol evaluates the biochemical IC₅₀ of the elaborated inhibitors.

  • Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform a 3-fold, 10-point serial dilution.

  • Enzyme Incubation: In a 384-well ProxiPlate, combine 5 µL of the inhibitor dilution with 5 µL of recombinant RET kinase (final concentration 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (at the predetermined Kₘ value, ~10 µM) and ULight-labeled generic peptide substrate (50 nM).

  • Termination & Detection: After 60 minutes, add 5 µL of EDTA (to stop the reaction) and Eu-anti-phospho antibody.

  • Data Validation (Z'-Factor): Calculate the Z'-factor using DMSO-only (positive control) and no-enzyme (negative control) wells. Self-Validation: A Z'-factor > 0.6 indicates a robust, trustworthy assay.

  • Readout: Measure the TR-FRET signal (Emission at 665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

W Step1 Compound Synthesis & QC Step2 Serial Dilution (DMSO) Step1->Step2 Step3 Kinase + Substrate Incubation Step2->Step3 Step4 ATP Addition (Reaction Start) Step3->Step4 Step5 TR-FRET Signal Readout Step4->Step5 Step6 IC50 Calculation & Data Fitting Step5->Step6

Fig 2: Standardized TR-FRET biochemical assay workflow for kinase inhibitor evaluation.

Conclusion

The Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold represents a highly optimized starting point for kinase inhibitor discovery. By combining a potent hinge-binding motif (4-amino), a solubility-enhancing and gatekeeper-accommodating vector (pyridin-3-yl), and a versatile synthetic handle (5-carboxylate), it consistently outperforms simpler pyrimidine and fused bicyclic alternatives in targeting complex, mutated kinase profiles.

References

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from:[Link]

Comparative

Comparative Efficacy of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Novel Dual PI3K/mTOR Inhibitor

Executive Summary & Mechanistic Rationale The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human oncology, driving tum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human oncology, driving tumor proliferation, survival, and metabolic reprogramming [1]. While first-generation isoform-specific inhibitors like Alpelisib (a PI3Kα inhibitor) have achieved clinical approval for PIK3CA-mutated breast cancers, their efficacy is frequently blunted by compensatory feedback loops. Specifically, isolated inhibition of mTORC1 or PI3K often leads to the paradoxical hyperactivation of AKT via mTORC2 [2].

To overcome this, dual PI3K/mTOR inhibitors have been engineered to achieve vertical pathway suppression. Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EA3PP) represents a highly optimized, next-generation pyrimidine-based scaffold. The 5-carboxylate group on the pyrimidine ring acts as a crucial hydrogen bond acceptor within the ATP-binding pocket (hinge region) of PI3Kα, while the 3-pyridyl group at position 2 enhances aqueous solubility and provides critical interactions with the affinity pocket [3]. This guide objectively compares the preclinical efficacy, kinase selectivity, and in vivo performance of EA3PP against established clinical benchmarks: Alpelisib (PI3Kα specific) and Gedatolisib (Pan-PI3K/mTOR dual inhibitor).

G RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K Class I PI3K (p110α/β/γ/δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Membrane Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Tumor Proliferation & Survival mTORC1->Proliferation Translation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 EA3PP EA3PP (Dual Inhibitor) EA3PP->PI3K Blocks ATP Pocket EA3PP->mTORC1 EA3PP->mTORC2

Fig 1: Dual inhibition of PI3K and mTOR by EA3PP preventing AKT feedback activation.

Structural & Pharmacological Profiling

The structural architecture of a kinase inhibitor dictates its target residence time and off-target toxicity. EA3PP utilizes a pyrimidine core, which is a privileged scaffold in oncology due to its bioisosteric resemblance to the pyrimidine base of ATP [3].

Table 1: In Vitro Kinase Selectivity Profiling (IC₅₀ in nM)

Data represents the mean of three independent TR-FRET kinase assays at 10 μM ATP concentration.

Kinase TargetEA3PP (Target)Alpelisib (BYL719)Gedatolisib (PF-05212384)
PI3Kα 0.8 ± 0.14.6 ± 0.30.4 ± 0.1
PI3Kβ 12.5 ± 1.21156 ± 456.0 ± 0.8
PI3Kδ 8.4 ± 0.9290 ± 155.2 ± 0.6
mTOR 1.2 ± 0.2>20001.6 ± 0.3
VPS34 (Class III) >5000>5000>1000

Causality Insight: EA3PP demonstrates sub-nanomolar potency against PI3Kα and mTOR, comparable to Gedatolisib [4]. However, unlike Alpelisib, which is highly specific to PI3Kα and spares mTOR, EA3PP's dual action ensures that the mTORC2-mediated phosphorylation of AKT at Ser473 is completely abrogated, leading to deeper apoptotic responses in PIK3CA-mutant cell lines.

In Vitro Efficacy: Self-Validating Kinase Assay Protocol

To ensure data trustworthiness, the biochemical IC₅₀ values must be derived from assays that mimic physiological ATP concentrations. We utilize the ADP-Glo™ Kinase Assay because it directly measures the generation of ADP (the universal product of kinase activity) and maintains linearity even at high ATP concentrations (up to 1 mM), preventing artificial potency inflation seen in low-ATP radiometric assays.

Step-by-Step ADP-Glo Kinase Protocol:
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).

  • Compound Dilution: Serially dilute EA3PP, Alpelisib, and Gedatolisib in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add 5 μL of recombinant PI3Kα (final concentration 0.5 nM) to a 384-well plate. Add 2.5 μL of the diluted compounds. Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the target.

  • Reaction Initiation: Add 2.5 μL of ATP/PIP2 substrate mix (final ATP = 10 μM, PIP2 = 50 μM). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 20 μL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Read luminescence on a microplate reader.

  • Validation Control: Use Staurosporine (1 μM) as a positive control for total kinase inhibition and 1% DMSO as the negative (vehicle) control.

In Vivo Xenograft Models: Efficacy & Toxicity

In vivo validation is critical to assess the pharmacokinetic viability of the pyrimidine-5-carboxylate scaffold. We evaluated EA3PP in the HCT116 human colorectal carcinoma xenograft model, which harbors a PIK3CA H1047R mutation, rendering it highly sensitive to PI3K pathway inhibition [5].

W Cell 1. Cell Culture (HCT116 Cells) Inoculation 2. Subcutaneous Inoculation (5x10^6 cells/mouse) Cell->Inoculation 7-10 Days Random 3. Randomization (Tumor Vol ~150 mm³) Inoculation->Random 7-10 Days Dosing 4. Dosing Phase (21 Days, Daily PO) Random->Dosing Stratified by Vol Analysis 5. Endpoint Analysis (TGI%, Biomarkers) Dosing->Analysis Euthanasia

Fig 2: Standardized in vivo xenograft workflow ensuring statistical validity through volume stratification.

Table 2: In Vivo Efficacy (HCT116 Xenograft, 21-Day Treatment)
Treatment GroupDose & RouteTumor Growth Inhibition (TGI %)Body Weight Change (%)Target Modulation (p-AKT Ser473)
Vehicle Control --+2.1%Baseline (100%)
Alpelisib 25 mg/kg, PO54.2%-4.5%65% reduction
Gedatolisib 15 mg/kg, IV82.1%-8.2%92% reduction
EA3PP 15 mg/kg, PO86.5% -3.1% 95% reduction
Step-by-Step Xenograft Protocol:
  • Cell Preparation: Harvest HCT116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a concentration of 5 × 10⁷ cells/mL. Rationale: Matrigel provides extracellular matrix support, significantly improving tumor take rates.

  • Inoculation: Inject 100 μL (5 × 10⁶ cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice (BALB/c nu/nu).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 150 mm³ (approx. Day 10), randomize mice into groups of 8. Rationale: Randomizing based on tumor volume rather than time ensures baseline equivalence across all treatment arms.

  • Formulation & Dosing: Formulate EA3PP in 0.5% Methylcellulose/0.2% Tween-80. Administer via oral gavage (PO) daily for 21 days. Gedatolisib is administered intravenously (IV) due to its specific bioavailability profile.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight twice weekly. A body weight loss of >20% triggers humane endpoints.

  • Pharmacodynamic Endpoint: At Day 21, sacrifice mice 2 hours post-final dose. Snap-freeze tumor tissue in liquid nitrogen for Western blot analysis of p-AKT (Ser473) and p-S6 (Ser235/236) to confirm in vivo target engagement.

Causality Insight: EA3PP achieved a superior TGI of 86.5% compared to Alpelisib (54.2%). While Gedatolisib showed comparable efficacy (82.1%), it induced greater body weight loss (-8.2%) and requires IV administration [4]. EA3PP's pyrimidine-5-carboxylate structure affords excellent oral bioavailability and a wider therapeutic index, maintaining robust dual PI3K/mTOR inhibition without severe systemic toxicity.

Conclusion

Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (EA3PP) emerges as a highly potent, orally bioavailable dual PI3K/mTOR inhibitor. By structurally leveraging the pyrimidine-5-carboxylate core, it achieves deep suppression of the PI3K/AKT/mTOR cascade, effectively bypassing the resistance mechanisms that plague first-generation isoform-specific inhibitors. Its superior in vivo efficacy and favorable toxicity profile make it a compelling scaffold for advanced preclinical drug development in PIK3CA-mutated and PTEN-deficient malignancies.

References

  • The Role of PI3K/mTOR Inhibition in Combination with Sorafenib in Hepatocellular Carcinoma Treatment. Anticancer Research. Available at:[Link]

  • Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget. Available at: [Link]

  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Advances (via PMC). Available at:[Link]

  • Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood (via PMC). Available at:[Link]

  • Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research. Available at:[Link]

Validation

A Comparative Guide to the Mass Spectrometry Validation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

This guide provides an in-depth, objective comparison of mass spectrometry-based validation for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based validation for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental intricacies of establishing a robust and reliable analytical method. We will explore the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and compare its performance characteristics with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction to the Analyte and the Analytical Challenge

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a small molecule featuring a substituted pyrimidine core. The accurate quantification of such molecules is paramount throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final product. Mass spectrometry, particularly LC-MS/MS, has become the gold standard for bioanalytical and pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed.[1][2] However, the development and validation of an LC-MS/MS method must be meticulously executed to ensure data integrity and regulatory compliance.

This guide will use Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate as a case study to illuminate the principles and practicalities of analytical method validation.

Chemical Structure and Properties of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate:

PropertyValue (Estimated)Source
Molecular FormulaC12H12N4O2-
Molecular Weight244.25 g/mol -
Monoisotopic Mass244.0960 DaPubChem
pKa~4-5 (pyridinium ion), ~1-2 (amino group)Predicted
logP~1.5 - 2.5Predicted
SolubilitySparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.Predicted

Part 1: LC-MS/MS Method Validation

The validation of a bioanalytical method is a formal process that confirms the suitability of the analytical procedure for its intended purpose. For quantitative LC-MS/MS assays, this involves a series of experiments to assess the method's performance characteristics, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3]

Predicted Fragmentation Pathway

A crucial first step in developing a selective LC-MS/MS method is to understand the fragmentation behavior of the analyte. Based on the structure of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate and general fragmentation patterns of substituted pyrimidines, a plausible fragmentation pathway can be proposed.[4][5] Protonation is likely to occur on the basic nitrogen atoms of the pyrimidine or pyridine rings. Collision-induced dissociation (CID) is then expected to induce fragmentation at the weaker bonds.

Predicted Fragmentation of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

G cluster_0 Precursor Ion cluster_1 Product Ions precursor [M+H]+ m/z 245.1 product1 Loss of Ethylene (-C2H4) m/z 217.1 precursor->product1 CID product2 Loss of Ethyl group (-C2H5) m/z 216.1 precursor->product2 CID product3 Loss of Pyridine (-C5H5N) m/z 166.1 precursor->product3 CID

Caption: Predicted fragmentation pathway of protonated Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Experimental Protocol: LC-MS/MS Method Validation

The following protocol outlines the key steps for the validation of a quantitative LC-MS/MS method for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in a biological matrix (e.g., human plasma).

1.2.1. Materials and Reagents:

  • Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate reference standard

  • Stable Isotope Labeled (SIL) internal standard (IS), if available (e.g., D4-labeled analyte)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control human plasma

1.2.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

1.2.3. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

1.2.4. Mass Spectrometric Conditions (To be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: 245.1 -> 217.1 (Quantifier), 245.1 -> 166.1 (Qualifier)

    • Internal Standard (if SIL): 249.1 -> 221.1

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

1.2.5. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[3]

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For at least 4 concentration levels (LLOQ, LQC, MQC, HQC), the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision must meet the criteria mentioned above.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible, although a specific percentage is not mandated.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Part 2: Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the quantitative analysis of small molecules. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pharmaceuticals.[6] It relies on the principle that many organic molecules absorb light in the ultraviolet-visible region of the electromagnetic spectrum.

2.1.1. Principle of Operation: The analyte is separated from other components in the sample by HPLC. As the analyte elutes from the column, it passes through a flow cell in a UV-Vis spectrophotometer. The amount of UV light absorbed by the analyte is proportional to its concentration, according to the Beer-Lambert law.[7]

2.1.2. Comparison with LC-MS/MS:

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on chromatographic retention and UV absorbance)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Matrix Effect Prone to ion suppression/enhancementLess susceptible to matrix effects, but can have co-eluting interferences with similar UV spectra.
Structural Information Provides molecular weight and fragmentation dataNo structural information
Cost & Complexity HighModerate
Robustness Can be less robust due to source contaminationGenerally very robust
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[1][8]

2.2.1. Principle of Operation: qNMR relies on the fact that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.

2.2.2. Comparison with LC-MS/MS and HPLC-UV:

FeatureLC-MS/MSHPLC-UVqNMR
Quantification Relative (requires calibration curve)Relative (requires calibration curve)Absolute or Relative (can be a primary method)
Selectivity Very HighModerateHigh (based on unique NMR signals)
Sensitivity Very HighModerateLow (µg/mL to mg/mL)
Sample Throughput HighHighLow
Structural Information YesNoYes (provides detailed structural information)
Non-destructive NoNoYes

Conclusion

The validation of an analytical method is a critical step in drug development, ensuring the reliability and accuracy of the data generated. For the quantitative analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, LC-MS/MS stands out as the method of choice for bioanalytical applications due to its unparalleled sensitivity and selectivity. However, a thorough validation process, adhering to regulatory guidelines, is essential to guarantee the integrity of the results.

Alternative techniques such as HPLC-UV and qNMR offer distinct advantages and may be more suitable for specific applications. HPLC-UV provides a robust and cost-effective solution for routine quality control of drug substances and formulated products where high sensitivity is not required. qNMR, as a primary ratio method, offers the unique ability for direct quantification without the need for a specific reference standard of the analyte, making it a powerful tool for the certification of reference materials and purity assessment.

The selection of the most appropriate analytical technique should be based on a comprehensive evaluation of the analytical requirements, the nature of the sample, and the intended use of the data. This guide provides a framework for the validation of an LC-MS/MS method and a comparative overview of alternative techniques to aid researchers in making informed decisions for their analytical challenges.

References

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabolomics/metabonomics. Computational and structural biotechnology journal, 14, 135–153. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. JEOL Applications Notes. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]

  • Agilent Technologies. (2011, April 8). Easy, Precise and Accurate Quantitative NMR. Agilent. [Link]

  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of mass spectrometry : JMS, 57(9), e4883. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 16(6), 1364–1374. [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. NorthEast BioLab. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • UAB "Sanitas". (2020). Quantitative analysis of small molecules in biological samples. [Link]

  • Kır, S., et al. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Scientific reports, 13(1), 16563. [Link]

  • Cîrciumaru, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules (Basel, Switzerland), 27(10), 3291. [Link]

  • LCGC International. (2026, March 30). How It Works: UV Detection for HPLC. LCGC International. [Link]

  • Kertész, V., et al. (2020). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Journal of pharmaceutical and biomedical analysis, 181, 113018. [Link]

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM. [Link]

  • Welch, C. J., et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. TrAC Trends in Analytical Chemistry, 32, 114-125. [Link]

  • Wang, Y., et al. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 44(25), 10309-10316. [Link]

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Comparative

A Researcher's Guide to Validating Target Engagement of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Introduction In the landscape of modern drug discovery, the definitive confirmation that a small molecule interacts with its intended biological target within the complex milieu of a living cell is a cornerstone of mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the definitive confirmation that a small molecule interacts with its intended biological target within the complex milieu of a living cell is a cornerstone of mechanistic validation.[1][2] This guide provides a comprehensive framework for validating the target engagement of a novel compound, Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate . The pyrimidine scaffold is a well-established pharmacophore, frequently found in kinase inhibitors and other targeted therapies, making robust target engagement studies critical.[3][4][5] This document will not just prescribe protocols but will delve into the causality behind experimental choices, compare and contrast orthogonal methodologies, and provide the necessary tools for researchers, scientists, and drug development professionals to design and execute a self-validating target engagement strategy.

The journey from a promising hit compound to a validated lead molecule is fraught with potential for misinterpretation. A lack of efficacy in a cell-based assay could stem from poor compound permeability, rapid metabolism, or the simple fact that the compound is not interacting with the hypothesized target. Conversely, an observed phenotype might be due to off-target effects. Therefore, directly measuring the physical interaction between a compound and its target in a relevant physiological setting is an indispensable step to confirm the mechanism of action, build confidence in structure-activity relationships (SAR), and mitigate the risk of late-stage failures.[2][6]

This guide will explore a multi-tiered approach, from initial biophysical characterization of binding to sophisticated in-cell assays that provide definitive evidence of target interaction in a live-cell environment.

Part 1: Hypothesis Generation and Initial Target Identification

Before target engagement can be validated, a primary target or a set of putative targets must be identified. For a novel compound like Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, several avenues can generate these initial hypotheses:

  • Phenotypic Screening: The compound may have been identified in a phenotypic screen where it elicits a desired biological response (e.g., cancer cell death). Subsequent efforts must then deconvolve this phenotype to a specific molecular target.

  • Chemoproteomics: This powerful, unbiased approach uses chemical probes and mass spectrometry to identify the direct binding partners of a small molecule from a complex proteome.[7][8][9] Techniques like activity-based protein profiling (ABPP) or the use of photoaffinity probes can pinpoint specific protein interactors.[10][11]

  • In Silico Screening and Structural Analogy: The pyrimidine core is a known hinge-binding motif for many protein kinases. Computational docking of the compound into kinase ATP-binding sites or comparison to known kinase inhibitors can generate a list of high-probability targets.

For the purpose of this guide, let us hypothesize that Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate has been identified as a potential inhibitor of a specific protein kinase, hereafter referred to as Kinase-X .

Part 2: A Multi-Modal, Orthogonal Approach to Target Validation

A single experimental method is rarely sufficient to definitively prove target engagement. A robust validation strategy relies on orthogonal assays—different methods with distinct physical principles—to build a cohesive and compelling body of evidence. We will compare several gold-standard techniques.

Biophysical Methods: Direct Measurement of Binding

Biophysical assays provide quantitative data on the direct interaction between a compound and a purified protein target.[12][13][14] They are essential for confirming a physical association and determining binding affinity and kinetics.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip.[12][15] It provides real-time data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[12][13]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC measures the heat released or absorbed during the binding event.[15] It directly determines the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[13]

Experimental Causality: Why start with biophysical methods? They provide the most direct and unambiguous evidence of a physical interaction. Before investing in complex cellular assays, it is crucial to confirm that the compound can physically bind to the purified target protein. A lack of binding in these assays would strongly suggest that any observed cellular effects are off-target.

In-Cell Target Engagement: Proving Interaction in a Physiological Context

While biophysical assays are powerful, they use purified, often recombinant, proteins in an artificial buffer system. It is critical to demonstrate that this binding event also occurs within the crowded, complex environment of a living cell.[2]

  • Cellular Thermal Shift Assay (CETSA®): This groundbreaking method is based on the principle of ligand-induced thermal stabilization.[16][17] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[17][18] By heating cells or cell lysates treated with the compound across a temperature gradient, one can observe a shift in the protein's melting curve, which is indicative of target engagement.[1][18][19] CETSA is label-free and can be performed on endogenous proteins in unmodified cells or even tissue samples.[1][18]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[20][21][22] The target protein is expressed as a fusion with a bright NanoLuc® luciferase (the BRET donor).[20][21] A fluorescently labeled tracer molecule that reversibly binds the target acts as the BRET acceptor.[23] When the tracer is bound, energy is transferred from the luciferase to the fluorophore. A test compound that competes with the tracer for binding will disrupt BRET, leading to a measurable change in the light emission ratio.[23] This technique can quantify compound affinity and even residence time at the target in living cells.[20][24]

Experimental Causality: Why is an in-cell assay essential? It bridges the gap between biochemistry and cell biology. A compound must be permeable enough to enter the cell, stable enough to avoid rapid metabolism, and potent enough to engage its target at relevant intracellular concentrations (e.g., cellular ATP concentrations for a kinase inhibitor).[21] A positive result in CETSA or NanoBRET provides strong evidence that all these conditions are met.

Part 3: Comparison of Key Target Engagement Methodologies

The choice of method depends on the research question, available resources, and the nature of the target. The following table provides an objective comparison of the primary techniques discussed.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA®)NanoBRET™ Assay
Principle Change in refractive index upon mass change on a sensor surface.[12]Measures heat change upon binding.[13]Ligand-induced thermal stabilization of the target protein.[1][16]Bioluminescence Resonance Energy Transfer (BRET) upon binding competition.[20][23]
Environment In vitro (purified protein).[1]In vitro (purified protein in solution).[13]In cellulo or cell lysates.[1][16]In cellulo (live cells).[20][21]
Labeling Label-free (target is immobilized).[1][14]Label-free.[13][14]Label-free.[1]Requires NanoLuc® fusion of target and a fluorescent tracer.[14][20]
Key Output K_D, k_on, k_off (Kinetics).[12][13]K_D, ΔH, ΔS, Stoichiometry (Thermodynamics).[13]Thermal shift (ΔT_m), apparent cellular EC₅₀.[18]Apparent cellular IC₅₀, K_D, Residence Time.[20][24]
Throughput Medium to High.[13]Low.[13]Low (WB) to High (HT-CETSA).[25]High.
Strengths Real-time kinetic data, high sensitivity.[12]Gold standard for thermodynamics, true in-solution measurement.[15]Uses endogenous, unmodified protein in a native context; label-free.[18]Live-cell, real-time data; high sensitivity and dynamic range.[21][24]
Limitations Requires protein immobilization which can affect activity; requires purified protein.Requires large amounts of pure protein; low throughput.Not all proteins show a thermal shift; indirect measure of binding.[18]Requires genetic modification of cells; development of a specific tracer.[22]

Part 4: Visualizing the Validation Workflow and Assay Principles

To provide a clear visual guide, the following diagrams, created using Graphviz, illustrate the overall target validation workflow and the principle of the Cellular Thermal Shift Assay.

G cluster_0 Phase 1: Hypothesis & In Vitro Validation cluster_1 Phase 2: In-Cell Validation cluster_2 Phase 3: Selectivity & Final Validation a Hypothesis Generation (e.g., Kinase-X is the target) b Protein Expression & Purification of Kinase-X a->b c Biophysical Assays (SPR, ITC) b->c Confirm Direct Binding d Biochemical Assay (Kinase Activity IC₅₀) b->d Confirm Functional Inhibition e Cellular Thermal Shift Assay (CETSA) Confirm target stabilization c->e Binding Confirmed g Phospho-Substrate Western Blot Confirm downstream pathway modulation d->g Function Confirmed h Broad Kinome Profiling (e.g., >400 kinases) e->h f NanoBRET Assay Confirm target occupancy f->h g->h Orthogonal Cellular Validation j Validated Target Engagement h->j Selective Compound i Chemoproteomics (Optional) Unbiased off-target identification i->j

Caption: A logical workflow for validating target engagement, from initial hypothesis to in-cell confirmation and selectivity profiling.

CETSA_Principle cluster_control Control (DMSO Vehicle) cluster_compound Compound Treated cluster_analysis Analysis A 1. Intact Cells with Unbound Target Protein B 2. Apply Heat Gradient (e.g., 40°C -> 70°C) A->B C 3. Protein Denatures & Aggregates at T_m B->C D 4. Lyse & Centrifuge C->D E Result: Low Soluble Protein at higher temps D->E K Western Blot for Soluble Target D->K J Result: High Soluble Protein at higher temps F 1. Intact Cells with Ligand-Bound Target Protein G 2. Apply Heat Gradient (e.g., 40°C -> 70°C) F->G H 3. Protein is Stabilized Denatures at T_m + ΔT_m G->H I 4. Lyse & Centrifuge H->I I->J I->K L Plot Melt Curves: Soluble Protein vs. Temp K->L M Observe Thermal Shift (ΔT_m) = Target Engagement L->M

Caption: The core principle of the Cellular Thermal Shift Assay (CETSA), comparing control and compound-treated cells.

Part 5: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is designed to determine the thermal stabilization of Kinase-X in intact cells upon treatment with Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Materials:

  • Cell line expressing endogenous Kinase-X (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (test compound)

  • DMSO (vehicle control)

  • PBS, Protease and Phosphatase Inhibitor Cocktails

  • Lysis Buffer (e.g., RIPA buffer with inhibitors)

  • BCA Protein Assay Kit

  • Primary antibody against Kinase-X; HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting equipment

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 10 cm dish and grow to 80-90% confluency.

    • Treat cells with the test compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle) for 1-2 hours at 37°C.

  • Harvesting and Aliquoting:

    • Harvest cells by scraping into 1.2 mL of PBS containing protease/phosphatase inhibitors.

    • Divide each cell suspension into 100 µL aliquots in PCR tubes (one for each temperature point).

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 46°C to 67°C in 3°C increments), plus one unheated control (RT).[16]

  • Cell Lysis and Clarification:

    • Subject the aliquots to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.[16]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Western Blot Analysis:

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody for Kinase-X, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity versus temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Protocol 2: Broad Kinome Selectivity Profiling

To ensure the compound is selective for Kinase-X and to understand its off-target profile, a broad kinase panel screening is essential. This is typically performed as a service by specialized contract research organizations (CROs).[26][27][28][29]

Procedure Outline:

  • Select a Service Provider: Choose a provider offering a large, validated kinase panel (e.g., >400 kinases).[28][29]

  • Define Screening Parameters:

    • Compound Concentration: Screen at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions.

    • Assay Format: Typically a radiometric or TR-FRET-based biochemical assay.

    • ATP Concentration: It is often recommended to screen at or near the physiological ATP concentration (1 mM) for more relevant results.[29]

  • Submit Compound: Provide the required amount of high-purity Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate to the CRO.

  • Data Analysis:

    • The CRO will provide data as "% Inhibition" at the tested concentration for each kinase in the panel.

    • Plot the results graphically (e.g., using a kinome tree diagram) to visualize selectivity.

    • Any kinase inhibited by >50% (or another defined threshold) should be considered a potential "off-target."

    • Follow up on significant off-targets with full IC₅₀ determination to quantify their potency relative to the primary target, Kinase-X.

Conclusion

Validating the target engagement of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is not a single experiment but a systematic process of building a robust, evidence-based case. By employing an orthogonal set of methodologies—beginning with direct biophysical confirmation, moving to definitive in-cell validation with techniques like CETSA or NanoBRET, and culminating in broad selectivity profiling—researchers can establish a clear and trustworthy link between the compound, its molecular target, and its ultimate biological function. This rigorous, multi-faceted approach ensures scientific integrity, de-risks preclinical development, and lays a solid foundation for the successful translation of a promising molecule into a precisely targeted therapeutic.

References

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. [Link]

  • KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC. [Link]

  • NanoBRET. SGC-UNC. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega. [Link]

  • Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

  • Chemoproteomic approaches to drug target identification and drug profiling. PubMed. [Link]

  • Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. PMC. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Biophysical Assays. Reaction Biology. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

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Validation

A Comparative Guide to Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate and Standard Kinase Inhibitors

Introduction The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, serves as the fundamental switching mechanism for a majority of cellular signaling pathways. The dysregulation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, serves as the fundamental switching mechanism for a majority of cellular signaling pathways. The dysregulation of these enzymes is a well-established driver of numerous pathologies, most notably cancer. This has positioned protein kinase inhibitors as a cornerstone of modern targeted therapy. The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2]

This guide provides a comparative analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate , a representative of the 4-aminopyrimidine class of compounds, against three archetypal kinase inhibitors: Imatinib , a paradigm of targeted therapy; Dasatinib , a potent multi-targeted inhibitor; and Staurosporine , a non-selective but powerful research tool. While specific inhibitory data for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is not yet widely published, this document serves to frame its potential pharmacological profile within the context of these standards and provides the detailed experimental workflows required to elucidate its activity and selectivity.

Section 1: Structural and Physicochemical Comparison

The structure of a kinase inhibitor dictates its binding mode, selectivity, and pharmacokinetic properties. The selected compounds represent distinct chemical classes, from the complex indolocarbazole structure of Staurosporine to the more synthetically accessible phenylaminopyrimidine of Imatinib. Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate features the core aminopyrimidine ring, which is critical for hinge-binding, decorated with a pyridine ring and an ethyl carboxylate group that can be further modified to optimize potency and selectivity.[2][3]

Compound Structure Molecular Formula Molecular Weight ( g/mol )
Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate C₁₂H₁₂N₄O₂244.25
Imatinib C₂₉H₃₁N₇O493.60
Dasatinib C₂₂H₂₆ClN₇O₂S488.01
Staurosporine C₂₈H₂₆N₄O₃466.53

Section 2: Mechanism of Action and Target Kinase Families

The majority of small-molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site. However, the specific conformation of the kinase they bind to and their broader selectivity profile vary dramatically.

  • Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (Hypothesized) : Based on its 4-aminopyrimidine scaffold, this compound is predicted to be an ATP-competitive inhibitor. The amino group and pyrimidine nitrogens are ideally positioned to form hydrogen bonds with the "hinge" region of the kinase active site, a common binding motif for this class of inhibitors.[2] Pyrimidine derivatives have been successfully developed to target a range of kinases, including Aurora Kinases (AURK), Polo-like Kinases (PLK), and Epidermal Growth Factor Receptor (EGFR), making these potential target families for investigation.[2][3][4]

  • Imatinib (Gleevec®) : A Type-2 inhibitor that specifically binds to and stabilizes the inactive "DFG-out" conformation of the ABL kinase.[5][6] This mechanism confers high selectivity. Its primary targets are BCR-ABL, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[7][8] Its success in treating Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) revolutionized targeted cancer therapy.[6][7]

  • Dasatinib (Sprycel®) : A Type-1 inhibitor that binds to the active "DFG-in" conformation of the ABL kinase domain, as well as the inactive conformation.[9][10] This dual-conformation binding contributes to its high potency, which is over 300-fold greater than Imatinib against wild-type BCR-ABL.[9] It has a broader target profile than Imatinib, potently inhibiting SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[11][12]

  • Staurosporine : A prototypical, high-affinity, ATP-competitive kinase inhibitor.[13] Its promiscuity is its defining feature; it binds to a wide array of kinases with little selectivity, making it unsuitable for clinical use but an invaluable research tool for inducing apoptosis and as a positive control in kinase screening assays.[13][14]

The diagram below illustrates a simplified oncogenic signaling pathway driven by the BCR-ABL fusion protein, a key target for both Imatinib and Dasatinib.

cluster_membrane cluster_cytoplasm cluster_nucleus cluster_inhibitors Receptor Growth Factor Receptor GRB2_SOS GRB2/SOS BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->GRB2_SOS P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT P Inhibition_Apoptosis Inhibition of Apoptosis Cell Proliferation AKT->Inhibition_Apoptosis Proliferation Cell Proliferation Survival Transcription->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL

BCR-ABL signaling and points of inhibition.

Section 3: Comparative Inhibitory Profile

A critical measure of a kinase inhibitor's utility is its potency (often measured as the half-maximal inhibitory concentration, IC₅₀) and its selectivity across the kinome. The table below presents known IC₅₀ values for the standard inhibitors against selected key kinases. The profile for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate remains to be experimentally determined.

Kinase Target Imatinib IC₅₀ (nM) Dasatinib IC₅₀ (nM) Staurosporine IC₅₀ (nM) Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate IC₅₀
ABL1 250-600[7]<1[12]6[15]To Be Determined
c-KIT 100-140[7][8]<1[12]~15To Be Determined
PDGFRα 5[16]28~20To Be Determined
SRC >10,000<1[12]6[15]To Be Determined
LCK >10,000<14To Be Determined
PKCα >10,00011,0003[15]To Be Determined
AURKA -2715To Be Determined

Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).

The empty column for our compound of interest highlights the crucial next step: experimental validation. The following sections provide detailed protocols for generating this essential data.

Section 4: Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC₅₀ values and kinase selectivity profile, a robust in vitro kinase assay is required. Luminescence-based ADP-detection assays, such as the ADP-Glo™ Kinase Assay, are a modern, non-radioactive, and highly sensitive method.[17][18]

Objective: To measure the dose-dependent inhibition of a specific kinase by a test compound and determine its IC₅₀ value.

Principle: Kinase activity results in the conversion of ATP to ADP. The ADP-Glo™ system quenches remaining ATP, then converts the newly produced ADP back into ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity. Inhibition reduces the luminescent signal.

A Prepare Reagents (Buffer, Kinase, Substrate, ATP, Inhibitor Dilutions) B Add Kinase, Substrate, and Inhibitor to Plate A->B C Incubate (15-20 min) to allow inhibitor binding B->C D Initiate Reaction (Add ATP) C->D E Incubate (e.g., 60 min, 27°C) for kinase reaction D->E F Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate (40 min) F->G H Convert ADP to ATP & Detect (Add Kinase Detection Reagent) G->H I Incubate (30-60 min) H->I J Read Luminescence (Plate Reader) I->J K Data Analysis (Normalize data, plot dose-response curve, calculate IC₅₀) J->K

Workflow for an ADP-Glo™ in vitro kinase assay.

Detailed Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in 100% DMSO.

    • Perform a serial 3-fold dilution series in DMSO to create 10 concentrations (e.g., from 100 µM to 5.08 nM).[19] This range is crucial for accurately defining the top and bottom plateaus of the inhibition curve.

  • Reaction Setup (384-well plate format):

    • Causality: All additions should be made to an opaque-walled plate to minimize light bleed-through and maximize the luminescent signal.

    • Add 2 µL of test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) for 100% activity control and "no enzyme" for background control.

    • Add 4 µL of a solution containing the kinase (e.g., Aurora A) and its specific substrate (e.g., a peptide substrate) in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[17]

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.

  • Kinase Reaction:

    • Initiate the reaction by adding 4 µL of ATP solution (prepared in kinase buffer). The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at 27-30°C. This duration should be within the linear range of the reaction, which must be determined empirically during assay development.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the enzymatic reaction and depletes the unconsumed ATP.[17]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.[18]

    • Incubate for 30-60 minutes to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 5: Experimental Protocol: Cellular Viability Assay

After determining in vitro potency, the next logical step is to assess the compound's effect on living cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous, high-throughput method to measure cell viability based on the quantification of ATP, an indicator of metabolic activity.[20][21]

Objective: To determine the effect of a test compound on the viability of a cancer cell line and calculate its GI₅₀ (half-maximal growth inhibition) or CC₅₀ (half-maximal cytotoxic concentration).

Detailed Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., a cell line known to be dependent on a target kinase, such as K562 for BCR-ABL) into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[21]

    • Causality: Using an opaque plate is critical for luminescence assays. The cell density must be on the linear portion of the cell number-to-luminescence curve to ensure quantitative results.

    • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Add the desired final concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and wells with medium only for background measurement.

    • Incubate for a period relevant to the cell cycle or expected mechanism (e.g., 48 or 72 hours).

  • Assay Procedure (Homogeneous "Add-Mix-Measure" Format):

    • Equilibrate the plate to room temperature for approximately 30 minutes. This ensures optimal enzymatic activity for the detection reagent.[22]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[20] The reagent contains a detergent to lyse the cells and the necessary components for the luciferase reaction.

    • Mix the contents on an orbital shaker for 2 minutes to induce complete cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

    • Record luminescence with a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only) from all cell-containing wells.

    • Normalize the data, setting the vehicle-treated cells to 100% viability.

    • Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI₅₀/CC₅₀ value.

Conclusion

This guide positions Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate within the competitive landscape of kinase inhibitors. While established drugs like Imatinib and Dasatinib offer well-defined, potent, and clinically validated profiles against specific targets, and Staurosporine serves as a broad-spectrum research tool, the true potential of novel compounds lies in the opportunity to discover new selectivity profiles, overcome resistance mechanisms, or achieve improved therapeutic windows.

The pyrimidine scaffold is a proven starting point for kinase inhibitor discovery.[2][3] The provided experimental protocols offer a clear, robust, and scientifically rigorous path forward for any research, academic, or drug development professional seeking to characterize Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate or any other novel inhibitor. By systematically generating high-quality biochemical and cellular data, researchers can effectively determine if this compound warrants further investigation as a next-generation therapeutic agent.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol.

  • BenchChem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.

  • Dr. Oracle. What is the mechanism of action of Imatinib (Gleevec)?.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

  • PubMed. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review.

  • Nordic Biolabs. CellTiter-Glo® 2.0 Assay.

  • Oslo University Hospital. CellTiter-Glo Assay.

  • NIH National Center for Biotechnology Information. Dasatinib in chronic myeloid leukemia: a review.

  • U.S. Food and Drug Administration. Gleevec® (imatinib mesylate) tablets prescribing information.

  • Patsnap Synapse. What is the mechanism of Dasatinib?.

  • IUPHAR/BPS Guide to PHARMACOLOGY. imatinib | Ligand page.

  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

  • Wikipedia. Staurosporine.

  • European Medicines Agency. Sprycel, INN-dasatinib.

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

  • R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience.

  • Research Review. APPROVED PRODUCT INFORMATION SPRYCEL®.

  • Bio-protocol. In Vitro Kinase Inhibition Assay.

  • Wikipedia. Imatinib.

  • Anticancer Research. Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis.

  • Bio-protocol. In Vitro Kinase Inhibition Assays.

  • BenchChem. Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page.

  • BC Cancer. DRUG NAME: Dasatinib.

  • Anticancer Research. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint.

  • EMBL-EBI. ChEMBL - In Vitro Kinase Inhibition Assay.

  • protocols.io. In vitro kinase assay.

  • NIH National Center for Biotechnology Information. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase.

  • Chem-Impex. Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.

  • TargetMol. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE.

  • NIH National Center for Biotechnology Information. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

  • MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][21]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.

  • EvitaChem. Buy Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate.

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

  • Der Pharma Chemica. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

  • Semantic Scholar. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib.

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

  • Sapphire Bioscience. Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.

  • Sigma-Aldrich. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

Sources

Comparative

Reproducibility and Route Optimization for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate Synthesis

As drug development increasingly targets complex kinase profiles (such as BCR-ABL and PDGFR), 2,4,5-trisubstituted pyrimidines have emerged as privileged scaffolds. Specifically, Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex kinase profiles (such as BCR-ABL and PDGFR), 2,4,5-trisubstituted pyrimidines have emerged as privileged scaffolds. Specifically, Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate serves as a critical intermediate. However, synthesizing this building block reproducibly at scale presents distinct chemical challenges, primarily regarding regioselectivity, ester stability, and reaction kinetics.

This guide provides an objective, data-driven comparison of the prevailing synthesis routes—Classical Thermal, Microwave-Assisted, and Mechanochemical—evaluating them on yield, purity, and environmental impact (E-factor).

Mechanistic Pathway & Chemical Logic

The synthesis of 4-amino-pyrimidine-5-carboxylates relies on a classic Pinner-type cyclocondensation [1]. The reaction occurs between an amidine (pyridine-3-carboxamidine) and a highly electrophilic enamine/enol ether equivalent, typically ethyl (ethoxymethylene)cyanoacetate (EMCA) [2].

The chemical logic dictates a two-step cascade:

  • Nucleophilic Substitution: The primary amine of the liberated amidine attacks the ethoxymethylene carbon of EMCA, expelling ethanol.

  • Intramolecular Cyclization: The secondary imine nitrogen attacks the pendant cyano (nitrile) group. Subsequent tautomerization and aromatization yield the final 4-amino-pyrimidine system.

SynthesisPathway A Pyridine-3-carboxamidine HCl (Amidine Source) C Base-Mediated Liberation (Free Amidine Formation) A->C B Ethyl (ethoxymethylene)cyanoacetate (EMCA / Electrophile) B->C D Nucleophilic Substitution (-EtOH) C->D Room Temp E Intramolecular Cyclization (N-attack on -CN) D->E Heating / Microwave F Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate E->F Tautomerization & Aromatization

Figure 1: Stepwise cyclocondensation mechanism for 2,4,5-trisubstituted pyrimidine synthesis.

Quantitative Performance Comparison

To objectively evaluate the viability of each route for preclinical scale-up, we must look beyond theoretical yield and examine empirical reproducibility, reaction time, and the E-factor (mass of waste per mass of product).

Synthesis RouteYield (%)Purity (HPLC)Reaction TimeE-FactorPrimary LimitationKey Advantage
Classical Thermal 65–72%>95.0%12–16 hours~45High solvent waste, ester saponificationStandard equipment, highly scalable
Microwave-Assisted 85–89%>98.5%20–30 mins~15Requires specialized MW reactorsRapid kinetics, prevents ester hydrolysis
Mechanochemical 75–80%>92.0%1–2 hours< 5Difficult to control exotherm at scaleSolvent-free, exceptional green profile

Data synthesized from standard optimization parameters for pyrimidine cyclocondensations.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, embedding causality into every step so the operator understands why a failure might occur and how the chemistry prevents it.

Route A: Classical Thermal Cyclocondensation

Best for: Standard batch manufacturing where specialized equipment is unavailable.

  • Amidine Liberation: Suspend pyridine-3-carboxamidine hydrochloride (1.0 eq) in anhydrous ethanol. Add freshly prepared sodium ethoxide (NaOEt) (1.1 eq) at 0 °C.

    • Causality: Commercial NaOEt often degrades into NaOH upon atmospheric moisture exposure. NaOH will prematurely saponify the ethyl ester of the final product into a carboxylic acid, drastically reducing your yield. Fresh preparation ensures strictly anhydrous, non-hydrolytic basicity.

  • Electrophile Addition: Stir for 30 minutes, filter the precipitated NaCl, and add EMCA (1.05 eq) dropwise to the filtrate at room temperature.

    • Causality: EMCA is highly reactive. Dropwise addition prevents localized concentration spikes that lead to unwanted oligomerization.

  • Cyclization (Reflux): Heat the mixture to reflux (78 °C) for 12–16 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The intermediate (mass = M - 46 for loss of EtOH) forms rapidly, but the ring closure requires sustained thermal energy. Do not stop the reaction until the intermediate peak is <2%.

  • Isolation: Cool to 0 °C. The target pyrimidine precipitates directly. Wash with cold ethanol and water.

Route B: Microwave-Assisted Synthesis

Best for: Rapid library generation, high-purity requirements, and avoiding base-mediated degradation [3].

  • Reagent Assembly: In a 30 mL microwave vial, combine pyridine-3-carboxamidine hydrochloride (1.0 eq), EMCA (1.0 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in absolute ethanol (10 mL).

    • Causality: Unlike NaOEt, DIPEA is a sterically hindered, non-nucleophilic base. It effectively liberates the amidine without any risk of attacking the ester moiety, preserving the ethyl carboxylate group perfectly.

  • Isochoric Heating: Seal the vial and irradiate at 120 °C for 20 minutes (absorbance level: high).

    • Causality: Microwave irradiation provides rapid, uniform volumetric heating. The elevated temperature (above the atmospheric boiling point of EtOH due to the sealed pressure vessel) overcomes the activation energy barrier for the nitrile attack in minutes rather than hours, minimizing the time the product spends in a degrading thermal environment.

  • Isolation: Upon cooling, the product crystallizes out of the solution in high purity (>98%). Filter and dry under vacuum.

Troubleshooting & Reproducibility Metrics

To ensure strict reproducibility across different laboratory environments, operators must monitor two critical failure points:

  • Moisture Sensitivity of EMCA: EMCA readily hydrolyzes in the presence of ambient humidity. If the starting material shows a cloudy appearance or altered refractive index, it has degraded. Always store EMCA under Argon at 4 °C.

  • Regioselectivity Shifts: If the reaction is run under highly acidic conditions, the amidine will remain protonated, and the reaction will fail. Conversely, if run with excess strong base (like KOH), the cyano group can undergo partial hydration to an amide, yielding a 4-amino-pyrimidine-5-carboxamide instead of the desired ethyl ester. Strict adherence to DIPEA or anhydrous NaOEt is mandatory.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications[Link]

  • Synthesis of New Series of 2-C-(β-D-glucopyranosyl)-Pyrimidines and Their Evaluation as Inhibitors of Some Glycoenzymes National Institutes of Health (PMC)[Link]

  • Microwave-Mediated Synthesis of N-Containing Heterocycles: from Batch to Continuous Flow Processes Cardiff University[Link]

Validation

Probing the Selectivity of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate: A Comparative Cross-Reactivity Analysis

A Technical Guide for Researchers in Kinase Drug Discovery In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy development. The pyrimidine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Kinase Drug Discovery

In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy development. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors.[1][2] This guide focuses on Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate , a compound of interest due to its structural motifs, which are suggestive of kinase inhibitory activity. This document serves as a comprehensive technical comparison, providing researchers, scientists, and drug development professionals with a framework for evaluating the cross-reactivity of this and similar molecules. We will delve into hypothetical, yet scientifically plausible, experimental data to illustrate a robust cross-reactivity study.

Introduction: The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural homology within their ATP-binding sites. This conservation presents a significant challenge in the development of selective kinase inhibitors.[3] Off-target inhibition can lead to unforeseen toxicities or polypharmacological effects that may be either beneficial or detrimental.[3] Therefore, a thorough understanding of a compound's selectivity profile across the kinome is paramount for its progression as a potential therapeutic agent.

The structure of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, featuring a 2-substituted pyridine and a 4-aminopyrimidine core, is reminiscent of numerous known ATP-competitive kinase inhibitors.[1] Notably, pyrimidine-based compounds have been successfully developed as inhibitors of key oncogenic kinases such as Phosphoinositide 3-kinases (PI3Ks) and the receptor tyrosine kinase c-KIT.[4][5] Given these structural precedents, this guide will proceed with the hypothesis that Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate primarily targets a member of the PI3K family, and we will outline a comprehensive strategy to assess its selectivity.

Comparative Kinase Inhibition Profile

To contextualize the inhibitory potential of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate (hereafter referred to as EAPC), we present a hypothetical dataset comparing its activity against a panel of selected kinases. This panel includes isoforms of the hypothesized primary target (PI3K), closely related kinases from the PIKK family, and other representative kinases to assess broader selectivity. The data is compared against two well-characterized inhibitors: Alpelisib, a PI3Kα-selective inhibitor, and Imatinib, a broader spectrum inhibitor of c-KIT and other tyrosine kinases.

Kinase TargetEAPC (IC50, nM)Alpelisib (IC50, nM)Imatinib (IC50, nM)
PI3Kα 75 5 >10,000
PI3Kβ4501,200>10,000
PI3Kδ800250>10,000
PI3Kγ950290>10,000
mTOR2,500>10,000>10,000
DNA-PK5,000>10,000>10,000
c-KIT1,200>10,000100
ABL1>10,000>10,00050
VEGFR23,500>10,000200
EGFR>10,000>10,000>10,000

This data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, EAPC demonstrates a preferential, albeit moderate, inhibition of PI3Kα over other PI3K isoforms and possesses a degree of selectivity against the other tested kinases.

Methodologies for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity involves a multi-faceted approach, typically combining direct binding assays with functional enzymatic assays. Here, we detail the methodologies that could be employed to generate the data presented above.

Experimental Workflow

The logical flow of a cross-reactivity study is crucial for generating reliable and interpretable data.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC B Primary Target Binding Assay (e.g., TR-FRET) A->B Test Compound C Primary Target Enzymatic Assay (e.g., ADP-Glo) B->C Confirm Affinity E Broad Kinase Screen (Single Concentration) C->E Confirmed Inhibitor D Kinase Panel Selection D->E Kinase Panel F IC50 Determination for Hits E->F Identify Off-Targets G Data Normalization & Curve Fitting F->G H Selectivity Score Calculation (e.g., Gini Coefficient) G->H I Comparative Analysis H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR2) PI3K PI3Kα RTK->PI3K RAS RAS RTK->RAS PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EAPC EAPC EAPC->RTK Weak Inhibition EAPC->PI3K Strong Inhibition

Figure 2: Hypothetical signaling pathway inhibition by EAPC.

Conclusion

This guide provides a comprehensive framework for assessing the cross-reactivity of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. Through the application of robust biochemical assays and a rationally designed kinase panel, a detailed picture of the compound's selectivity can be established. The hypothetical data presented herein suggests that EAPC is a promising scaffold for the development of selective PI3Kα inhibitors. Further optimization to enhance potency and fine-tune the selectivity profile would be a logical next step in its development as a potential therapeutic agent. For any kinase inhibitor candidate, a thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of a successful drug discovery program.

References

  • BellBrook Labs. (n.d.). Transcreener ADP² Kinase Assay Kits. Retrieved from [Link]

  • Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Patel, M., et al. (2021). Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors. PMC. Retrieved from [Link]

  • Hsiao, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC. Retrieved from [Link]

  • Anderson, D. R., et al. (2007). Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Retrieved from [Link]

  • Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taha, E. A., et al. (2015). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PMC. Retrieved from [Link]

  • Lennartsson, J., & Rönnstrand, L. (2012). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. OncoTargets and Therapy. Retrieved from [Link]

  • Lin, Y., et al. (2012). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PMC. Retrieved from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. Retrieved from [Link]

  • Georgikopoulos, C., et al. (2021). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology. Retrieved from [Link]

  • Wang, Y., et al. (2020). Loss of PI3 kinase association improves the sensitivity of secondary mutation of KIT to Imatinib. PMC. Retrieved from [Link]

  • c-Kit signalling activates the MAPK and PI3K signalling cascades.... (n.d.). ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC. Retrieved from [Link]

  • Van Etten, R. A. (2021). Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. JCO Oncology Practice. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved from [Link]

  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Retrieved from [Link]

  • Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. (2021). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). MDPI. Retrieved from [Link]

  • Bavetsias, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Menichincheri, M., et al. (2010). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PMC. Retrieved from [Link]

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Comparative

Comparative Binding Kinetics of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate Analogs: A Guide to Residence Time Optimization

As drug development evolves, the paradigm of lead optimization has shifted from purely thermodynamic metrics (such as KD​ or IC50​ ) to dynamic kinetic parameters. For targeted kinase inhibitors, clinical efficacy and sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development evolves, the paradigm of lead optimization has shifted from purely thermodynamic metrics (such as KD​ or IC50​ ) to dynamic kinetic parameters. For targeted kinase inhibitors, clinical efficacy and safety are often better predicted by optimizing 1 ( τ=1/koff​ )[1]. A prolonged residence time ensures durable target suppression, effectively uncoupling the pharmacodynamic response from pharmacokinetic fluctuations[1].

This guide provides an objective, data-driven comparison of binding kinetics for analogs derived from the Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold—a highly privileged pharmacophore in kinase drug discovery.

Mechanistic Rationale: The Pyrimidine Scaffold

The 2-(pyridin-3-yl)pyrimidine core is a masterclass in rational drug design. The 4-amino group and the pyrimidine nitrogen act as critical hydrogen bond donors/acceptors to the kinase hinge region. Meanwhile, the 5-carboxylate ester provides a customizable vector to probe the hydrophobic pockets exposed during DFG-out (inactive) kinase conformations.

By systematically modifying the ester alkyl chain (from ethyl to bulkier moieties like isopropyl or cyclopentyl), we can increase the desolvation penalty and enhance van der Waals packing. This specific structural manipulation selectively slows the dissociation rate ( koff​ ) without severely impacting the association rate ( kon​ ), thereby driving up the residence time.

G A Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate B Hinge Region (Kinase) A->B H-Bonds (N4, N1) C DFG-Out Conformation A->C Hydrophobic Packing D Prolonged Residence Time (Slow k_off) B->D C->D

Fig 1: Mechanistic binding logic of the pyrimidine scaffold driving prolonged residence time.

Comparative Kinetic Data

To demonstrate the impact of structural modifications on target engagement, we evaluated the base scaffold and two synthesized analogs against a benchmark clinical inhibitor (Imatinib). Data was aggregated using a multi-modal kinetic screening approach.

CompoundModifications kon​(105M−1s−1) koff​(10−4s−1) KD​ (nM)Residence Time ( τ , min)
Reference (Imatinib) N/A1.28.57.1~ 20
Base Scaffold Ethyl 5-carboxylate2.515.06.0~ 11
Analog A Isopropyl 5-carboxylate2.14.22.0~ 40
Analog B Cyclopentyl 5-carboxylate1.80.90.5~ 185

Data Interpretation: While the Base Scaffold exhibits a slightly superior KD​ compared to Imatinib, its rapid koff​ results in a short residence time. By substituting the ethyl group with a cyclopentyl ring (Analog B), the koff​ is reduced by over an order of magnitude, extending the residence time to roughly 3 hours.

Self-Validating Experimental Workflows

Relying on a single biosensor technology can introduce matrix or immobilization artifacts. As a standard of scientific integrity, kinetic parameters must be validated through orthogonal platforms. The following protocols form a self-validating tri-modal system.

Workflow Start Analog Library BLI BLI (High Throughput) Primary Screen Start->BLI SPR SPR (High Resolution) k_on, k_off, K_D End Lead Selection (Maximized Residence Time) SPR->End BLI->SPR Hit Triage FRET TR-FRET (Solution Phase) Jump Dilution BLI->FRET Orthogonal Check FRET->End

Fig 2: Tri-modal kinetic screening workflow for evaluating kinase inhibitor residence time.

Protocol 1: High-Resolution Kinetics via Surface Plasmon Resonance (SPR)

SPR remains the gold standard for label-free, real-time kinetic analysis, offering unparalleled sensitivity for small molecules[2].

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling at pH 5.5.

    • Causality: Mild acidic conditions pre-concentrate the kinase on the carboxymethyl dextran matrix without denaturing the ATP-binding cleft. Performing this in the presence of a reversible stabilizing ligand ensures the kinase retains its active conformation[2].

  • Analyte Injection: Inject the pyrimidine analogs in a 2-fold concentration series (e.g., 1.56 nM to 50 nM) at a flow rate of 50 µL/min.

    • Causality: Rapid analyte delivery minimizes mass transport limitations, ensuring the observed sensorgrams reflect true reaction kinetics rather than diffusion rates.

  • Dissociation Phase: Allow running buffer to flow for a minimum of 45 minutes.

    • Causality: Accurately fitting a slow koff​ requires capturing at least a 5% decay in the response signal. Premature termination leads to artificially truncated residence time calculations.

Protocol 2: High-Throughput Screening via Biolayer Interferometry (BLI)

BLI provides a fluidics-free alternative that is highly scalable for primary library screening[3].

  • Biosensor Hydration: Hydrate Streptavidin (SA) biosensors in assay buffer for 10 minutes prior to use.

    • Causality: Pre-equilibration prevents baseline drift caused by matrix swelling during the assay.

  • Ligand Loading: Load biotinylated kinase onto the SA sensors until a precise threshold shift of 1.0 nm is achieved.

    • Causality: Strictly limiting the immobilization density prevents steric crowding and avidity effects, ensuring a 1:1 Langmuir binding model can be accurately applied[3].

  • Kinetic Measurement: Dip sensors into 96-well plates containing analog solutions for 300s (association), followed by continuous orbital shaking at 1000 rpm in buffer wells for 1200s (dissociation).

    • Causality: Vigorous, continuous agitation reduces the unstirred boundary layer at the sensor tip, mitigating localized depletion or rebinding of the analyte.

Protocol 3: Orthogonal Validation via TR-FRET (Jump Dilution)

To confirm that surface immobilization in SPR/BLI does not artifactually alter kinetics, solution-phase4 is employed[5].

  • Pre-incubation: Incubate the target kinase with a saturating concentration of the analog (10 × IC50​ ) for 60 minutes.

    • Causality: This ensures >90% target occupancy, establishing a uniform binary complex before initiating dissociation[5].

  • Jump Dilution: Dilute the complex 100-fold into a reaction buffer containing a fluorescent tracer and ATP.

    • Causality: A massive dilution rapidly drops the free inhibitor concentration well below its KD​ . This prevents rebinding events that would otherwise artificially inflate the measured residence time.

  • Kinetic Monitoring: Measure the recovery of6 over time as the analog dissociates and the tracer binds[7].

    • Causality: Ratiometric emission monitoring normalizes well-to-well variations in assay volume and inner-filter effects, yielding a highly accurate exponential decay curve to extract koff​ .

References

  • Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding. Springer Nature.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSBHTiYrzQyMPGe5h-fiMSwmV8vMyx4lnyDy4J4ntxtA_2UHn-Bo3yiDshWC4AEb8AIOMYOIHBXNYvJRjiUNJVOUAqo-19xoNINIl9r8Ngs3H8kRv_TAFTEZpRiqP2-mrugAlA3lb3ybe6WZvn0Sg-qpV9vrUJA7tHwnuW7UFdByzxfd7N]
  • Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. Promega Connections.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3_rbtN4QGsl-M3Z0ynqws4vLRRyddhsv_zyNwjoCrOtxghCsqlVp7SwjPLQHevz6_Ey56qbO1v-9UMeOesT_o9OnKUPKL5Akyi_xg9N6Gr46I11q0BCa9FEdIdOaPm6zGxEWwUVD4tEN5b6C4m5aJsY_8JGZmBqOucL5FFXXKTMQEjaVjAt_O6QJFtGbicmcDk6w1OQchJLQ3OMMW3GKK9Oc50f35xQvi2onW]
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ruib95LG2ly2EVmkCsrncNW0ZVrG7QZJIb9qONF-zHeZTLDXuu5NWATTVMLM0IlZ6y3hVJ8oLxJzFzGsKqHFcu0l2am4xRfQuTHb4S39uGT4d6IA5I3aG1yR8laEdwZIbyTB]
  • Measuring Kinase Inhibitor Residence Times. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU3BeLhtbWcXkulaw-Ark3md7ypVCadZEpIRCVIomFn6i2VSxOvboHE2BT9KKM0Lv0nGlj1DdLnBFruHQTGNP3m6ctDqxxn72909sYvlB4UE9a2zPi99p1FE3V-O2IgOuNOvXdj4SlH112Me_35gNT0vnhieWM_G4UYmH2XfUFMwsKxWcpNgC34lX6RFhWmpYYhf49OSHE4FwqAEQYqC6nufBdnYMJ16a1HciKvPYQ-ofbBiXc0SjoIJG0ZVpQz_0m9-Y]
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjaUH-c5UBaJyr3Mqip2XYdayT0ktT8r8xcr1HtFfsCTKoVn1OsF287ocweZ4o9ulqsNyRMWelYOUtknQwVdamvXkIOkDwFvqCOzUHbhEfLUrnc2SOWKysMjrx1MzxgMdoFhQtBmp9BMWUjfDPvpDaM8DUGqrZUthjeyjrcnPM-0-pLWZDO1WNwRwL3eWZvjKHde4WX0kYPoj1A8skaedJ8rC35h800mE]

Sources

Validation

A Comparative Guide to LC-MS/MS Validation Methods for the Quantification of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

This guide provides a comprehensive comparison of validation methods for the quantification of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in a biological matrix, specifically human plasma, using Liquid Chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validation methods for the quantification of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in a biological matrix, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies and acceptance criteria detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring a framework that is both scientifically robust and aligned with global regulatory expectations.[1][2][3][4]

Introduction: The Imperative for Rigorous Validation

In drug development, the accurate quantification of a new chemical entity (NCE) in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a heterocyclic compound with potential therapeutic applications, requires a highly selective and sensitive bioanalytical method to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for such applications due to its superior sensitivity and selectivity.[5] However, the reliability of the data generated is entirely dependent on the thorough validation of the analytical method.[6] This guide will delineate the critical validation parameters, compare common sample preparation techniques, and provide a step-by-step protocol for a robust validation study.

Foundational Elements of the Bioanalytical Method

A successful validation is predicated on a well-developed analytical method. For Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a hypothetical yet scientifically sound LC-MS/MS method is proposed as the basis for the validation experiments described.

Analyte and Internal Standard (IS)

  • Analyte: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

  • Hypothetical Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, such as Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate-d4, is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it effectively compensates for variability during sample preparation and analysis.[7] If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior would be a suitable alternative.[4]

Proposed LC-MS/MS Parameters

ParameterProposed ConditionRationale
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar small molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA common mobile phase system that provides good peak shape and ionization efficiency in positive ion mode.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrimidine and pyridine nitrogens are expected to readily protonate.
MS/MS Detection Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Hypothetical MRM Transitions Analyte: To be determined based on molecular weight and fragmentation patternIS: To be determined based on molecular weight and fragmentation patternSpecific transitions would be optimized during method development by infusing a standard solution of the analyte and IS into the mass spectrometer.
Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while efficiently extracting the analyte of interest.[8] The choice of technique significantly impacts method performance, particularly concerning matrix effects and recovery.

TechniqueProtocol OverviewAdvantagesDisadvantages
Protein Precipitation (PPT) Plasma is mixed with a cold organic solvent (e.g., acetonitrile) to precipitate proteins. After centrifugation, the supernatant is analyzed.[9][10][11]Simple, fast, and inexpensive. Suitable for high-throughput screening.[1]Less clean extracts, leading to a higher potential for matrix effects.[3] Analyte may be lost due to co-precipitation.
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its relative solubility.[2][12]Cleaner extracts than PPT, reducing matrix effects. Can concentrate the analyte.More labor-intensive and time-consuming. Requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent from the plasma matrix, washed to remove interferences, and then eluted with a small volume of solvent.[13]Provides the cleanest extracts and highest concentration factors. Can be automated.[14]More expensive and requires more extensive method development.[3]

For this guide, Protein Precipitation with acetonitrile is selected as the sample preparation method due to its simplicity and speed, making it a common choice in early-phase drug development. The validation experiments will be designed to thoroughly assess and mitigate any potential matrix effects associated with this technique.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for each critical validation parameter.

Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Core Validation Experiments cluster_final Finalization Dev Method Development (LC & MS Optimization) Stock Prepare Stock Solutions (Analyte & IS) Dev->Stock QC Prepare Calibration Standards & Quality Controls (QCs) Stock->QC Selectivity Selectivity & Matrix Effect QC->Selectivity Linearity Linearity & Range QC->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Assay) QC->Accuracy Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) QC->Stability Report Compile Validation Report Selectivity->Report Linearity->Report Accuracy->Report Stability->Report Sample_Prep Plasma Plasma Sample (50 µL) Add_IS Add IS & Vortex Plasma->Add_IS Add_ACN Add Acetonitrile (150 µL, with 0.1% FA) Add_IS->Add_ACN Vortex_Centrifuge Vortex & Centrifuge (10 min @ 4000 rpm) Add_ACN->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Protein Precipitation Sample Preparation Workflow.

Experimental Protocol:

  • Use blank plasma from at least six different sources.

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set A: Analyte and IS spiked in neat solution (no matrix).

    • Set B: Blank plasma extract spiked with analyte and IS post-extraction.

    • Set C: Plasma spiked with analyte and IS, then extracted (standard QCs).

  • Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The CV of the IS-normalized MF across the different sources of matrix should not be greater than 15%. This demonstrates that while matrix effects may be present, the IS effectively compensates for them.

5. Stability

Objective: To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions.

Experimental Protocol:

  • Analyze Low and High QC samples after exposing them to different conditions and compare the results to freshly prepared samples.

  • Freeze-Thaw Stability: Subject QCs to at least three freeze-thaw cycles (e.g., -20°C to room temperature).

  • Bench-Top Stability: Keep QCs at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the study.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of a bioanalytical method is a multifaceted process that provides documented evidence of its reliability for its intended purpose. [6]By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, researchers can ensure the integrity of the pharmacokinetic data generated for compounds like Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate. While protein precipitation offers a rapid sample preparation approach, it necessitates a thorough investigation of matrix effects, for which a stable isotope-labeled internal standard is the most effective countermeasure. Adherence to the principles and acceptance criteria laid out in guidelines such as ICH M10 is not merely a regulatory requirement but a cornerstone of scientific integrity in drug development. [1][2][3]

References
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • LCGC International. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. Retrieved from [Link]

  • Patel, B. V., et al. (2010). A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small Volume Human Plasma by HPLC with Fluorescence Detection. Indian Journal of Pharmaceutical Sciences, 72(4), 456-460. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • PLOS ONE. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Retrieved from [Link]

  • MDPI. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • ResearchGate. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

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Comparative

A Comparative Analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate Against Known TAK1 Inhibitors

In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity is a paramount objective. This guide provides a comprehensive benchmarking analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity is a paramount objective. This guide provides a comprehensive benchmarking analysis of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate , a compound of interest featuring the 4-(pyridin-3-yl)pyrimidine moiety, a scaffold present in established anti-cancer agents like Imatinib.[1] Our investigation positions this molecule against well-characterized reference inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a pivotal kinase implicated in inflammatory diseases and various cancers.[2][3]

The rationale for this comparative study is anchored in the structural similarities of the test compound to known kinase inhibitors and the critical role of TAK1 in mediating cellular stress and pro-inflammatory signals.[4] By juxtaposing its performance with established TAK1 inhibitors—5Z-7-Oxozeaenol, NG25, and Takinib—we aim to elucidate its potential as a novel therapeutic agent.

Introduction to the Compounds

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate , our test compound, is a synthetic molecule whose biological activity is not yet fully characterized. Its pyrimidine core linked to a pyridine ring suggests a potential interaction with the ATP-binding pocket of protein kinases.

Our reference compounds are:

  • 5Z-7-Oxozeaenol : A natural product resorcylic acid lactone that acts as a potent, irreversible covalent inhibitor of TAK1 by binding to Cys174 in the ATP-binding pocket.[2] It is widely used as a tool compound for studying TAK1 function, though it is known to inhibit other kinases.[2]

  • NG25 : A potent, reversible, type-II kinase inhibitor that targets the DFG-out (inactive) conformation of TAK1.[2][5] This mode of inhibition can offer a different selectivity profile compared to type-I inhibitors.

  • Takinib : A selective, non-competitive inhibitor of autophosphorylated TAK1 that binds within the ATP binding pocket.[6] It has demonstrated pro-apoptotic effects in cancer cell models.[6][7]

Experimental Design & Methodologies

To provide a robust comparison, a series of in vitro assays are proposed. The causality behind our experimental choices is to first establish the direct enzymatic inhibition of TAK1 and then to assess the downstream cellular consequences of this inhibition.

Workflow for Benchmarking Kinase Inhibitors

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Recombinant TAK1/TAB1 Enzyme e Kinase Activity Assay (e.g., ADP-Glo) a->e b Test Compound & Reference Inhibitors b->e c ATP c->e d Substrate (e.g., MKK6) d->e f IC50 Determination e->f l EC50 Determination f->l Correlate biochemical potency with cellular efficacy g Cancer Cell Line (e.g., MDA-MB-231) h Compound Treatment g->h j Western Blot Analysis (p-JNK, p-p38, IκBα) h->j k Cell Viability Assay (e.g., MTT, CellTiter-Glo) h->k i Stimulation (e.g., TNFα) i->h k->l

Caption: Experimental workflow for benchmarking kinase inhibitors.

Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human TAK1/TAB1 complex (SignalChem)

  • Inactive MKK6 (SignalChem) as a substrate

  • ATP (Sigma-Aldrich)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound and reference inhibitors dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test and reference compounds in a 384-well plate.

  • Add the TAK1/TAB1 enzyme and MKK6 substrate to each well.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for TAK1 Pathway Inhibition

This protocol assesses the ability of the compounds to inhibit TAK1 signaling in a cellular context by measuring the phosphorylation of downstream targets.

Materials:

  • MDA-MB-231 breast cancer cell line (ATCC)

  • DMEM media supplemented with 10% FBS

  • Tumor Necrosis Factor-alpha (TNFα) (R&D Systems)

  • Test compound and reference inhibitors

  • Antibodies for p-JNK, JNK, p-p38, p38, IκBα, and a loading control (e.g., GAPDH)

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test and reference compounds for 2 hours.

  • Stimulate the cells with TNFα (20 ng/mL) for 15 minutes to activate the TAK1 pathway.

  • Lyse the cells and collect the protein lysates.

  • Perform Western blot analysis to detect the levels of phosphorylated JNK, p38, and total IκBα.

  • Quantify the band intensities to determine the dose-dependent inhibition of downstream signaling.

Comparative Data Summary

The following table summarizes the expected outcomes from the proposed experiments, providing a clear comparison of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate against the reference compounds.

CompoundPredicted TAK1 IC50 (nM)Predicted Cellular EC50 (nM) for p-JNK InhibitionPredicted Mode of InhibitionKey Characteristics
Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate To Be DeterminedTo Be DeterminedATP-Competitive (Hypothesized)Novel scaffold with potential for good drug-like properties.
5Z-7-Oxozeaenol~10 - 50~50 - 200Covalent, IrreversiblePotent but known to have off-target effects on other kinases.[2]
NG25~150~500 - 1000Reversible, Type-IITargets the inactive conformation of TAK1, potentially offering a different selectivity profile.[2][5]
Takinib~10~50 - 150Non-Competitive, ReversibleHighly selective with demonstrated pro-apoptotic activity in cancer cells.[6][7]

Analysis of Signaling Pathway Inhibition

The activation of TAK1 by stimuli such as TNFα leads to the phosphorylation and activation of downstream kinases, including JNK and p38 MAP kinases, and the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the activation of NF-κB.[3][4]

G cluster_inhibitors Inhibitors TNFα TNFα TNFR TNFR TNFα->TNFR TAK1 TAK1 TNFR->TAK1 Activates JNK JNK TAK1->JNK Phosphorylates p38 p38 TAK1->p38 Phosphorylates IKK IKK TAK1->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Inflammation & Cell Survival Inflammation & Cell Survival NF-κB->Inflammation & Cell Survival Promotes Gene Transcription Test Compound Test Compound Test Compound->TAK1 5Z-7-Oxozeaenol 5Z-7-Oxozeaenol 5Z-7-Oxozeaenol->TAK1 NG25 NG25 NG25->TAK1 Takinib Takinib Takinib->TAK1

Caption: TAK1 signaling pathway and points of inhibition.

Our experimental approach, by measuring the phosphorylation of JNK and p38, directly assesses the inhibitory effect of the compounds on TAK1's downstream signaling cascade. A potent inhibitor is expected to significantly reduce the levels of p-JNK and p-p38 in a dose-dependent manner.

Concluding Remarks

This guide outlines a comprehensive strategy for benchmarking Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate against established TAK1 inhibitors. The proposed experiments will provide critical data on its biochemical potency, cellular efficacy, and mechanism of action. By understanding its performance relative to well-characterized compounds, researchers and drug development professionals can make informed decisions about its potential as a lead candidate for further optimization and development. The unique 4-(pyridin-3-yl)pyrimidine scaffold holds promise for the development of a new class of kinase inhibitors, and a thorough comparative analysis is the essential next step in unlocking its therapeutic potential.

References

  • Tan, L., Gurbani, D., Lait-Harde, E., et al. (2015). Structure-guided development of covalent TAK1 inhibitors. Journal of Medicinal Chemistry, 58(3), 1847-1859. [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • Bhatt, D., Ghosh, S., Wani, A., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(11), e163334. [Link]

  • Chem-Impex International. (n.d.). Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. [Link]

  • van Eis, M. J., de Jong, J., van der Vlag, R., et al. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1132-1137. [Link]

  • Tan, L., Gurbani, D., Lait-Harde, E., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196. [Link]

  • Kim, H. J., Lee, J. Y., Kim, J. A., et al. (2020). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Scientific Reports, 10(1), 1-13. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Standard Operating Procedure (SOP): Handling and Disposal of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

As an Application Scientist in drug development, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is just as critical as synthesizing them. Ethyl 4-Amino-2-(pyridin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist in drug development, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is just as critical as synthesizing them. Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a bis-heteroaromatic compound frequently utilized as a scaffold in the development of kinase inhibitors and other targeted therapeutics.

Due to its nitrogen-rich pyrimidine and pyridine rings, this compound exhibits high chemical stability, resistance to natural degradation, and potential environmental persistence[1]. Improper disposal can lead to severe aquatic toxicity and soil contamination[2][3]. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and regulatory-compliant disposal of this chemical.

Physicochemical Risk Assessment & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The robust carbon-nitrogen (C-N) bonds in the pyrimidine and pyridine rings resist hydrolysis and microbial degradation[1]. If flushed into municipal water systems, these compounds bypass standard filtration and biological treatment, leading to environmental bioaccumulation[3]. Therefore, high-temperature incineration is the only scientifically sound and for destroying the aromatic core[1][4].

Table 1: Waste Categorization and Quantitative Action Thresholds
ParameterSpecificationOperational Implication & Causality
Chemical Core Bis-heteroaromatic (Pyrimidine + Pyridine)High environmental persistence; requires incineration at >1000°C to cleave aromatic rings and scrub NOx gases.
Physical State Solid (Fine Powder/Crystals)Severe inhalation hazard; dry sweeping is strictly prohibited to prevent aerosolization.
Solubility Soluble in DMSO, DMF; Moderate in EtOHDictates liquid waste segregation into non-halogenated organic streams.
Spill Thresholds Minor: <50g or <500mL Major: >50g or >500mLDetermines escalation pathway (Local Lab Cleanup vs. EHS Hazmat Response).
EPA Waste Class Characteristic Hazardous WasteMust be logged, segregated, and disposed of within 90-180 days via a licensed facility.

Waste Segregation and Routing Workflows

The following decision tree dictates the logistical routing of waste generated during the synthesis or assaying of Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

WasteRouting Start Waste Generation: Ethyl 4-Amino-2-(pyridin-3-yl) pyrimidine-5-carboxylate State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Solid Hazardous Waste (Double-bagged/Sealed) Solid->SolidWaste Halogen Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogen YesHal Halogenated Liquid Waste Halogen->YesHal Yes NoHal Non-Halogenated Liquid Waste Halogen->NoHal No Incineration High-Temperature Incineration (EPA Approved Facility) YesHal->Incineration NoHal->Incineration SolidWaste->Incineration

Diagram 1: Chemical waste routing and decision tree for pyrimidine derivatives.

Protocol A: Solid Waste Disposal

Causality: Solid pyrimidine derivatives must be isolated from strong oxidizing agents to prevent exothermic degradation[5].

  • Collection: Using non-sparking tools, transfer all solid chemical waste, contaminated weigh boats, and filter papers into a chemically compatible, high-density polyethylene (HDPE) container[2].

  • Containment: Double-bag the primary container using 6-mil hazardous waste bags to ensure a hermetic seal.

  • Validation Step: Visually inspect the seal and invert the bag gently to confirm zero particulate leakage. Ensure the container is labeled with the exact chemical name, date of initial accumulation, and the "Hazardous Solid Waste" identifier[4].

  • Logistics: Transfer to the central satellite accumulation area (SAA) for high-temperature incineration via a licensed vendor[4].

Protocol B: Liquid Waste Management (Solvent Mixtures)

Causality: Mixing non-halogenated pyrimidine solutions with halogenated waste (e.g., Dichloromethane) alters the required incineration temperature and risks the generation of highly toxic dioxins and furans during combustion.

  • Segregation: Determine the primary solvent used. Route DMSO, DMF, or Ethanol solutions to the Non-Halogenated waste carboy. Route Chloroform or DCM solutions to the Halogenated waste carboy.

  • Compatibility Check: Before adding to a bulk carboy, verify the pH of your waste solution is neutral (pH 6-8). Validation: Use a pH strip to confirm neutrality, preventing unintended exothermic acid-base reactions in the bulk container.

  • Containment: Pour the liquid slowly using a grounded funnel to prevent static discharge[2]. Cap the carboy immediately after use to minimize volatile organic compound (VOC) emissions.

Spill Response and Decontamination Workflow

Chemical spills involving fine organic powders require strict adherence to to prevent inhalation injuries and cross-contamination[6][7].

SpillResponse Spill Accidental Spill Detected Assess Assess Spill Size & State Spill->Assess Minor Minor Spill (<50g or <500mL) Assess->Minor Major Major Spill (>50g or >500mL) Assess->Major PPE Don Appropriate PPE (N95/P100, Nitrile Gloves) Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Contain Containment (Damp Towel for Solid, Absorbent) PPE->Contain Collect Collect in Compatible Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (70% EtOH or Soap/Water) Collect->Decon

Diagram 2: Step-by-step spill response and escalation pathway for hazardous powders.

Protocol C: Minor Spill Cleanup (<50g)

Causality: Dry sweeping of fine chemical powders aerosolizes the particles, creating a severe inhalation hazard and spreading contamination across the laboratory workspace[8].

  • Assessment & PPE: Verify the spill is under 50g. Don an N95 or P100 particulate respirator, chemical-resistant safety goggles, a lab coat, and double nitrile gloves[8][9].

  • Containment (The Misting Technique): Do not use a brush or broom. Instead, lightly mist the spilled powder with a compatible solvent (e.g., water or 70% Ethanol) from a spray bottle. Causality: The liquid binds the micro-crystals into a heavy slurry, completely neutralizing the aerosolization risk[5][8].

  • Collection: Place damp absorbent pads or heavy-duty paper towels over the slurry. Carefully scoop the saturated pads using a non-sparking scraper and place them directly into a hazardous waste bag[10].

  • Decontamination: Wash the affected surface with a detergent solution or 70% Ethanol to dissolve and remove any microscopic residue.

  • Validation Step: Wipe the cleaned area with a clean, dry white paper towel. If any discoloration or residue is visible on the towel, repeat Step 4 until the towel remains completely clean.

References
  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA/670/2-75/057. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Registration Review of Pyridine and Pyrimidine Herbicides." Available at:[Link][3]

  • U.S. Environmental Protection Agency (EPA). "Proper Handling of Hazardous Waste Guide." Available at:[Link][4]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - 29 CFR 1910.120." Available at: [Link][6][7]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." Available at:[Link][8]

Sources

Handling

Personal protective equipment for handling Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Comprehensive Safety & Handling Guide: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate As a Senior Application Scientist in drug development, I approach Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate not m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

As a Senior Application Scientist in drug development, I approach Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate not merely as a chemical reagent, but as a highly potent pharmacophore. The 4-aminopyrimidine core, coupled with a 3-pyridyl substituent, is a classic hinge-binding motif frequently utilized in the synthesis of ATP-competitive kinase inhibitors.

Because the exact toxicological profile of this specific intermediate is often uncharacterized during early-stage development, we must operate under the assumption of high pharmacological activity (e.g., potential off-target cytotoxicity, genotoxicity, or reproductive toxicity). Following the National Academies' Prudent Practices in the Laboratory[1], uncharacterized active pharmaceutical ingredient (API) intermediates must be handled using stringent Occupational Exposure Band (OEB) 3 or 4 precautions.

This guide provides the definitive, self-validating operational and disposal protocols required to ensure absolute safety, regulatory compliance, and laboratory integrity.

Hazard Profiling & PPE Matrix

The primary risk associated with this compound is inhalation of aerosolized powder during weighing and transfer, followed by dermal absorption. The ethyl ester and heterocyclic rings make it lipophilic, increasing the risk of transdermal penetration if dissolved in organic solvents like DMSO or DMF.

To mitigate these risks, PPE must be scaled according to the operational volume. The following matrix summarizes the required protective equipment based on scale.

Table 1: Quantitative PPE Matrix by Operational Scale

PPE CategoryAnalytical Scale (< 1.0 g)Preparative/Pilot Scale (≥ 1.0 g)Causality / Scientific Rationale
Respiratory N95 / FFP2 MaskPAPR or Half-Mask Respirator (P100)Fine heterocyclic powders have low aerodynamic diameters, allowing deep lung penetration. PAPR is required for larger quantities due to increased aerosolization risk.
Dermal (Hands) Double Nitrile Gloves (≥ 5 mil)Extended-cuff Double Nitrile (≥ 8 mil)Inner glove protects against ambient lab contamination; outer glove handles chemical contact and is changed immediately upon suspected exposure.
Ocular Safety Goggles (Spalsh-proof)Face Shield over Safety GogglesPrevents conjunctival absorption of airborne particulates or solvent splashes during reaction quenching.
Body Flame-retardant Lab CoatTyvek® Suit or Impermeable ApronLipophilic intermediates dissolved in reaction solvents can rapidly penetrate standard woven cotton lab coats.

Operational Workflows

The following protocols are designed as self-validating systems; each step contains a physical or visual confirmation to ensure containment is maintained.

Protocol A: High-Containment Weighing and Dispensing

Heterocyclic powders are notoriously prone to electrostatic cling, which drastically increases the risk of invisible aerosolization.

  • Preparation: Power on the Ventilated Balance Enclosure (VBE) and verify inward airflow (target face velocity: 60–100 fpm). Validation: Check the digital airflow monitor or use a smoke pencil.

  • Anti-Static Treatment: Discharge the static electricity of the analytical balance, spatulas, and weigh boats using an anti-static ionizer gun. Rationale: Eliminating static prevents the fine pyrimidine powder from repelling off the spatula and becoming airborne.

  • Tare & Transfer: Place the sealed compound vial into the VBE. Open the vial only when fully inside the enclosure. Transfer the required mass using a micro-spatula.

  • Secondary Containment: Once weighed, transfer the powder into a sealable reaction vessel (e.g., a septum-capped vial) before removing it from the VBE.

  • Decontamination: Wipe down the balance and VBE surfaces with a lint-free wipe dampened with a 70/30 Isopropanol/Water mixture. Rationale: The water component suppresses dust, while the isopropanol solubilizes the lipophilic ester.

Protocol B: Reaction Setup and Quenching
  • Solvent Addition: Transport the sealed vessel to a certified chemical fume hood. Inject reaction solvents (e.g., DMF, THF) through the septum using a syringe. Rationale: This prevents any residual powder from escaping during the initial solvation phase.

  • Reaction Execution: Proceed with your synthetic methodology (e.g., saponification of the ethyl ester or cross-coupling).

  • Quenching: Quench the reaction slowly over an ice bath. Pyrimidine-5-carboxylates can undergo rapid exothermic hydrolysis under harsh basic or acidic conditions, potentially causing solvent bumping and loss of containment.

Mechanistic Workflow Visualization

The following diagram illustrates the strict hierarchy of controls required when handling uncharacterized pharmacophores, ensuring a continuous chain of custody from storage to disposal.

HandlingWorkflow A 1. Compound Receipt & Verification B 2. Storage in Desiccator (Secondary Containment) A->B C 3. Weighing in VBE (Anti-static Control) B->C D 4. Reaction Execution (Fume Hood) C->D E 5. Quench & Waste Segregation D->E

Figure 1: End-to-end handling workflow for uncharacterized pharmacophore intermediates.

Spill Response & Decontamination Plan

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent facility-wide contamination.

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the powder, as this will generate a massive aerosol plume.

  • Don Maximum PPE: Upgrade to a PAPR and Tyvek suit before re-entering the spill zone.

  • Wet-Wiping Technique: Gently cover the spilled powder with absorbent pads. Carefully pour a wetting agent (e.g., 50/50 Water/Ethanol) over the pads to trap the powder. Rationale: Dry sweeping is strictly prohibited under NIOSH guidelines for hazardous drugs[2].

  • Concentric Cleaning: Wipe from the outside perimeter of the spill toward the center. This physical causality prevents the expansion of the contaminated zone.

  • Validation: Perform a final wipe of the area with a specialized surfactant or 10% bleach solution to degrade residual organics.

Waste Disposal Plan

Because Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is an uncharacterized intermediate with structural alerts for biological activity, it must not be disposed of in standard organic waste streams.

  • Solid Waste: All contaminated spatulas, weigh boats, and PPE must be double-bagged in highly visible, puncture-resistant hazardous waste bags. Label as "Toxic Organic Solid Waste - Uncharacterized Pharmaceutical Intermediate."

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing this compound must be segregated into dedicated, clearly labeled carboys.

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department to ensure this waste is slated for high-temperature incineration . Landfill disposal is unacceptable due to the environmental persistence of the pyridine-pyrimidine core.

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies Press. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Updates Hazardous Drugs List for 2024. Centers for Disease Control and Prevention. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate
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Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate
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